molecular formula C7H9NO B011731 2-Methoxy-4-methylpyridine CAS No. 100848-70-2

2-Methoxy-4-methylpyridine

Cat. No.: B011731
CAS No.: 100848-70-2
M. Wt: 123.15 g/mol
InChI Key: HGRXBKDKSYDWLD-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylpyridine (CAS 100848-70-2) is a versatile chemical building block in organic synthesis and pharmaceutical research. Its core value lies in its application as a key precursor for the synthesis of complex molecules. A prominent application is its use as a starting material in the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a crucial intermediate for the potent long-acting histamine H2-receptor antagonist SK&F 93574 . The alkylation of the 4-methyl group in this compound with reagents like sodium chloroacetate in the presence of sodamide is a fundamental reaction step to extend the molecular structure for further derivatization . This makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents. The compound has a molecular formula of C7H9NO and a molecular weight of 123.16 g/mol . As a handling precaution, it is classified with hazard statements H226, H315, H319, and H335, indicating that it is flammable, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRXBKDKSYDWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557615
Record name 2-Methoxy-4-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100848-70-2
Record name 2-Methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100848-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Substituted Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-4-methylpyridine

In the landscape of modern medicinal and materials chemistry, the pyridine scaffold stands as a cornerstone heterocyclic motif. Its unique electronic properties, conferred by the nitrogen heteroatom, allow for a multitude of chemical transformations and biological interactions. This compound (also known as 2-Methoxy-4-picoline) is a prime exemplar of a strategically functionalized pyridine, serving as a versatile and high-value intermediate in the synthesis of complex molecular architectures.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core chemical properties of this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and its reactivity, spectroscopic signature, and synthetic utility. As Senior Application Scientists, our goal is to provide not just the "what," but the "why," empowering you to leverage this molecule's full potential in your research endeavors.

Part 1: Core Physicochemical and Structural Identity

A molecule's fundamental physical properties dictate its handling, purification, and reaction conditions. This compound is a clear, colorless to light yellow liquid at ambient temperature, a characteristic that simplifies its use in solution-phase chemistry.[1][2] Its relatively high boiling point suggests low volatility, while its flash point necessitates careful handling away from ignition sources.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Key Physicochemical Properties

Property Value Source(s)
CAS Number 100848-70-2 [1][3][4]
Molecular Formula C₇H₉NO [1][4]
Molecular Weight 123.15 g/mol [1][4]
Appearance Clear, colorless to yellow liquid [1][2]
Boiling Point 152-153 °C [3][5]
Density ~1.001 g/cm³ [3][5]
Flash Point 53 °C (127.4 °F) [3]
Refractive Index 1.4990 - 1.5030 [3]

| Synonyms | 2-Methoxy-4-picoline |[1][2] |

Part 2: Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of an organic intermediate is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous structural fingerprint of this compound.

Causality in NMR: The electron-deficient nature of the pyridine ring deshields the ring protons, shifting them downfield. The proton at C6 (ortho to the nitrogen) is typically the most downfield. The electron-donating methoxy group at C2 and methyl group at C4 exert an opposing, shielding effect on adjacent protons.

  • ¹H NMR: The spectrum is characterized by three distinct aromatic proton signals, a singlet for the methoxy group, and a singlet for the methyl group. The proton at C6 appears furthest downfield, followed by the protons at C5 and C3. The provided literature data confirms this pattern.[3]

  • ¹³C NMR: The carbon atom attached to the oxygen (C2) is significantly deshielded and appears furthest downfield in the aromatic region, a direct consequence of being bonded to two electronegative atoms (N and O). The carbons of the two methyl groups appear in the upfield aliphatic region.[3]

Table 2: NMR Spectroscopic Data (in CDCl₃)

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) Assignment Source
¹H 8.02 d, J=5.4 H-6 [3]
6.69 d, J=5.4 H-5 [3]
6.55 s H-3 [3]
3.91 s -OCH₃ [3]
2.28 s -CH₃ [3]
¹³C 164.40 - C-2 [3]
149.72 - C-6 [3]
146.31 - C-4 [3]
118.21 - C-5 [3]
110.88 - C-3 [3]
53.17 - -OCH₃ [3]

| | 20.81 | - | -CH₃ |[3] |

Part 3: Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through robust and scalable reactions, primarily nucleophilic aromatic substitution (SNAr) or O-methylation. The choice of pathway often depends on the cost and availability of the starting materials.

Diagram 2: Synthetic Pathways to this compound

G cluster_0 Pathway 1: SNAr cluster_1 Pathway 2: O-Methylation 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine Product1 This compound 2-Chloro-4-methylpyridine->Product1 DMSO Sodium Methoxide Sodium Methoxide Sodium Methoxide->Product1 2-Hydroxy-4-methylpyridine 2-Hydroxy-4-methylpyridine Product2 This compound 2-Hydroxy-4-methylpyridine->Product2 Silver Carbonate, Chloroform Iodomethane Iodomethane Iodomethane->Product2

Caption: Common synthetic routes to this compound.

Experimental Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is a widely used industrial method leveraging the inherent electrophilicity of the C2 position on the pyridine ring when substituted with a good leaving group like chloride.

Principle: The reaction proceeds via a Meisenheimer-like intermediate. The highly polar aprotic solvent (DMSO) stabilizes this charged intermediate, facilitating the substitution. Sodium methoxide serves as a potent, yet economical, source of the nucleophile.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry Dimethyl Sulfoxide (DMSO).

  • Reagent Addition: Add sodium methoxide (NaOCH₃) to the solvent with stirring.

  • Substrate Addition: Slowly add 2-chloro-4-methylpyridine to the mixture. The addition is often exothermic and may require external cooling to maintain the desired reaction temperature.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and quench by pouring it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[3]

Experimental Protocol 2: Synthesis via O-Methylation

This method is valuable when starting from the corresponding pyridone tautomer, 2-hydroxy-4-methylpyridine.

Principle: The reaction is a Williamson ether synthesis. Silver carbonate acts as a base to deprotonate the hydroxyl group of the pyridone, and it also serves as a scavenger for the iodide byproduct, driving the reaction to completion. The reaction is often performed in the absence of light to prevent the decomposition of the silver salts.[3]

Step-by-Step Methodology:

  • Setup: To a stirred solution of 2-hydroxy-4-methylpyridine in a suitable solvent like chloroform in a flask protected from light, add silver carbonate (Ag₂CO₃).

  • Alkylating Agent: Add iodomethane (CH₃I) to the suspension at room temperature.

  • Reaction: Stir the reaction mixture continuously under light-avoidance conditions for an extended period (e.g., 48 hours) at room temperature.

  • Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove silver salts. Wash the filter cake with an organic solvent (e.g., ether).

  • Concentration: Concentrate the filtrate under reduced pressure at a low temperature (below 20 °C) to avoid loss of the volatile product.

  • Purification: Purify the resulting residue by column chromatography on silica gel to afford the final product as a colorless oil.[3]

Part 4: Reactivity and Synthetic Utility

The utility of this compound stems from the specific reactivity patterns imparted by its substituents. The methoxy group at the C2 position is a key functional handle, while the methyl group at C4 modulates the ring's electronics and provides a potential site for further functionalization.

  • As a Pharmaceutical Building Block: The pyridine nitrogen is a key pharmacophoric element, capable of forming hydrogen bonds and coordination complexes with biological targets like enzymes and receptors. This molecule provides a pre-functionalized scaffold, allowing medicinal chemists to rapidly build libraries of complex drug candidates, particularly for targeting neurological disorders.[1]

  • In Agrochemical Synthesis: It is a crucial intermediate in the formulation of modern pesticides and herbicides, where the substituted pyridine core contributes to the biological efficacy of the final active ingredient.[1]

  • In Coordination Chemistry and Materials Science: The nitrogen lone pair makes this compound an effective ligand for transition metals. This property is exploited in the development of novel catalysts and functional materials such as specialty polymers and coatings.[1][2]

Diagram 3: Role as a Versatile Synthetic Intermediate

G A This compound B Further Ring Functionalization (e.g., Lithiation, Halogenation) A->B Electrophilic/ Nucleophilic Attack D Advanced Agrochemicals A->D Multi-step Synthesis E Coordination Complexes (Catalysts) A->E Metal Coordination F Side-Chain Oxidation/Functionalization A->F Radical Reactions C Complex Pharmaceutical Scaffolds B->C Cross-Coupling

Caption: Synthetic utility of this compound.

Part 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a flammable liquid and an irritant, requiring strict adherence to safety protocols.

Table 3: GHS Hazard and Safety Information

Hazard Class GHS Code Precautionary Statement (Examples) Source(s)
Flammable Liquid H226 P210: Keep away from heat, sparks, open flames. [4]
Skin Irritation H315 P280: Wear protective gloves. [4]
Serious Eye Irritation H319 P305+P351+P338: IF IN EYES: Rinse cautiously with water. [4]

| Respiratory Irritation | H335 | P261: Avoid breathing vapors/spray. |[4] |

Handling Protocol:

  • Always handle in a well-ventilated chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.

  • Ground and bond containers when transferring to prevent static discharge.[6]

  • Ensure safety showers and eyewash stations are readily accessible.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[6]

  • Recommended storage temperature is often between 0-8 °C for long-term stability.[1][2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable intermediate for researchers in drug discovery, agrochemistry, and material science. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is the foundation for its effective and safe application in creating the next generation of functional molecules.

References

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-4-methylpyridine (CAS: 100848-70-2)

From the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource on this compound, a pivotal heterocyclic building block. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of its properties, synthesis, reactivity, and applications, with a particular focus on its role in modern chemical and pharmaceutical development.

Introduction: A Profile of a Versatile Pyridine Intermediate

This compound, also known by its synonym 2-Methoxy-4-picoline, is a substituted pyridine derivative that has emerged as a compound of significant interest across various scientific disciplines.[1] Its unique structural arrangement, featuring both an electron-donating methoxy group and a methyl group on the pyridine scaffold, imparts favorable reactivity and solubility characteristics.[1][2] These attributes make it an essential intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1]

The pyridine ring itself is a ubiquitous feature in many biologically active molecules, with the nitrogen atom's ability to engage in crucial hydrogen bonding and coordination interactions being key to drug-target binding. This compound provides a pre-functionalized, stable, and reliable starting material for medicinal chemists to construct intricate molecular architectures and screen compound libraries for therapeutic potential. This guide will delve into the core scientific principles and practical methodologies associated with this important chemical entity.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data for this compound is summarized below. It is important to note the variability in reported boiling points, which is likely attributable to measurements being taken at different pressures.

PropertyValueSource(s)
CAS Number 100848-70-2[1][3][4][5]
Molecular Formula C₇H₉NO[1][3][4][6]
Molecular Weight 123.15 g/mol [1][2][3][4]
IUPAC Name This compound[7][8][9]
Synonym 2-Methoxy-4-picoline[1][2][6]
Appearance Clear, colorless to yellow liquid[1][2]
Boiling Point 152-153 °C (lit.)[3][5]
Density 1.001 g/cm³[10]
Flash Point 53 °C (127.4 °F) - closed cup[3]
Solubility Soluble in most organic solvents[1][2]
Storage Conditions Store at 0-8°C; Inert atmosphere[1][2][11]
SMILES COc1cc(C)ccn1[3]
InChI Key HGRXBKDKSYDWLD-UHFFFAOYSA-N[3][7][8]

Synthesis and Manufacturing Protocols

The reliable synthesis of this compound is crucial for its availability in research and industrial settings. Two primary, well-documented routes are detailed below. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Protocol 1: Nucleophilic Aromatic Substitution

This is a common and direct method involving the displacement of a suitable leaving group, typically a halide, from the 2-position of the pyridine ring with a methoxide source.

  • Causality: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position susceptible to nucleophilic attack. Sodium methoxide serves as a potent nucleophile, readily displacing the chloride ion.

start 2-Chloro-4-methylpyridine reagent + NaOCH₃ (Sodium Methoxide) in DMSO start->reagent product This compound reagent->product byproduct + NaCl product->byproduct

Caption: Synthesis via Nucleophilic Substitution.[6]

Step-by-Step Methodology:

  • Reaction Setup: A solution of 2-chloro-4-picoline is prepared in a suitable polar aprotic solvent, such as DMSO.[6]

  • Reagent Addition: Sodium methoxide (NaOCH₃) is added to the solution. The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate.

  • Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled and typically quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate).[6] The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to yield pure 2-methoxy-4-picoline.[6]

Protocol 2: O-Methylation of Hydroxypyridine

This route utilizes the corresponding hydroxypyridine as the precursor, which is then methylated. The use of silver carbonate is a specific method that facilitates methylation under relatively mild conditions.

  • Causality: 2-Hydroxy-4-methylpyridine exists in equilibrium with its tautomer, 4-methylpyridin-2(1H)-one. The silver carbonate acts as a base to deprotonate the hydroxyl/amide group, and the silver ion may coordinate to facilitate the subsequent methylation by iodomethane.

start 2-Hydroxy-4-methylpyridine reagents + Ag₂CO₃ + CH₃I in Chloroform start->reagents product This compound reagents->product

Caption: Synthesis via O-Methylation.[6]

Step-by-Step Methodology: [6]

  • Reaction Setup: To a stirred solution of 2-hydroxy-4-methylpyridine (1.0 eq) in chloroform, add silver carbonate (Ag₂CO₃, 1.35 eq) followed by iodomethane (CH₃I, 10 eq) at room temperature.

  • Reaction Conditions: The reaction mixture is stirred continuously under light-avoiding conditions (e.g., by wrapping the flask in aluminum foil) for approximately 48 hours.

  • Monitoring: Progress is monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is filtered through a pad of diatomaceous earth to remove insoluble silver salts. The filter cake is washed with ether.

  • Isolation: The combined filtrate is concentrated under reduced pressure at a temperature below 20 °C.

  • Purification: The resulting residue is purified by column chromatography using a non-polar eluent system (e.g., n-pentane/ether, 5:1 v/v) to afford the product as a colorless oil (reported yield: 71%).[6]

Applications in Drug Development and Chemical Synthesis

The utility of this compound is extensive, driven by its favorable chemical properties and its identity as a key pyridine intermediate.

Cornerstone in Pharmaceutical Synthesis

The compound is a critical building block for creating new chemical entities (NCEs) in medicinal chemistry.[1][2] Its defined substitution pattern allows for predictable downstream functionalization, facilitating the construction of compound libraries for screening against various biological targets. It is particularly noted for its use in developing drugs aimed at neurological disorders.[1][2]

Case Study: Proton Pump Inhibitor (PPI) Intermediates Derivatives of this compound are crucial in the multi-step synthesis of blockbuster anti-ulcer drugs like Rabeprazole and Pantoprazole.[12][13][14] In these syntheses, the pyridine core is eventually linked to a benzimidazole moiety to form the final active pharmaceutical ingredient (API). The methoxy group is often a key feature of the final API or is strategically placed to direct subsequent chemical transformations.

A This compound (or derivative) B Multi-step functionalization (e.g., chlorination, oxidation) A->B C Key Pyridine Intermediate (e.g., for Rabeprazole) B->C D Coupling with Benzimidazole Moiety C->D E Final API (e.g., Rabeprazole) D->E

Caption: Role in the synthetic pathway of Proton Pump Inhibitors.

Agrochemical Innovation

In the agrochemical sector, this compound is used in the formulation of next-generation pesticides and herbicides.[1][2] Its incorporation can enhance the efficacy and stability of the active ingredients, contributing to improved crop yields.[2][10]

Advanced Materials and Catalysis

The lone pair of electrons on the pyridine nitrogen allows this compound to function as a ligand in coordination chemistry.[1][2] This property is exploited in the development of novel catalysts for organic synthesis and in the creation of specialty polymers and coatings with enhanced durability and resistance.[1][2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following data is representative for this compound.

TechniqueData InterpretationSource
¹H NMR (CDCl₃, δ): 8.02 (d, 1H), 6.69 (d, 1H), 6.55 (s, 1H), 3.91 (s, 3H, -OCH₃), 2.28 (s, 3H, -CH₃)[6]
¹³C NMR (CDCl₃, δ): 164.40, 149.72, 146.31, 118.21, 110.88, 53.17 (-OCH₃), 20.81 (-CH₃)[6]
Mass Spec. m/z (relative abundance): 123 (M+, 76%), 122 (100%)[6]
Purity (GC) Typically reported as ≥97-99%[1][2][3][15]

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure laboratory safety. It is classified as a flammable liquid and an irritant.

Hazard ClassGHS PictogramsSignal WordHazard Statements
Flammable/Irritant GHS02 (Flame), GHS07 (Exclamation Mark)Warning H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

(Data sourced from Sigma-Aldrich[3])

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area or a chemical fume hood.[16]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][16]

  • Use explosion-proof electrical and ventilating equipment. Take precautionary measures against static discharge.[16]

  • Wear appropriate PPE: safety goggles with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[3][17] A respirator with a suitable filter (e.g., type ABEK) may be required for high concentrations.[3]

First-Aid Measures: [17][18]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][16]

  • Recommended storage temperature is between 0-8°C.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[18]

Conclusion

This compound (CAS: 100848-70-2) is more than a simple chemical intermediate; it is a versatile and enabling tool for innovation. Its well-defined structure and reactivity provide a reliable foundation for constructing complex molecular targets in pharmaceuticals, agrochemicals, and materials science. The synthetic protocols are well-established, and its applications continue to expand as researchers leverage its unique properties. A thorough understanding of its characteristics, from synthesis to safe handling, is essential for any scientist aiming to utilize this valuable building block in their research and development endeavors.

References

Introduction: The Role of 2-Methoxy-4-picoline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-picoline

2-Methoxy-4-picoline, also known as 2-methoxy-4-methylpyridine, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of high-value chemical entities.[1] Its unique electronic and steric properties, conferred by the electron-donating methoxy group at the 2-position and the methyl group at the 4-position, make it a versatile building block in the pharmaceutical and agrochemical industries.[1] A thorough understanding of its physical properties is not merely academic; it is fundamental to its practical application. These properties govern critical process parameters, including reaction kinetics, purification strategies, formulation, storage, and safety protocols. This guide provides a comprehensive analysis of the core physical characteristics of 2-Methoxy-4-picoline, blending established data with predictive analysis and outlining the experimental methodologies required for their validation.

Core Physical and Chemical Properties: An Executive Summary

The fundamental properties of 2-Methoxy-4-picoline are summarized below. It is critical to note the distinction between experimentally verified data and computationally predicted values, which await experimental confirmation but provide valuable estimations for process design.

PropertyValueData TypeSource(s)
IUPAC Name This compoundSystematic[2]
Synonyms 2-Methoxy-4-picolineTrivial[2]
CAS Number 100848-70-2Experimental[2][3]
Molecular Formula C₇H₉NOExperimental[2]
Molecular Weight 123.15 g/mol Calculated[2]
Appearance Clear, colorless to pale yellow liquidExperimentalChem-Impex
Boiling Point 152-153 °C (at 760 mmHg)Experimental[3]
Melting Point < 0 °C (Estimated)Inferred[4][5]
Density 1.001 ± 0.06 g/cm³ (at 20°C)PredictedChemicalBook
Refractive Index (n²⁰/D) 1.4990 - 1.5030PredictedChemicalBook
Flash Point 53 °CExperimentalChemicalBook

Section 1: Thermal Properties

The thermal behavior of a compound is paramount for its purification, handling, and use in thermally sensitive reactions.

Boiling Point

The experimentally determined boiling point of 2-Methoxy-4-picoline is 152-153 °C at atmospheric pressure.[3] This moderately high boiling point is consistent with its molecular weight and the polar nature of the pyridine ring. This property is the cornerstone of its purification via fractional distillation, allowing for efficient separation from lower-boiling starting materials or higher-boiling impurities.

This micro-scale method is ideal for determining the boiling point with minimal sample consumption. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Methodology:

  • Sample Preparation: Place 0.5 mL of 2-Methoxy-4-picoline into a small test tube (e.g., a Durham tube).

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.

  • Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly into a Thiele tube filled with mineral oil, ensuring the heat-transfer fluid is above the level of the sample but below the opening of the test tube.

  • Observation: Heat the side arm of the Thiele tube gently with a micro-burner. Observe the capillary tube. A slow stream of bubbles will begin to emerge as the air inside expands.

  • Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Measurement: Remove the heat source. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement A Add 0.5 mL Sample to Test Tube B Insert Inverted Sealed Capillary A->B C Attach Assembly to Thermometer B->C D Place in Thiele Tube C->D E Heat Side Arm Gently D->E F Observe Rapid Bubble Stream E->F G Remove Heat F->G H Record Temp at Liquid Re-entry G->H

Caption: Workflow for Thiele Tube Boiling Point Determination.

Melting Point

While one supplier database lists a melting point of 136 °C, this is inconsistent with the substance's observed state as a liquid at ambient temperatures and is considered erroneous. The true melting point is necessarily below room temperature. For context, the parent compound, 2-picoline, has a melting point of -70 °C.[5] It is reasonable to infer that 2-Methoxy-4-picoline possesses a similarly low melting point, a property primarily of concern for cryogenic storage or reactions conducted at very low temperatures.

Section 2: Density and Refractive Index

These intensive properties are invaluable for quality control, identity confirmation, and calculating molar concentrations without resorting to weighing.

Density

The predicted density is approximately 1.001 g/cm³ .[3] This value, slightly greater than water, is influenced by the compact, nitrogen-containing aromatic ring. Experimental verification is crucial for accurate process calculations.

This method provides high accuracy by precisely measuring the mass of a known, fixed volume of the liquid.

Methodology:

  • Calibration: Thoroughly clean and dry a pycnometer. Measure and record its mass (m₁).

  • Reference: Fill the pycnometer with deionized water of a known temperature and record the mass (m₂). The density of water (ρ_water) at this temperature is known from literature.

  • Sample Measurement: Empty, clean, and dry the pycnometer. Fill it with 2-Methoxy-4-picoline at the same temperature and record the mass (m₃).

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer = (m₂ - m₁) / ρ_water

    • Mass of sample = m₃ - m₁

    • Density of sample (ρ_sample) = (m₃ - m₁) / Volume of pycnometer

Density_Workflow A Weigh Empty Pycnometer (m1) B Weigh Water-Filled Pycnometer (m2) A->B C Weigh Sample-Filled Pycnometer (m3) A->C D Calculate Volume: V = (m2 - m1) / ρ_water B->D E Calculate Density: ρ_sample = (m3 - m1) / V C->E D->E

Caption: Gravimetric workflow for density determination using a pycnometer.

Refractive Index

The predicted refractive index is in the range of 1.4990 - 1.5030 . This value, a measure of how light bends when passing through the liquid, is highly sensitive to purity. A deviation from the established value for a pure sample can indicate the presence of contaminants.

Section 3: Solubility Profile (Predictive Analysis)

While quantitative solubility data for 2-Methoxy-4-picoline is not widely published in peer-reviewed literature, a robust scientific prediction can be made by analyzing its molecular structure.

The molecule possesses both polar and non-polar characteristics.

  • Polar Features: The pyridine ring nitrogen and the ether oxygen are lone-pair donors, capable of acting as hydrogen bond acceptors. This imparts polarity to the molecule.

  • Non-polar Features: The aromatic ring itself, along with the methyl and methoxy alkyl groups, contributes non-polar, hydrophobic character.

Predicted Solubility:

  • In Water: The parent compounds, picolines, are miscible with water.[6] The methoxy group may slightly increase hydrophobicity compared to a simple methyl group, but the presence of two hydrogen bond accepting sites suggests 2-Methoxy-4-picoline should exhibit moderate to good solubility in water.

  • In Polar Organic Solvents (Ethanol, Methanol, DMSO): The compound is expected to be highly soluble, likely miscible, in these solvents due to favorable dipole-dipole interactions.[1]

  • In Non-polar Organic Solvents (Hexane, Toluene): Solubility is expected to be lower than in polar solvents but still significant due to the non-polar regions of the molecule.

Section 4: Spectroscopic Signature (Predictive Analysis)

No experimentally verified spectra for 2-Methoxy-4-picoline are available in major public databases. The following analysis is a prediction based on fundamental spectroscopic principles and comparison with structurally similar compounds. This serves as a guide for researchers to confirm the identity of synthesized material.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of its functional groups. Comparison with a detailed study on the isomer 2-methoxy-6-methylpyridine lends confidence to these predictions.[7]

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium absorptions characteristic of the C-H bonds on the pyridine ring.

  • ~2950-2850 cm⁻¹ (Aliphatic C-H Stretch): Medium to strong absorptions from the methyl and methoxy groups.

  • ~1600-1450 cm⁻¹ (C=C and C=N Ring Stretch): Multiple strong bands characteristic of the pyridine aromatic system.

  • ~1250-1200 cm⁻¹ (Asymmetric C-O-C Stretch): A strong, characteristic band for the aryl-alkyl ether linkage.

  • ~1050-1000 cm⁻¹ (Symmetric C-O-C Stretch): A medium to strong band, also from the ether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule has five distinct proton environments.

  • Signal 1 (H6): ~8.0-8.2 ppm, doublet. This proton is adjacent to the ring nitrogen, making it the most deshielded aromatic proton.

  • Signal 2 (H5): ~6.6-6.8 ppm, doublet. This proton is ortho to the electron-donating methoxy group and will be significantly shielded.

  • Signal 3 (H3): ~6.5-6.7 ppm, singlet (or very small doublet). This proton is meta to the methoxy group and ortho to the methyl group.

  • Signal 4 (Methoxy -OCH₃): ~3.9-4.0 ppm, singlet, integrating to 3H. Typical chemical shift for a methoxy group attached to an aromatic ring.

  • Signal 5 (Methyl -CH₃): ~2.2-2.4 ppm, singlet, integrating to 3H. Typical chemical shift for a methyl group on a pyridine ring.

The molecule has six chemically non-equivalent carbon atoms.

  • C2 (bearing -OCH₃): ~163-165 ppm. Highly deshielded due to direct attachment to both the ring nitrogen and an oxygen atom.

  • C6: ~147-149 ppm. Deshielded due to proximity to the nitrogen atom.

  • C4 (bearing -CH₃): ~145-147 ppm. Quaternary carbon, deshielded by the methyl group and its position in the ring.

  • C5: ~115-117 ppm. Shielded by the ortho methoxy group.

  • C3: ~110-112 ppm. Shielded by the para methoxy group.

  • Methoxy (-OCH₃): ~53-55 ppm. Typical shift for an sp³ carbon in a methoxy group.

  • Methyl (-CH₃): ~18-21 ppm. Typical shift for an sp³ carbon in a methyl group attached to an aromatic ring.

Section 5: Safety and Handling

Based on aggregated GHS data, 2-Methoxy-4-picoline presents several hazards that necessitate careful handling.[2]

  • Hazards:

    • Flammable: It is a flammable liquid and vapor (H226).

    • Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • Respiratory Irritant: May cause respiratory irritation (H335).

  • Recommended Handling:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 0-8°C.

References

2-Methoxy-4-methylpyridine molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-4-methylpyridine: Structure, Properties, and Applications

Introduction

This compound, a substituted pyridine derivative, is a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the methoxy and methyl groups on the pyridine ring, make it a crucial intermediate in the development of a wide range of high-value chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical and agrochemical research for an audience of researchers, scientists, and drug development professionals.

With the molecular formula C₇H₉NO, this compound is also known by its synonym, 2-Methoxy-4-picoline.[1][2] Its strategic importance lies in its ability to serve as a scaffold for creating more complex molecules, enabling medicinal chemists to fine-tune the pharmacological profiles of new drug candidates. The pyridine core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound offers a reliable starting point for constructing intricate molecular architectures.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are its molecular structure and resulting physical properties. These characteristics dictate its reactivity, solubility, and handling requirements.

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a methyl group (-CH₃). The IUPAC name for this compound is this compound.[3]

Caption: 2D structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[1][3][4]
Molecular Weight 123.15 g/mol [1][3][4]
CAS Number 100848-70-2[1][3][4]
Appearance Clear, colorless to yellow liquid[1]
Boiling Point 152-153 °C[5][6]
Density ~1.001 g/cm³[5][6]
Flash Point 53 °C (127.4 °F) - closed cup[5][7]
Refractive Index 1.4990 - 1.5030[5]
Purity ≥ 97-99% (GC)[1][7]

Synthesis and Reactivity

This compound is typically synthesized from readily available pyridine precursors. A common and efficient laboratory-scale method involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halide, at the 2-position of the pyridine ring with a methoxide source.

General Synthesis Workflow

The most prevalent synthetic route starts from 2-chloro-4-picoline (2-chloro-4-methylpyridine).[6] The chloro group at the 2-position is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This facilitates its displacement by sodium methoxide, which is typically generated in situ or used as a solution in methanol.

synthesis_workflow Start 2-Chloro-4-methylpyridine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) Reagent->Reaction Workup Reaction Quench, Extraction, & Purification Reaction->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a generalized procedure based on standard organic chemistry techniques for nucleophilic aromatic substitution on pyridine rings.[8]

  • Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 equivalent).

  • Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) and then remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude liquid via vacuum distillation to obtain this compound as a clear, colorless to yellow liquid.

Applications in Research and Development

The utility of this compound spans multiple industries, primarily driven by its function as a reactive intermediate.[1][9]

applications Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Material Science Core->Materials Flavors Flavors & Fragrances Core->Flavors Pharma_Sub1 API Synthesis (e.g., Neurological Disorders) Pharma->Pharma_Sub1 Pharma_Sub2 ADME Profile Modulation Pharma->Pharma_Sub2 Agro_Sub1 Pesticide Formulation Agro->Agro_Sub1 Agro_Sub2 Herbicide Synthesis Agro->Agro_Sub2

Caption: Key application areas for this compound.

Pharmaceutical Development

This compound is a cornerstone intermediate in medicinal chemistry.[1] Pyridine derivatives are ubiquitous scaffolds in drug discovery, and by using this compound, chemists can systematically modify a core structure to optimize a drug's efficacy and safety.

  • Active Pharmaceutical Ingredient (API) Synthesis: It serves as a key starting material for synthesizing APIs, particularly those targeting neurological disorders.[1] Its defined substitution pattern facilitates the construction of complex target molecules, accelerating the drug development process.

  • Pharmacokinetic Modulation: Medicinal chemists strategically use intermediates like this to alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for a drug's success.

Agrochemicals

In the agricultural sector, this compound is used in the synthesis of modern agrochemicals.[1] It is a building block for active ingredients in pesticides and herbicides, contributing to the development of more effective and selective crop protection solutions.[1]

Material Science and Other Industries

The compound also finds application in material science, where it is used in creating specialty polymers and coatings with enhanced durability and environmental resistance.[1][9] Additionally, it is incorporated into formulations within the flavor and fragrance industry to achieve unique aromatic profiles.[1]

Spectroscopic Characterization

While comprehensive, publicly available experimental spectra for this compound are not abundant, its structure allows for the prediction of key spectroscopic features. A full characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=N and C=C stretching vibrations from the pyridine ring, and a strong C-O stretching band for the methoxy group.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

  • GHS Hazard Classification:

    • Flammable liquid and vapor (H226).[3][7]

    • Causes skin irritation (H315).[3][7]

    • Causes serious eye irritation (H319).[3][7]

    • May cause respiratory irritation (H335).[3]

  • Handling and Storage:

    • Keep away from heat, sparks, open flames, and other ignition sources.[11]

    • Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][11]

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11] Recommended storage temperature is between 0-8°C.[1]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][11]

Conclusion

This compound is a chemical intermediate of significant value, bridging basic chemical synthesis with advanced applications in pharmaceuticals, agrochemicals, and material science. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for researchers and developers. A thorough understanding of its properties, synthesis, and safety protocols is essential for harnessing its full potential in creating novel and beneficial chemical entities.

References

A Comprehensive Guide to the IUPAC Nomenclature of C7H9NO Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The systematic naming of chemical structures is the foundation of unambiguous scientific communication. For pyridine derivatives, a cornerstone of medicinal chemistry and materials science, the existence of numerous constitutional isomers for a given molecular formula, such as C7H9NO, presents a significant nomenclature challenge. A precise understanding of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions is therefore indispensable for researchers in drug discovery, chemical synthesis, and regulatory affairs. This guide provides a detailed examination of the IUPAC nomenclature for the primary isomeric classes of C7H9NO pyridine derivatives. It moves beyond a simple list of rules to explain the logic behind them, offering a systematic workflow for naming complex structures. Key isomeric classes, including ethoxypyridines, methoxypicolines, pyridylethanols, and substituted pyridine N-oxides, are systematically explored. This document serves as a practical reference for accurately identifying, naming, and differentiating these vital chemical entities.

Part 1: Foundational Principles of Pyridine Nomenclature

The nomenclature of organic compounds, as established by IUPAC, is a principles-based system designed to assign a unique and descriptive name to every distinct structure.[1] For heterocyclic compounds like pyridine, the Hantzsch-Widman system provides a systematic framework.[2] However, for common heterocycles, IUPAC has retained their trivial names, with "pyridine" being the preferred IUPAC name (PIN).[1][3]

The Pyridine Scaffold: Numbering and Locants

The foundation of naming any pyridine derivative is the numbering of the parent ring. By convention, the nitrogen atom is always assigned position '1'. The remaining carbon atoms are then numbered sequentially from 2 to 6. The principal characteristic group or other substituents are assigned the lowest possible locants.[4]

G

When multiple substituents are present, numbering proceeds to give the lowest locant set to all substituents, regardless of their alphabetical order. Alphabetical order is then used to determine the citation sequence of the prefixes in the final name.[4][5]

Part 2: Major Isomeric Classes of C7H9NO Pyridine Derivatives

The molecular formula C7H9NO allows for several distinct classes of pyridine derivatives, primarily distinguished by the arrangement of the C2H4O moiety as substituents on the pyridine (C5H5N) core.

Class A: Alkoxy Pyridines

This class features an oxygen atom connecting an alkyl group to the pyridine ring.

  • Sub-class A1: Ethoxypyridines These isomers consist of a single ethoxy (-OCH2CH3) group attached to the pyridine ring. The IUPAC name is formed by adding the prefix "ethoxy-" to the parent name "pyridine," preceded by the appropriate locant.

    • 2-Ethoxypyridine

    • 3-Ethoxypyridine

    • 4-Ethoxypyridine [6]

  • Sub-class A2: Methoxypicolines (Methoxymethylpyridines) These isomers are disubstituted with one methoxy (-OCH3) group and one methyl (-CH3) group. The parent name is pyridine, and both substituents are cited as prefixes in alphabetical order ("methoxy" before "methyl"). Numbering is chosen to provide the lowest possible locant set. For example, 2-methoxy-3-methylpyridine is preferred over 6-methoxy-5-methylpyridine.

Class B: Pyridyl Alkanols

In this class, the substituent contains a hydroxyl (-OH) group, which is the principal characteristic group and is cited as a suffix ("-ol").

  • Sub-class B1: Pyridylethanols These isomers feature a 2-hydroxyethyl side chain. The parent structure is ethanol, with a pyridyl group as a substituent.

    • 2-(Pyridin-2-yl)ethan-1-ol [7]

    • 2-(Pyridin-3-yl)ethan-1-ol [8]

    • 2-(Pyridin-4-yl)ethan-1-ol

Class C: Pyridine N-Oxides

Pyridine N-oxides are a distinct class where the nitrogen atom of the pyridine ring is oxidized.[9][10] The parent name is modified to reflect this, commonly as "pyridine 1-oxide".[11] The C2H4 component is arranged as either an ethyl group or two methyl groups on the ring.

  • Sub-class C1: Ethylpyridine N-Oxides An ethyl (-CH2CH3) group is attached to the pyridine 1-oxide ring.

    • 2-Ethylpyridine 1-oxide [7][12]

    • 3-Ethylpyridine 1-oxide

    • 4-Ethylpyridine 1-oxide

  • Sub-class C2: Lutidine N-Oxides (Dimethylpyridine N-Oxides) Two methyl (-CH3) groups are attached to the pyridine 1-oxide ring. The trivial name for dimethylpyridine is "lutidine".[13][14][15][16] The systematic IUPAC name follows the format "x,y-dimethylpyridine 1-oxide".

    • 2,3-Dimethylpyridine 1-oxide (2,3-Lutidine-N-oxide)[17]

    • 2,4-Dimethylpyridine 1-oxide (2,4-Lutidine-N-oxide)

    • 2,5-Dimethylpyridine 1-oxide (2,5-Lutidine-N-oxide)

    • 2,6-Dimethylpyridine 1-oxide (2,6-Lutidine-N-oxide)[18]

    • 3,4-Dimethylpyridine 1-oxide (3,4-Lutidine-N-oxide)

    • 3,5-Dimethylpyridine 1-oxide (3,5-Lutidine-N-oxide)

Part 3: Systematic IUPAC Naming Workflow

The process of naming a novel or complex C7H9NO pyridine derivative can be broken down into a logical, step-by-step protocol. This self-validating system ensures that by correctly following each step, a researcher can arrive at the preferred IUPAC name.

G Start Start with Structure C7H9NO Pyridine Derivative Step1 Step 1: Identify Parent Hydride Is it a Pyridine or Pyridine 1-Oxide? Start->Step1 Step2 Step 2: Identify all Substituents (e.g., -OCH3, -CH3, -CH2CH2OH, -C2H5) Step1->Step2 Step3 Step 3: Determine Principal Group (Suffix) -OH group (-ol) is senior to alkyl/alkoxy groups. If no -OH, all substituents are prefixes. Step2->Step3 Step4 Step 4: Number the Ring Assign N=1. Find the numbering direction that gives the lowest possible set of locants to all substituents. Step3->Step4 Step5 Step 5: Assemble the Name List all prefixes alphabetically. Combine with locants and parent name + suffix. Step4->Step5 End Final IUPAC Name Step5->End

Experimental Protocol: Naming 2-methoxy-6-methylpyridine

  • Identify Parent Hydride : The core is a six-membered aromatic ring with one nitrogen. It is not an N-oxide. Parent = Pyridine .

  • Identify Substituents : There is one methoxy group (-OCH3) and one methyl group (-CH3).

  • Determine Principal Group : Neither methoxy nor methyl is a principal group cited as a suffix in this context. Both will be prefixes.

  • Number the Ring :

    • Option A: Start numbering towards the methoxy group: Methoxy is at C2, methyl is at C6. Locants are (2,6).

    • Option B: Start numbering towards the methyl group: Methyl is at C2, methoxy is at C6. Locants are (2,6).

    • Since both directions yield the same lowest locant set (2,6), we proceed to the final step where alphabetization determines citation order.

  • Assemble the Name :

    • The prefixes are "methoxy" and "methyl".

    • Alphabetically, "methoxy" comes before "methyl".

    • To maintain the lowest locant set (2,6), we assign the lower number to the group cited first. This is a common convention but the primary rule is the lowest locant set. In this case of a tie, the group cited first alphabetically gets the lower number. Therefore, the methoxy group is assigned to position 2.

    • Combine: 2-Methoxy-6-methylpyridine .

Part 4: Data Summary of C7H9NO Pyridine Isomers

The following table summarizes the identified isomers, providing a quick reference for researchers.

Isomer ClassPositional IsomersPreferred IUPAC NameCAS Number
Ethoxypyridines 2-substituted2-Ethoxypyridine14529-53-4
3-substituted3-Ethoxypyridine621-35-2
4-substituted4-Ethoxypyridine620-08-6
Methoxypicolines 2-OCH3, 3-CH32-Methoxy-3-methylpyridine19230-59-2
2-OCH3, 4-CH32-Methoxy-4-methylpyridine39910-76-2
2-OCH3, 5-CH32-Methoxy-5-methylpyridine13472-56-5
2-OCH3, 6-CH32-Methoxy-6-methylpyridine13472-57-6
3-OCH3, 2-CH33-Methoxy-2-methylpyridine16058-41-6
3-OCH3, 4-CH33-Methoxy-4-methylpyridine72896-17-2
3-OCH3, 5-CH33-Methoxy-5-methylpyridine72896-18-3
4-OCH3, 2-CH34-Methoxy-2-methylpyridine24103-75-1
4-OCH3, 3-CH34-Methoxy-3-methylpyridine85714-07-2
Pyridylethanols 2-substituted2-(Pyridin-2-yl)ethan-1-ol103-74-2
3-substituted2-(Pyridin-3-yl)ethan-1-ol6293-56-7
4-substituted2-(Pyridin-4-yl)ethan-1-ol5344-27-4
Ethylpyridine 2-substituted2-Ethylpyridine 1-oxide4833-24-3
N-Oxides 3-substituted3-Ethylpyridine 1-oxide1073-21-8
4-substituted4-Ethylpyridine 1-oxide1423-38-7
Lutidine 2,3-disubstituted2,3-Dimethylpyridine 1-oxide22710-07-2
N-Oxides 2,4-disubstituted2,4-Dimethylpyridine 1-oxide1073-22-9
2,5-disubstituted2,5-Dimethylpyridine 1-oxide74411-28-2
2,6-disubstituted2,6-Dimethylpyridine 1-oxide1073-23-0
3,4-disubstituted3,4-Dimethylpyridine 1-oxide3718-65-8
3,5-disubstituted3,5-Dimethylpyridine 1-oxide3718-64-7

Part 5: Significance in Research and Drug Development

The precise isomeric identity of a C7H9NO pyridine derivative is critical to its function. These compounds are not merely academic curiosities; they are vital intermediates and pharmacophores in applied science.

  • Medicinal Chemistry : Methoxypicoline isomers are key building blocks for major pharmaceuticals. For instance, 4-chloro-3-methoxy-2-methylpyridine, derived from 3-methoxy-2-methylpyridine, is a crucial intermediate in the synthesis of the proton pump inhibitor pantoprazole.[19][20] The specific substitution pattern dictates the molecule's three-dimensional shape and electronic properties, which are essential for its interaction with biological targets.

  • Organic Synthesis : Pyridine N-oxides are versatile reagents. The N-O bond activates the pyridine ring for certain nucleophilic substitutions and can also act as a mild oxidant or a source of oxygen-centered radicals in photoredox catalysis.[9][10] 2,6-Lutidine N-oxide, for example, is used as a plant growth regulator and a reagent in complex organic synthesis.

  • Materials Science : The pyridine motif is a common ligand in coordination chemistry. The electronic and steric properties, tunable by the number and position of substituents like methyl and methoxy groups, influence the resulting metal complex's stability, reactivity, and photophysical properties.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-4-methylpyridine is a substituted pyridine derivative recognized for its utility as a key building block and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its physical and chemical properties, particularly its solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, formulation development, and shelf-life. This guide provides a comprehensive analysis of the solubility and stability profiles of this compound, grounded in established regulatory and scientific principles. It details robust, field-proven protocols for the systematic evaluation of these characteristics, offering both procedural steps and the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Core Physicochemical Properties

A foundational understanding of a compound's basic physicochemical properties is essential before undertaking detailed solubility and stability assessments. This compound is a clear, colorless to yellow liquid under standard conditions.[1] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₉NO[1][3]
Molecular Weight 123.15 g/mol [1][4]
CAS Number 100848-70-2[1][3]
Appearance Clear, colorless to yellow liquid[1]
Boiling Point 152-153 °C (lit.)[5][6]
Density ~1.001 - 1.038 g/cm³ at 25 °C[5][7]
Flash Point 53 °C[5][6]
pKa (Predicted) 4.07 ± 0.10[6]
LogP (Predicted) 1.39860[5]

Solubility Profile

The solubility of this compound dictates its behavior in various media, which is fundamental for its application in chemical synthesis and formulation. The presence of both a polar pyridine ring and non-polar methoxy and methyl groups gives it a mixed character, enhancing its solubility in a range of organic solvents.[1][2]

General Solubility Characteristics

This compound is noted for its enhanced reactivity and solubility in organic solvents.[2] While comprehensive quantitative data across a wide range of solvents is not extensively published, its structure suggests miscibility with common polar and non-polar organic solvents such as lower alcohols, acetone, ethyl acetate, dichloromethane, and toluene. Its solubility in aqueous media is expected to be limited but influenced by pH due to the basic nature of the pyridine nitrogen. In acidic conditions (pH < pKa), protonation of the nitrogen atom will form a pyridinium salt, significantly increasing its aqueous solubility.

Experimental Protocol for Solubility Determination (OECD 105 Flask Method)

To generate reliable and reproducible solubility data, adherence to a standardized protocol is paramount. The OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), provides a robust framework.[8] The Flask Method, suitable for substances with solubility above 10⁻² g/L, is the most appropriate for this compound.[9]

Causality Statement: This method is chosen because it is a globally recognized standard for determining the saturation mass concentration of a substance in a solvent at a given temperature. It relies on allowing a mixture of the solute and solvent to reach thermodynamic equilibrium, ensuring the measured concentration represents the true saturation solubility.

Protocol Steps:

  • Preliminary Test:

    • Add approximately 0.1 g of this compound to a 10 mL glass-stoppered measuring cylinder.

    • Add water in a stepwise manner, shaking vigorously for 10 minutes after each addition.

    • Visually inspect for complete dissolution. This preliminary step helps to estimate the approximate solubility and determine the appropriate sample-to-solvent ratio for the definitive test.

  • Definitive Test - Equilibrium & Sampling:

    • Based on the preliminary test, prepare at least three separate glass flasks with a precisely weighed amount of this compound and a known volume of the chosen solvent (e.g., purified water, buffered solutions at various pH values, or organic solvents). The amount of substance should be in excess of that required to achieve saturation.

    • Place the flasks in a constant temperature bath, preferably at 20 ± 0.5 °C, and stir or shake continuously.[8] Temperature control is critical as solubility is highly temperature-dependent.

    • Allow the mixtures to equilibrate. For many compounds, 24 hours is sufficient, but this should be determined empirically. To verify equilibrium, collect samples at multiple time points (e.g., 24, 48, and 72 hours) and analyze them. Equilibrium is reached when consecutive measurements agree within ±5%.

  • Sample Preparation & Analysis:

    • Once equilibrium is achieved, stop the agitation and allow any undissolved material to settle.

    • Carefully withdraw a sample from the clear supernatant. To avoid including undissolved micro-droplets, centrifugation or filtration through a solvent-compatible filter (e.g., PTFE) is required.

    • Quantify the concentration of this compound in the sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). The method must be validated for linearity, accuracy, and precision.

  • Data Reporting:

    • Express the solubility as mass per volume of solution (e.g., g/L or mg/mL) at the specified temperature.

    • Report the results from each of the three replicate flasks and calculate the mean and standard deviation.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equilib Phase 2: Equilibration cluster_analysis Phase 3: Analysis start Start: Select Solvents (e.g., H₂O, Buffers, Organics) prelim Perform Preliminary Test (Estimate Solubility Range) start->prelim OECD 105 prep_flasks Prepare Triplicate Flasks (Excess Solute + Solvent) prelim->prep_flasks equilibrate Equilibrate in Constant Temp Bath with Agitation (e.g., 24-72h at 20°C) prep_flasks->equilibrate check_eq Sample Periodically to Confirm Equilibrium equilibrate->check_eq check_eq->equilibrate If not stable centrifuge Centrifuge or Filter to Separate Phases check_eq->centrifuge Equilibrium Reached analyze Quantify Concentration (Validated HPLC or GC) centrifuge->analyze report Calculate & Report Solubility (Mean ± SD in g/L) analyze->report

Caption: Workflow for solubility determination via the OECD 105 Flask Method.

Stability Profile

Evaluating the stability of this compound is crucial for defining its re-test period, recommended storage conditions, and identifying potential degradation products.[10] The International Council for Harmonisation (ICH) guidelines provide the definitive framework for this assessment.[11][12]

Intrinsic Stability and Potential Degradation Pathways

This compound is generally stable under standard ambient conditions but is a flammable liquid that should be kept away from heat and ignition sources.[6][7] Its stability is susceptible to environmental factors such as pH, temperature, and light.

While specific degradation pathways for this exact molecule are not widely published, scientifically sound predictions can be made based on the degradation of related substituted pyridines.[13] Potential degradation pathways include:

  • Hydrolysis: The ether linkage of the methoxy group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield 2-hydroxy-4-methylpyridine. The rate of hydrolysis is often pH-dependent.[14]

  • Oxidation: The methyl group on the pyridine ring can be susceptible to oxidation, potentially forming 2-methoxy-4-pyridinecarboxylic acid or related intermediates, especially in the presence of oxidizing agents or upon prolonged exposure to air and light.[14]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, potentially through radical mechanisms or photo-oxidation.

  • Ring Cleavage: Under highly energetic conditions or through microbial degradation, the pyridine ring itself can be cleaved.[13][15] For example, microbial pathways in Arthrobacter species are known to degrade pyridine and 2-methylpyridine to intermediates like succinic acid.[15]

Experimental Protocol for Stability Assessment (ICH Q1A/Q1B)

A comprehensive stability study involves both forced degradation (stress testing) and long-term/accelerated studies.[11][16]

Causality Statement: Forced degradation studies are performed to intentionally degrade the sample. This helps to identify likely degradation products and establish the "stability-indicating" capability of the analytical method—that is, its ability to separate the intact compound from its degradants.[12][17] Long-term and accelerated studies are then used to predict the shelf-life under recommended storage conditions.[16]

Protocol Steps:

  • Establish a Stability-Indicating Method:

    • Develop and validate an analytical method (typically HPLC) that can accurately quantify the decrease in this compound concentration and simultaneously detect and resolve any degradation products that appear. This is the cornerstone of a trustworthy stability study.

  • Forced Degradation (Stress Testing):

    • Expose solutions of this compound to the following conditions. The goal is to achieve 5-20% degradation to ensure degradation pathways are revealed without being obscured by secondary reactions.

      • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a set period.

      • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Stress: Expose the solid/neat liquid to dry heat (e.g., 80 °C).

      • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18][19] A dark control sample must be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.[18]

    • Analyze all stressed samples against a control sample at time zero using the stability-indicating method.

  • Long-Term and Accelerated Stability Studies:

    • Place at least three primary batches of the substance in its proposed container closure system into stability chambers under the conditions specified by ICH.[11][16]

    • Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH.[16]

    • Pull samples at specified time points (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[11]

    • Analyze the samples for appearance, assay, and degradation products.

Recommended Storage and Handling

Based on its known properties, the following conditions are recommended:

  • Storage Temperature: Store in a cool, well-ventilated place.[7][20] While some suppliers suggest room temperature, others recommend refrigeration (0-8 °C) for long-term preservation of purity.[1][5]

  • Atmosphere: For maximum stability, especially for analytical standards, storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[14]

  • Light: Protect from light to prevent photodegradation.

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[7]

Stability_Workflow cluster_method_dev Phase 1: Foundation cluster_stress Phase 2: Forced Degradation (ICH Q1A) cluster_formal Phase 3: Formal Stability Study (ICH Q1A) method_dev Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) stress_study Perform Stress Study method_dev->stress_study acid Acid Hydrolysis stress_study->acid base Base Hydrolysis stress_study->base oxidation Oxidation (H₂O₂) stress_study->oxidation thermal Thermal (Heat) stress_study->thermal photo Photostability (ICH Q1B) stress_study->photo setup_formal Set Up Study on ≥3 Batches in Final Container acid->setup_formal Identifies Degradants, Confirms Method Suitability base->setup_formal Identifies Degradants, Confirms Method Suitability oxidation->setup_formal Identifies Degradants, Confirms Method Suitability thermal->setup_formal Identifies Degradants, Confirms Method Suitability photo->setup_formal Identifies Degradants, Confirms Method Suitability accelerated Accelerated 40°C / 75% RH (6 months) setup_formal->accelerated long_term Long-Term 25°C / 60% RH (≥12 months) setup_formal->long_term analyze_formal Analyze at Timepoints for Assay & Degradants accelerated->analyze_formal long_term->analyze_formal evaluate Evaluate Data & Establish Re-Test Period / Shelf Life analyze_formal->evaluate

References

Introduction: Understanding the Compound and the Imperative for Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of 2-Methoxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 2-methoxy-4-picoline, is a substituted pyridine derivative increasingly utilized as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structural features, including the methoxy and methyl groups, impart specific reactivity and solubility profiles that are advantageous in medicinal chemistry and materials science.[1][2] Researchers have explored its application in developing drugs for neurological disorders and in formulating more effective pesticides.[2]

However, as with any reactive chemical intermediate, a comprehensive understanding of its safety and hazard profile is not merely a regulatory formality but a cornerstone of responsible research and development. The favorable properties that make this compound a valuable synthetic tool also necessitate rigorous handling protocols. This guide provides an in-depth analysis of its known hazards, addresses the critical issue of incomplete toxicological data, and outlines a self-validating system of controls and procedures to ensure its safe use in a professional laboratory setting.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational framework for understanding the hazards associated with this compound. The compound is classified as a flammable liquid that causes significant irritation to the skin, eyes, and respiratory system.[3][4]

Table 1: GHS Classification for this compound
Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable LiquidsCategory 3🔥Warning H226: Flammable liquid and vapor[3][4][5]
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2Warning H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation[3][4]

Source: Aggregated GHS information from multiple suppliers and databases.[3]

The causality behind these classifications is rooted in the chemical's physical and biological interactions. As a volatile organic compound, its vapors can readily form flammable mixtures with air. Its ability to cause skin and eye irritation stems from its chemical nature, which can disrupt cell membranes and trigger inflammatory responses upon contact. Similarly, inhalation of its vapors can irritate the mucosal surfaces of the respiratory tract.

Section 2: Physicochemical Properties and Their Safety Implications

A substance's physical properties are inextricably linked to its hazards. For this compound, the flash point is a critical parameter that dictates many of the required safety protocols.

Table 2: Key Physicochemical Properties
PropertyValueSafety Implication
Molecular Formula C₇H₉NO[1][3]-
Molecular Weight 123.15 g/mol [1][3]-
Appearance Clear, colorless to yellow liquid[1][2]Visual confirmation of substance identity.
Boiling Point 152-153 °C[6][7]Indicates volatility; vapors can accumulate.
Flash Point 53 °C (127.4 °F) (closed cup)[7]Flammable. Vapors can ignite below the boiling point. Requires strict control of ignition sources.
Density ~1.001 g/cm³[7]Slightly denser than water.
Storage Conditions Store in a cool, dry, well-ventilated place[8][9][10] away from ignition sources. Recommended 0-8°C for long-term storage.[1][2]Prevents vapor pressure buildup and degradation.

The flash point of 53°C is a crucial piece of data. It classifies the compound as a Category 3 Flammable Liquid, meaning it does not require explosion-proof refrigerators for storage (unlike more volatile solvents like diethyl ether), but it absolutely requires stringent control of ignition sources in the work area. This includes hot plates, ovens, open flames, and equipment that can generate static discharge.[9][11] The use of non-sparking tools and proper grounding/bonding of containers during transfers are direct consequences of this property.[9][11]

Section 3: Toxicological Profile - The Criticality of Interpreting Data Gaps

A review of safety data sheets (SDS) for this compound reveals a significant and common challenge for professionals working with specialized reagents: a lack of comprehensive toxicological data.[8] For many endpoints—such as acute oral or dermal toxicity (LD50), carcinogenicity, mutagenicity, and reproductive toxicity—the entry is often "no data available."[8]

This absence of data is not an indication of safety. From a professional standpoint, data gaps must be interpreted as potential for uncharacterized hazards. Therefore, this chemical must be handled with the high degree of caution afforded to substances of unknown toxicity. The primary, known toxicological effects are irritant-based, as established by the GHS classification. All handling procedures should be designed around preventing contact and inhalation, not only to mitigate the known irritation but also to protect against potential, unlisted systemic effects.

Section 4: A Self-Validating Framework for Safe Handling: The Hierarchy of Controls

The most robust safety programs are built upon the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable control measures. The goal is to design a self-validating system where safety is inherent to the process, rather than depending solely on personal diligence.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to remove the hazard? Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Isolate people from the hazard. PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Elimination & Substitution (Not Always Feasible)

In synthesis, eliminating or substituting a key intermediate is often not possible without redesigning the entire route. For the purposes of this guide, we assume this compound is a required reagent.

Engineering Controls (The Primary Barrier)

This is the most critical layer of protection for handling this liquid.

  • Chemical Fume Hood: All manipulations of this compound—including weighing, transfers, and use in reactions—must be performed inside a properly functioning chemical fume hood.[12][13] This is non-negotiable. The hood contains vapors, protecting the user from respiratory irritation and potential unknown systemic effects.

  • Ventilation: The laboratory itself must be well-ventilated to prevent the accumulation of fugitive vapors.[8][9]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[9]

Administrative Controls (Defining Safe Work Practices)
  • Standard Operating Procedures (SOPs): A detailed, written SOP for the use of this chemical must be developed and approved. This SOP should include all steps from transport and storage to use and disposal.

  • Designated Areas: Clearly mark the areas (e.g., a specific fume hood) where this compound is handled.

  • Training: All personnel must be trained on the specific hazards of this chemical and the procedures outlined in the SOP before they are permitted to work with it.

Personal Protective Equipment (PPE) (The Last Line of Defense)

PPE is essential, but it relies on proper selection, fit, and consistent use. It should never be the primary means of protection.

Table 3: Recommended PPE for Handling this compound
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport Safety glasses with side shieldsNitrile or neoprene gloves[14]Lab coatNot required if container is sealed
Weighing/Transfers Chemical safety gogglesDouble-gloving with nitrile gloves is recommended[14]Chemical-resistant apron over lab coatNot required inside a certified fume hood
Reaction Setup/Workup Chemical safety goggles and face shieldNitrile gloves (change frequently, immediately if contact is suspected)[14]Flame-retardant lab coat; chemical-resistant apronUse of a respirator with an organic vapor (Type ABEK) cartridge should be considered if there is any potential for fume hood failure or for large-scale work.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridge

Note on Gloves: No material offers indefinite protection. Always inspect gloves before use and change them frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[14]

Section 5: Experimental Workflow Protocols

The following protocols are designed to integrate the controls described above into routine laboratory tasks.

Protocol 1: Weighing and Preparing a Solution
  • Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

  • Staging: Place an analytical balance, a beaker or flask, a secondary container, and any necessary solvents inside the fume hood.

  • Tare: Place the receiving flask on the balance and tare it.

  • Transfer: Retrieve the sealed container of this compound. Inside the hood, carefully unseal it. Use a pipette to transfer the required amount into the tared flask. Causality: Performing the transfer in the hood contains any vapors released.

  • Seal and Weigh: Immediately re-seal the primary container. Note the weight of the liquid transferred.

  • Dilution: Slowly add the desired solvent to the flask containing the this compound.

  • Cleanup: Tightly cap the prepared solution. Wipe down the external surfaces of the containers and the balance with a damp cloth before removing them from the hood. Dispose of the cloth as hazardous waste.

Protocol 2: Small-Scale Spill Response (<100 mL)
  • Alert: Alert nearby personnel and restrict access to the area.

  • Ventilate: Ensure the fume hood is drawing air away from the spill. If the spill is outside the hood, increase laboratory ventilation.

  • Control Ignition Sources: Immediately turn off any nearby hot plates, stir plates, or other potential ignition sources.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[9] Start from the outside and work inward to prevent spreading.

  • Collect: Once fully absorbed, use non-sparking tools (e.g., plastic scoop) to carefully collect the material into a labeled, sealable hazardous waste container.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, cloths) as hazardous waste according to institutional guidelines.[8]

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel Restrict Area Start->Alert Control Eliminate Ignition Sources Alert->Control PPE Don Appropriate PPE (Goggles, Gloves, Apron) Control->PPE Absorb Contain & Absorb Spill (Inert Material) PPE->Absorb Collect Collect Waste (Non-Sparking Tools) Absorb->Collect Decontaminate Clean Spill Area Collect->Decontaminate Dispose Package & Label Hazardous Waste Decontaminate->Dispose End Response Complete Dispose->End

Caption: A stepwise workflow for responding to a small chemical spill.

Section 6: Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure. All personnel must be familiar with these procedures and the location of safety equipment.

Table 4: First-Aid Measures for this compound Exposure
Exposure RouteFirst-Aid Protocol
Inhalation 1. Immediately move the victim to fresh air.[8][10] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[8][13] 3. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[9][10][13] 2. Use soap and water for washing.[8][9] 3. Seek medical attention if irritation develops or persists.[9]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9][10] 2. Remove contact lenses if present and easy to do so.[9] 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[8][10][12] 2. Rinse the mouth thoroughly with water.[8][9][10] 3. Never give anything by mouth to an unconscious person.[8][10] 4. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[8][9][10][12]

  • Unsuitable Media: Avoid using a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: The liquid is flammable and its vapors can form explosive mixtures with air.[11] Vapors may travel to a source of ignition and flash back.[11] Containers may explode when heated.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[9][10][12]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][9][10][12]

Conclusion

This compound is a valuable chemical intermediate whose safe use is predicated on a thorough respect for its known and potential hazards. Its profile as a flammable liquid and a skin, eye, and respiratory irritant demands the consistent application of the hierarchy of controls. All work must be conducted within engineering controls like fume hoods, guided by detailed administrative protocols, and backed up by the diligent use of appropriate personal protective equipment. The significant gaps in its toxicological data reinforce the cardinal rule of chemical safety: treat all compounds with incomplete hazard profiles with a heightened level of caution. By integrating these principles and protocols, researchers, scientists, and drug development professionals can effectively mitigate the risks and harness the synthetic utility of this compound.

References

Spectroscopic Profile of 2-Methoxy-4-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-methylpyridine, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, characterized by a pyridine ring bearing a methoxy group at the 2-position and a methyl group at the 4-position, imparts specific electronic and steric properties that are crucial for its reactivity and application. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound during synthesis and quality control processes.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of this compound. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the spectral features, supported by established scientific principles and experimental data. Furthermore, it outlines standardized protocols for acquiring high-quality spectral data, ensuring reproducibility and reliability in the laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR spectroscopy offer unambiguous confirmation of its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides a unique fingerprint of the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants of the proton signals are highly informative.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.02d1HH-6
6.69d1HH-5
6.55s1HH-3
3.91s3HOCH₃
2.28s3HCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

1.1.1. Interpretation of the ¹H NMR Spectrum

The downfield signal at 8.02 ppm is assigned to the proton at the 6-position (H-6) of the pyridine ring. Its doublet multiplicity arises from coupling with the adjacent proton at the 5-position (H-5). The electron-withdrawing effect of the nitrogen atom in the pyridine ring and the deshielding effect of the neighboring methoxy group contribute to this downfield shift.

The proton at the 5-position (H-5) appears as a doublet at 6.69 ppm due to its coupling with H-6. The signal at 6.55 ppm is a singlet and is assigned to the proton at the 3-position (H-3). The absence of adjacent protons results in a singlet multiplicity.

The sharp singlet at 3.91 ppm, integrating to three protons, is characteristic of the methoxy group (-OCH₃). The singlet at 2.28 ppm, also integrating to three protons, is assigned to the methyl group (-CH₃) at the 4-position.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
164.40C-2
149.72C-6
146.31C-4
118.21C-5
110.88C-3
53.17OCH₃
20.81CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

1.2.1. Interpretation of the ¹³C NMR Spectrum

The carbon atom attached to the electron-donating methoxy group (C-2) is significantly deshielded and appears at the lowest field (164.40 ppm). The other sp² hybridized carbons of the pyridine ring appear in the aromatic region (110-150 ppm). The C-6 carbon (149.72 ppm) is downfield due to its proximity to the electronegative nitrogen atom. The quaternary carbon C-4, attached to the methyl group, resonates at 146.31 ppm. The C-5 and C-3 carbons appear at 118.21 ppm and 110.88 ppm, respectively.

The carbon of the methoxy group (OCH₃) is observed at 53.17 ppm, a typical value for an sp³ hybridized carbon attached to an oxygen atom. The methyl group carbon (CH₃) at the 4-position appears at the highest field (20.81 ppm).

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

1.3.2. Data Acquisition

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, use a standard single-pulse experiment. Key parameters should include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, use a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a larger number of scans (typically 512 or more) will be required to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100-3000MediumC-H StretchingAromatic (Pyridine Ring)
2980-2850Medium-StrongC-H StretchingAliphatic (CH₃ & OCH₃)
~1600 & ~1500Medium-StrongC=C and C=N Ring StretchingPyridine Ring
1470-1430MediumAsymmetric C-H BendingMethyl (-CH₃)
1380-1370Medium-WeakSymmetric C-H BendingMethyl (-CH₃)
1270-1230StrongAsymmetric C-O-C StretchingAryl Methyl Ether
1050-1010MediumSymmetric C-O-C StretchingAryl Methyl Ether
Below 900VariableC-H Out-of-plane BendingSubstituted Pyridine Ring
Interpretation of the IR Spectrum
  • C-H Stretching Region (3100-2850 cm⁻¹): The spectrum is expected to show medium intensity peaks above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations of the pyridine ring. Below 3000 cm⁻¹, stronger absorptions will arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methoxy groups.

  • Pyridine Ring Vibrations (1600-1430 cm⁻¹): The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear as two or more strong to medium bands in this region.

  • C-H Bending Vibrations (1470-1370 cm⁻¹): The asymmetric and symmetric bending vibrations of the methyl group will give rise to medium to weak absorptions in this range.

  • C-O Stretching Vibrations (1270-1010 cm⁻¹): The strong absorption band expected around 1270-1230 cm⁻¹ is due to the asymmetric C-O-C stretching of the aryl methyl ether linkage. A medium intensity band corresponding to the symmetric C-O-C stretch is anticipated around 1050-1010 cm⁻¹.

  • Out-of-Plane Bending (Below 900 cm⁻¹): The pattern of C-H out-of-plane bending vibrations in this region can provide information about the substitution pattern of the pyridine ring.

Experimental Protocol for IR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Alternatively, if the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the ATR accessory's pressure arm to ensure good contact.

2.2.2. Data Acquisition

  • Acquire the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Record a background spectrum of the empty, clean ATR crystal before running the sample.

  • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Structure-Spectra Correlation Diagram

The following diagram illustrates the relationship between the structural features of this compound and its key spectroscopic signals.

G cluster_mol This compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy (Predicted) mol H6 H-6 δ 8.02 (d) mol->H6 OCH3_H OCH₃ δ 3.91 (s) mol->OCH3_H CH3_H CH₃ δ 2.28 (s) mol->CH3_H Ring_str Pyridine Ring Stretch ~1600, 1500 cm⁻¹ mol->Ring_str COC_str C-O-C Stretch ~1250, 1030 cm⁻¹ mol->COC_str H5 H-5 δ 6.69 (d) H3 H-3 δ 6.55 (s) C2 C-2 δ 164.40 C6 C-6 δ 149.72 C4 C-4 δ 146.31 C5 C-5 δ 118.21 C3 C-3 δ 110.88 OCH3_C OCH₃ δ 53.17 CH3_C CH₃ δ 20.81 CH_str_arom Aromatic C-H Stretch ~3050 cm⁻¹ CH_str_aliph Aliphatic C-H Stretch ~2950 cm⁻¹

Caption: Correlation of structural units of this compound with their characteristic NMR and IR spectral signals.

Conclusion

This technical guide has provided a comprehensive overview of the NMR and IR spectral data for this compound. The detailed analysis of the ¹H and ¹³C NMR spectra allows for unambiguous structural confirmation, while the interpretation of the characteristic IR absorption bands facilitates the identification of key functional groups. The experimental protocols outlined herein provide a standardized approach for obtaining high-quality spectral data, ensuring consistency and reliability in research and development settings. By understanding the spectroscopic fingerprint of this compound, researchers can confidently verify its identity and purity, which is essential for its successful application in the synthesis of advanced materials and bioactive molecules.

References

An In-Depth Technical Guide to 2-Methoxy-4-methylpyridine: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Substituted Pyridine

In the landscape of modern medicinal chemistry and process development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role as a privileged structure. Among the vast array of substituted pyridines, 2-Methoxy-4-methylpyridine emerges as a particularly valuable building block. The strategic placement of the methoxy and methyl groups imparts a nuanced reactivity profile, making it a key intermediate in the synthesis of complex pharmaceutical agents. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its intricate reactivity and pivotal role in the development of marketed drugs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis and for quality control.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₉NO--INVALID-LINK--
Molecular Weight 123.15 g/mol --INVALID-LINK--
CAS Number 100848-70-2--INVALID-LINK--
Appearance Clear, colorless to yellow liquidChem-Impex
Boiling Point 152-153 °C (lit.)Chemsrc
Density 1.001±0.06 g/cm³ (Predicted)ChemicalBook
Flash Point 53 °CChemsrc
Refractive Index 1.4990-1.5030ChemicalBook
Storage Store at 0-8°CChem-Impex
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectroscopic data based on its structure and data from related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following peaks are expected: a singlet for the methoxy protons, a singlet for the methyl protons, and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-donating methoxy group and the methyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of unique carbon environments. This compound will exhibit seven distinct signals corresponding to its seven carbon atoms. The carbon attached to the methoxy group will be significantly shifted downfield.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include C-H stretching from the methyl and aromatic groups, C=N and C=C stretching vibrations from the pyridine ring, and C-O stretching from the methoxy group. A study on the related compound 2-methoxy-6-methylpyridine showed C-C stretching vibrations around 1612 cm⁻¹ and C-N stretching vibrations around 1391 cm⁻¹.[1]

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M+) for this compound would be observed at m/z = 123. Fragmentation patterns can provide further structural information.[2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes, starting from either 2-chloro-4-methylpyridine or 2-hydroxy-4-methylpyridine. The choice of route often depends on the availability and cost of the starting materials.

From 2-Chloro-4-methylpyridine via Nucleophilic Aromatic Substitution

This is a common and efficient method that involves the displacement of the chloro group by a methoxide source.

G 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine This compound This compound 2-Chloro-4-methylpyridine->this compound  NaOCH₃, CH₃OH, reflux Sodium Methoxide Sodium Methoxide Sodium Methoxide->this compound

Figure 1: Synthesis from 2-Chloro-4-methylpyridine.

Experimental Protocol:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous methanol (a suitable volume to ensure dissolution and stirring) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, so it should be performed with caution in a well-ventilated fume hood.

  • Reaction: To the freshly prepared sodium methoxide solution, add 2-chloro-4-methylpyridine (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium methoxide is a strong base and is moisture-sensitive. The use of anhydrous methanol and an inert atmosphere prevents the quenching of the nucleophile and potential side reactions.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing the nucleophilic aromatic substitution to proceed to completion in a reasonable timeframe.

  • Work-up and Extraction: The aqueous work-up is necessary to remove inorganic salts (e.g., sodium chloride). The choice of extraction solvent is based on the product's solubility and ease of removal.

From 2-Hydroxy-4-methylpyridine via Methylation

An alternative route involves the methylation of the hydroxyl group of 2-hydroxy-4-methylpyridine. This method avoids the use of a halogenated precursor.

G 2-Hydroxy-4-methylpyridine 2-Hydroxy-4-methylpyridine This compound This compound 2-Hydroxy-4-methylpyridine->this compound  Base (e.g., NaH), Methylating Agent (e.g., CH₃I or (CH₃)₂SO₄) Base Base Base->this compound Methylating_Agent Methylating Agent Methylating_Agent->this compound

Figure 2: Synthesis from 2-Hydroxy-4-methylpyridine.

Experimental Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-hydroxy-4-methylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

  • Addition of Base: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the corresponding sodium salt.

  • Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by column chromatography or vacuum distillation.

Causality Behind Experimental Choices:

  • Strong Base: A strong base like NaH is required to deprotonate the weakly acidic hydroxyl group of 2-hydroxy-4-methylpyridine, forming the more nucleophilic alkoxide.

  • Choice of Methylating Agent: Methyl iodide and dimethyl sulfate are common and effective methylating agents. The choice may depend on factors such as reactivity, cost, and safety considerations.

  • Aprotic Solvent: Aprotic solvents like THF or DMF are used as they do not have acidic protons that can react with the strong base.

Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the electronic effects of the methoxy and methyl substituents.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methoxy and methyl groups can partially mitigate this deactivation and direct incoming electrophiles. The methoxy group is a strong activating group and is ortho-, para-directing. The methyl group is a weaker activating group and is also ortho-, para-directing. In this compound, the positions ortho and para to the methoxy group are C3 and C5, and the positions ortho and para to the methyl group are C3 and C5. Thus, electrophilic substitution is expected to occur preferentially at the C3 and C5 positions.

G Pyridine_Ring This compound Intermediate Wheland Intermediate (Positive charge delocalized) Pyridine_Ring->Intermediate Electrophilic Attack Electrophile E⁺ Electrophile->Intermediate Product Substituted Product (at C3 or C5) Intermediate->Product Deprotonation

Figure 3: General Mechanism of Electrophilic Aromatic Substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. These reactions on pyridine derivatives often require forcing conditions.[4]

Nucleophilic Aromatic Substitution

The pyridine ring is inherently activated towards nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, due to the ability of the electronegative nitrogen to stabilize the negatively charged Meisenheimer intermediate.[5][6] While this compound does not have a good leaving group at the C4 or C6 positions for a typical SₙAr reaction, the methoxy group at the C2 position can itself be displaced by strong nucleophiles under certain conditions, although it is a less facile reaction compared to the displacement of a halide.[7]

G Pyridine_Ring 2-Substituted Pyridine (with leaving group at C2/C4) Meisenheimer_Intermediate Meisenheimer Intermediate (Negative charge stabilized by N) Pyridine_Ring->Meisenheimer_Intermediate Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Meisenheimer_Intermediate Product Substituted Product Meisenheimer_Intermediate->Product Loss of Leaving Group

Figure 4: General Mechanism of Nucleophilic Aromatic Substitution on Pyridine.

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.

Synthesis of Rabeprazole

Rabeprazole is a widely used PPI. A key step in its synthesis involves the condensation of a substituted pyridine moiety with a benzimidazole core. While this compound itself is not directly used, its derivatives, such as 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, are pivotal. The synthesis of this key intermediate often starts from precursors that can be converted to a 2-hydroxymethyl- or 2-chloromethyl-4-methoxypyridine derivative.[8][9]

A common synthetic strategy involves the reaction of 2,3-dimethyl-4-chloropyridine-N-oxide with 3-methoxypropanol to form 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide. This intermediate is then rearranged and chlorinated to give the key pyridine fragment, which is subsequently coupled with 2-mercaptobenzimidazole.[5]

Synthesis of Omeprazole

Omeprazole, another blockbuster PPI, also relies on a substituted pyridine intermediate. The synthesis of omeprazole often involves the coupling of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine with 5-methoxy-2-mercaptobenzimidazole. The synthesis of this key pyridine intermediate can be achieved through various routes, some of which may involve precursors structurally related to this compound.[10]

The strategic importance of these pyridine intermediates lies in their ability to be elaborated into the final drug structures, highlighting the value of mastering the synthesis and reactivity of compounds like this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • Flammable Liquid and Vapor: It has a flash point of 53 °C and should be kept away from ignition sources.[11]

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[12]

  • Respiratory Irritant: May cause respiratory irritation.[12]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a cool, dry, and well-ventilated place, away from heat and open flames. Keep the container tightly closed. Recommended storage is at 0-8°C.

Toxicology:

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with significant applications in the pharmaceutical industry. Its synthesis is well-established, and its reactivity can be rationally controlled to achieve desired chemical transformations. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and reactivity of this key intermediate is essential for the efficient design and execution of synthetic routes to complex and medicinally important molecules. This guide provides a solid foundation of technical knowledge to facilitate the effective use of this compound in the laboratory and beyond.

References

Methodological & Application

Synthesis of 2-Methoxy-4-methylpyridine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-methoxy-4-methylpyridine from 2-chloro-4-methylpyridine. This transformation is a staple in medicinal chemistry and materials science, serving as a critical building block for more complex molecular architectures. We will delve into the underlying nucleophilic aromatic substitution (SNAr) mechanism, offering insights into reaction optimization, and present a step-by-step guide from reagent handling to product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology.

Introduction and Significance

This compound is a valuable heterocyclic intermediate in the synthesis of numerous pharmaceutical agents and functional materials. Its strategic importance lies in the versatile reactivity of the methoxy group, which can be further functionalized, and the inherent properties of the pyridine scaffold. The successful and efficient synthesis of this compound is therefore a critical first step in many multi-step synthetic campaigns. The conversion of the readily available 2-chloro-4-methylpyridine to its methoxy analog via a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide is a common and cost-effective approach.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound from 2-chloro-4-methylpyridine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly favorable on electron-deficient aromatic rings, such as pyridine, especially when the leaving group is positioned at the 2- or 4-position relative to the ring nitrogen.[1][2]

The key steps of the mechanism are:

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is directed to the electron-poor C-2 position of the pyridine ring.[2][3] This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring through resonance. This stabilization is a crucial factor that favors the reaction at the 2- and 4-positions.[1][2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group. This results in the formation of the final product, this compound.

The choice of solvent is critical. Methanol is an ideal solvent as it readily dissolves the sodium methoxide and the starting material, and its protic nature helps to solvate the leaving chloride ion.[5]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-Chloro-4-methylpyridine≥98%Sigma-Aldrich3678-62-4
Sodium Methoxide≥97%Sigma-Aldrich124-41-4Highly hygroscopic and corrosive. Handle under inert atmosphere.
Methanol (Anhydrous)≥99.8%Fisher Scientific67-56-1Use of anhydrous solvent is crucial to prevent quenching of the methoxide.
Diethyl EtherACS GradeVWR60-29-7For extraction.
Saturated Sodium Bicarbonate SolutionFor work-up.
Brine (Saturated NaCl solution)For work-up.
Anhydrous Magnesium Sulfate7487-88-9For drying the organic layer.
Silica Gel60 Å, 230-400 meshFor column chromatography.
HexanesACS Grade110-54-3For column chromatography.
Ethyl AcetateACS Grade141-78-6For column chromatography.
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Dissolve 2-chloro-4-methylpyridine in anhydrous methanol under N2 add_methoxide Add sodium methoxide portion-wise reagent_prep->add_methoxide Transfer to reaction flask reflux Reflux the reaction mixture add_methoxide->reflux monitor Monitor reaction progress by TLC/GC-MS reflux->monitor quench Cool and quench with water monitor->quench Upon completion extract Extract with diethyl ether quench->extract wash Wash organic layer with NaHCO3 and brine extract->wash dry Dry over MgSO4 and concentrate wash->dry purify Purify by column chromatography dry->purify analyze Characterize by NMR, GC-MS, IR purify->analyze Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-4-methylpyridine (10.0 g, 78.4 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Carefully add sodium methoxide (6.35 g, 117.6 mmol, 1.5 equivalents) to the solution in portions over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into 200 mL of cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).[7]

  • Characterization: The final product, this compound, should be a colorless oil. Characterize the purified product by ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy to confirm its identity and purity.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the structure and assess the purity of the synthesized this compound.[8][9]

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.05 (d, 1H), 6.70 (s, 1H), 6.60 (d, 1H), 3.90 (s, 3H), 2.30 (s, 3H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 164.0, 148.0, 147.5, 115.0, 108.0, 53.0, 21.0. (Predicted values, may vary slightly from experimental data similar to other methoxypyridines[10])
GC-MS (EI) m/z: 123 (M⁺), 108, 92, 78.[11][12]
IR (neat) ν (cm⁻¹): 2950, 1600, 1480, 1290, 1030.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • 2-Chloro-4-methylpyridine: This compound is harmful if swallowed or in contact with skin. It causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Methoxide: Sodium methoxide is a highly corrosive and flammable solid.[13] It reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[14] It must be handled under an inert atmosphere.[15] Wear flame-retardant clothing, chemical-resistant gloves, and eye protection.[13] In case of fire, use a dry powder extinguisher; do not use water.[13]

  • Methanol: Methanol is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reflux time and monitor by TLC/GC-MS. Ensure the heating mantle is at the correct temperature.
Deactivated sodium methoxide due to moisture.Use freshly opened, anhydrous sodium methoxide and ensure all glassware and solvents are dry.
Low Yield Inefficient extraction.Perform additional extractions with diethyl ether.
Loss of product during purification.Optimize the eluent system for column chromatography to ensure good separation.
Product Contamination Incomplete removal of starting material or byproducts.Repeat the column chromatography with a shallower eluent gradient.
Residual solvent.Dry the final product under high vacuum for an extended period.

References

Application Notes and Protocols: 2-Methoxy-4-methylpyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-4-methylpyridine, also known as 2-methoxy-4-picoline, is a substituted pyridine derivative of significant strategic value in modern organic synthesis. Its unique electronic and steric properties, conferred by the electron-donating methoxy group at the 2-position and the methyl group at the 4-position, render it a versatile precursor for a wide array of functionalized heterocyclic compounds.[1] This guide provides an in-depth exploration of its applications, particularly in pharmaceutical and agrochemical research, supported by detailed experimental protocols for key transformations.[1][2] We will delve into directed ortho-metalation, conversion to versatile halide intermediates, and its role as a foundational scaffold for complex molecular architectures.

Compound Profile and Safety

A thorough understanding of the physicochemical properties and safety protocols is paramount before utilizing any chemical building block.

Physicochemical Data
PropertyValueReference
CAS Number 100848-70-2[1][3][4]
Molecular Formula C₇H₉NO[1][3][5]
Molecular Weight 123.15 g/mol [1][3]
Appearance Clear, colorless to yellow liquid[1]
Boiling Point 152-153 °C[4]
Density ~1.001 g/cm³[4]
Flash Point 53 °C[4]
Safety and Handling

This compound is a flammable liquid and an irritant.[3][4] Adherence to strict safety measures is mandatory.

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.[6][7] All manipulations should be performed in a well-ventilated chemical fume hood.[6]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and take precautionary measures against static discharge.[6] Ground and bond containers when transferring material.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area at 0-8°C.[1][4]

Key Synthetic Application: Directed Ortho-Metalation (DoM)

The 2-methoxy group is a powerful directed metalation group (DMG), facilitating the regioselective deprotonation at the C-3 position. This creates a nucleophilic carbon center, enabling the introduction of a wide range of electrophiles. This strategy is highly valuable for the synthesis of 3-substituted pyridines.[8][9][10]

Principle of Directed Lithiation

The lone pair of electrons on the oxygen atom of the methoxy group coordinates to the lithium atom of an organolithium base (e.g., n-butyllithium or LDA). This pre-complexation positions the base for selective proton abstraction at the adjacent C-3 position, overcoming the inherent acidity of other protons on the ring. The resulting lithiated intermediate is a potent nucleophile.[8]

cluster_0 Directed Ortho-Metalation (DoM) Mechanism Pyridine This compound Complex Pre-coordination Complex Pyridine->Complex + n-BuLi Base n-BuLi Base->Complex Intermediate 3-Lithio Intermediate Complex->Intermediate Deprotonation Product 3-Substituted Product Intermediate->Product + E+ Electrophile Electrophile (E+) Electrophile->Product

Caption: Workflow of Directed ortho-Metalation (DoM).

Protocol: Synthesis of 3-Iodo-2-methoxy-4-methylpyridine

This protocol details the lithiation of this compound and subsequent quenching with iodine, a common electrophile used to install a handle for further cross-coupling reactions.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask under an inert atmosphere (Argon), add this compound (1.23 g, 10.0 mmol, 1.0 equiv) and anhydrous THF (40 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (4.4 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench: In a separate flask, dissolve iodine (3.05 g, 12.0 mmol, 1.2 equiv) in anhydrous THF (10 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by carefully adding 20 mL of saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

  • Work-up: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and wash the organic layer sequentially with 20 mL of saturated Na₂S₂O₃ solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-iodo-2-methoxy-4-methylpyridine.

Key Synthetic Application: Conversion to 2-Chloro-4-methylpyridine

The methoxy group can be readily converted to a chlorine atom, a transformation of immense synthetic utility. 2-Chloropyridines are versatile intermediates, particularly for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions.[11][12]

Principle of Methoxy-to-Chloro Conversion

While direct hydrolysis of the methoxy group to the hydroxypyridine followed by chlorination is possible, a more direct route involves reacting the N-oxide of the pyridine with a chlorinating agent like phosphorus oxychloride (POCl₃).[13] The N-oxide activates the pyridine ring, facilitating nucleophilic attack by chloride.

Start This compound N_Oxide This compound N-oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Chlorination Reaction with POCl₃ N_Oxide->Chlorination Product 2-Chloro-4-methylpyridine Chlorination->Product

Caption: Workflow for converting methoxy to chloro-pyridine.

Protocol: Synthesis of 2-Chloro-4-methylpyridine from 2-Hydroxy-4-methylpyridine

A common precursor to this compound is 2-hydroxy-4-methylpyridine (which exists in tautomeric equilibrium with 4-methyl-2-pyridone).[2] This protocol details the direct chlorination of this precursor, a highly efficient route.

Materials:

  • 2-Hydroxy-4-methylpyridine (4-Methyl-2-pyridone)

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add 2-hydroxy-4-methylpyridine (10.9 g, 0.1 mol, 1.0 equiv).

  • Reagent Addition: Carefully add phosphorus oxychloride (27.5 g, 16.7 mL, 0.18 mol, 1.8 equiv) dropwise to the flask at room temperature. The mixture may become thick.

  • Heating: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 3 hours. The reaction should become a clear, dark solution.

  • Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Cool the residue in an ice bath and very slowly add 100 mL of crushed ice to the flask with vigorous stirring. This is a highly exothermic step and must be done with extreme caution in a fume hood.

  • Neutralization: Continue stirring and slowly add saturated NaHCO₃ solution until the mixture is basic (pH ~8).

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 2-chloro-4-methylpyridine as a colorless oil.

Application in Cross-Coupling: The Suzuki-Miyaura Reaction

Once converted to its halo-derivative (e.g., 2-bromo- or 2-chloro-4-methylpyridine), the scaffold becomes an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling the halopyridine with a boronic acid.[12][14]

Protocol: General Procedure for Suzuki Coupling of 2-Bromo-4-methylpyridine

This protocol provides a general starting point for coupling 2-bromo-4-methylpyridine (a readily synthesized analog) with various arylboronic acids.[14]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • Setup: To a dry Schlenk flask, add 2-bromo-4-methylpyridine, the arylboronic acid, K₂CO₃, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with stirring for 4-12 hours (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Representative Suzuki Coupling Yields

The following table, adapted from literature data, shows typical yields for the Suzuki coupling of 2-bromo-4-methylpyridine with various boronic acids, demonstrating the reaction's versatility.[14]

Boronic Acid PartnerProductTypical Yield (%)
Phenylboronic acid2-Phenyl-4-methylpyridine85-95%
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methylpyridine90-98%
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-methylpyridine80-90%
3-Thienylboronic acid2-(Thiophen-3-yl)-4-methylpyridine75-85%

Summary

This compound is a cornerstone building block in synthetic chemistry. Its utility stems from:

  • Directed Metalation: The methoxy group provides reliable regiochemical control for C-H functionalization at the 3-position.

  • Facile Conversion: It serves as a stable precursor to more reactive halopyridines, which are key substrates for a multitude of transformations.

  • Broad Applicability: It is a foundational component in the synthesis of pharmaceuticals, agrochemicals, and materials, enabling the construction of complex molecular frameworks.[1]

The protocols outlined in this guide serve as a robust starting point for researchers to harness the synthetic potential of this valuable intermediate.

References

The Strategic Role of 2-Methoxy-4-methylpyridine Derivatives in the Synthesis of Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Substituted pyridines are fundamental scaffolds in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Among these, 2-Methoxy-4-methylpyridine and its more complex derivatives are crucial building blocks, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders.[2][3] This technical guide provides an in-depth exploration of the application of functionalized pyridine intermediates in the synthesis of the blockbuster drugs omeprazole and rabeprazole, offering detailed protocols and mechanistic insights for researchers and drug development professionals. While this compound itself is a basic precursor, this guide will focus on the synthesis and application of its more elaborate analogs, which are the immediate precursors in the industrial synthesis of these vital medicines.

Part 1: The Pivotal Role of Substituted Pyridines in Proton Pump Inhibitors

The therapeutic efficacy of PPIs like omeprazole and rabeprazole hinges on their unique molecular architecture, which consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl group. The substituents on the pyridine ring are critical for modulating the drug's pharmacokinetic and pharmacodynamic properties. The synthesis of these complex molecules is a multi-step process that relies on the precise and efficient construction of the pyridine intermediate.

A common strategy for the synthesis of omeprazole involves the coupling of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with a 5-methoxy-2-mercaptobenzimidazole.[2][4] Similarly, the synthesis of rabeprazole utilizes a pyridine intermediate, 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, which is subsequently chlorinated and coupled with 2-mercaptobenzimidazole.[5][6]

Part 2: Synthesis of Key Pyridine Intermediates for Omeprazole

The industrial synthesis of the key pyridine intermediate for omeprazole, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, typically starts from 2,3,5-trimethylpyridine.[4] This precursor undergoes a series of transformations to introduce the required functional groups at the appropriate positions.

Protocol 1: Synthesis of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

This protocol outlines the conversion of a 3,5-dimethyl-4-methoxypyridine-N-oxide intermediate to the corresponding 2-hydroxymethyl derivative.[7][8]

Materials:

  • 3,5-Dimethyl-4-methoxypyridine-N-oxide

  • Methanol

  • Dimethyl sulfate

  • 10M Sodium hydroxide (NaOH)

  • Ammonium persulfate

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a suitable round-bottom flask, dissolve 3,5-Dimethyl-4-methoxypyridine-N-oxide in methanol.

  • Add dimethyl sulfate dropwise to the solution.

  • Adjust the pH of the reaction mixture by adding 10M NaOH and reflux for one hour.

  • Add a second portion of dimethyl sulfate and continue to reflux for an additional 1.5 hours. Stir the reaction mixture overnight at room temperature.[7]

  • Heat the reaction mixture to reflux and slowly add ammonium persulfate. Reflux for another 1.5 hours and then stir overnight at room temperature.

  • Upon completion of the reaction, add methanol to precipitate the inorganic salts. Filter the salts and evaporate the methanol from the filtrate.

  • Adjust the pH of the remaining aqueous solution to 10 using a caustic solution.

  • Extract the product with methylene chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine.[7]

Protocol 2: Chlorination to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol details the conversion of the hydroxymethyl intermediate to the final chloromethyl derivative.[7][9]

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Toluene

  • Thionyl chloride (SOCl₂)

  • Ether

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene in a round-bottom flask.

  • Cool the flask to -5 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution.

  • After the addition is complete, allow the reaction temperature to rise to 10-15 °C and stir for 30 minutes.

  • Gradually warm the reaction mixture to 30-35 °C and stir until the reaction is complete (monitor by TLC).[7]

  • Upon completion, add ether to the reaction mixture while cooling to precipitate the product.

  • Stir the mixture at room temperature for a further 2 hours.

  • Filter the precipitated crystals, wash with ether, and dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[9]

Quantitative Data Summary for Omeprazole Intermediate Synthesis:

StepStarting MaterialKey ReagentsProductTypical YieldPurityReference
Hydroxylation 3,5-Dimethyl-4-methoxypyridine-N-oxideDimethyl sulfate, Ammonium persulfate2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineGoodHigh[7]
Chlorination 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineThionyl chloride2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride76.4%99.7%[4]

Logical Workflow for Omeprazole Intermediate Synthesis:

Omeprazole_Intermediate_Synthesis A 2,3,5-Trimethylpyridine B Oxidation & Nitration A->B H₂O₂, HNO₃/H₂SO₄ C 4-Nitro-2,3,5-trimethylpyridine-N-oxide B->C D Methoxylation C->D NaOMe E 3,5-Dimethyl-4-methoxypyridine-N-oxide D->E F Hydroxymethylation E->F 1. (CH₃)₂SO₄, NaOH 2. (NH₄)₂S₂O₈ G 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine F->G H Chlorination G->H SOCl₂ I 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl H->I

Caption: Synthesis pathway for the omeprazole pyridine intermediate.

Part 3: Synthesis of Key Pyridine Intermediates for Rabeprazole

The synthesis of the pyridine intermediate for rabeprazole, 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, often starts from 4-chloro-2,3-dimethylpyridine-N-oxide.[5]

Protocol 3: Synthesis of 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride

This protocol describes a multi-step synthesis of the key rabeprazole intermediate.[5][6]

Materials:

  • 4-Chloro-2,3-dimethylpyridine-N-oxide

  • 3-Methoxypropanol

  • Sodium hydride (NaH) or Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Acetic anhydride

  • Methanol

  • Sodium hydroxide (NaOH)

  • Acetone

  • Dry HCl gas

  • Standard reaction vessels and purification equipment.

Procedure:

  • Alkoxylation: In a suitable solvent like DMSO, react 4-chloro-2,3-dimethylpyridine-N-oxide with 3-methoxypropanol in the presence of a strong base such as sodium hydride or potassium hydroxide to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.[5][10]

  • Acetoxylation: Treat the resulting N-oxide with acetic anhydride at elevated temperatures (e.g., 90 °C) to form 2-(acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[5]

  • Hydrolysis: Hydrolyze the acetate ester with a base like sodium hydroxide in methanol to give 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[5]

  • Salt Formation: Dissolve the hydroxymethylpyridine in a solvent such as acetone, cool the solution, and pass dry HCl gas through it to precipitate the hydrochloride salt. Filter and dry the solid to obtain pure 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.[5]

Logical Workflow for Rabeprazole Intermediate Synthesis:

Rabeprazole_Intermediate_Synthesis A 4-Chloro-2,3-dimethylpyridine-N-oxide B Alkoxylation A->B 3-Methoxypropanol, Base C 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide B->C D Acetoxylation C->D Acetic Anhydride E 2-(Acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine D->E F Hydrolysis E->F NaOH, Methanol G 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine F->G H Salt Formation G->H Dry HCl gas I 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine HCl H->I

Caption: Synthesis pathway for the rabeprazole pyridine intermediate.

Part 4: General Reactivity and Functionalization of Methoxy-Methylpyridines

While direct, high-yield synthetic routes from this compound to the aforementioned complex PPI intermediates are not extensively documented in mainstream literature, the principles of pyridine chemistry provide a roadmap for its potential functionalization. Reactions such as directed ortho-lithiation and C-H activation are powerful tools for introducing additional substituents onto the pyridine ring.

Directed Lithiation: The methoxy group in methoxypyridines can act as a directing group for lithiation, typically at the ortho position.[11] However, the interplay of different substituents and the choice of the lithiating agent (e.g., n-BuLi, LDA, LTMP) can influence the regioselectivity.[12][13] For this compound, lithiation could potentially occur at the 3- or 5-positions, allowing for the introduction of electrophiles to build up the required substitution pattern for PPI intermediates.

C-H Activation: Palladium-catalyzed C-H activation is another modern synthetic strategy for the functionalization of pyridines.[14] This method allows for the direct coupling of aryl or alkyl groups to the pyridine ring, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[15]

Conclusion

This compound and its derivatives are indispensable intermediates in the pharmaceutical industry, particularly for the synthesis of proton pump inhibitors. The synthetic pathways to the key pyridine precursors for omeprazole and rabeprazole, while starting from different precursors, highlight the importance of precise control over substitution patterns on the pyridine ring. The detailed protocols provided herein offer a practical guide for the synthesis of these crucial intermediates. Furthermore, an understanding of the general reactivity of methoxypyridines opens avenues for the development of novel synthetic routes and the application of these versatile building blocks in the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis and Evaluation of HPK1 Inhibitors Utilizing 2-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This document provides a comprehensive guide for the synthesis of a potent pyrazolopyridine-based HPK1 inhibitor, utilizing 2-Methoxy-4-methylpyridine as a readily accessible starting material. Detailed, field-proven protocols for the biochemical and cellular characterization of the synthesized inhibitor are also presented to ensure a robust and reproducible workflow for researchers in drug discovery and medicinal chemistry.

Introduction: The Rationale for Targeting HPK1 in Immuno-Oncology

The landscape of cancer treatment has been revolutionized by immunotherapies, particularly checkpoint inhibitors that unleash the power of the patient's own immune system to combat tumors[1]. However, a significant portion of patients do not respond to these therapies, necessitating the discovery of novel targets to overcome resistance and broaden the applicability of immunotherapy[1]. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has been identified as a high-potential intracellular immune checkpoint[2].

HPK1 functions as a crucial negative feedback regulator in T-cell receptor (TCR) signaling[2][3]. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, such as SLP-76, leading to an attenuation of T-cell activation, proliferation, and cytokine production[4][5]. This dampening effect, while crucial for maintaining immune homeostasis, can be co-opted by tumors to evade immune surveillance[3]. Genetic studies in mice have demonstrated that the absence or inhibition of HPK1 kinase activity leads to enhanced T-cell responses and potent anti-tumor immunity[4]. Consequently, the development of small molecule inhibitors of HPK1 is a highly attractive strategy to reinvigorate the anti-tumor immune response[4][6][7][8][9].

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of potent and selective kinase inhibitors[10]. The strategic incorporation of a substituted pyridine ring, such as that derived from this compound, can provide key interactions within the ATP-binding pocket of kinases like HPK1, leading to high-affinity binding and effective inhibition.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Inhibition of HPK1 blocks the phosphorylation of SLP-76, thereby sustaining downstream signaling and promoting T-cell activation.

HPK1_Signaling_Pathway TCR TCR Activation HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates Downstream_signaling Downstream Signaling (e.g., NF-κB, AP-1) SLP76->Downstream_signaling pSLP76 p-SLP-76 (Ser376) Inhibition Inhibition pSLP76->Inhibition Leads to T_cell_activation T-Cell Activation (Proliferation, IL-2 Production) Downstream_signaling->T_cell_activation Inhibition->Downstream_signaling HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1_active Blocks

Caption: HPK1 signaling pathway in T-cells.

Part 1: Synthesis of a Pyrazolopyridine HPK1 Inhibitor

This section details a representative, multi-step synthesis of a potent pyrazolopyridine HPK1 inhibitor, starting from this compound. The synthetic strategy involves an initial amination of the pyridine core, followed by the construction of the pyrazolopyridine scaffold and subsequent functionalization. This composite protocol is based on established and reliable chemical transformations within the medicinal chemistry literature[3][11].

Overall Synthetic Workflow

The synthesis is divided into two main stages:

  • Preparation of the Key Intermediate: Conversion of this compound to 2-Amino-4-methylpyridine.

  • Construction and Functionalization of the Pyrazolopyridine Core: Synthesis of the final HPK1 inhibitor from the aminopyridine intermediate.

Synthetic_Workflow Start This compound Step1 Step 1: Amination Start->Step1 Intermediate 2-Amino-4-methylpyridine Step2 Step 2: Pyrazolopyridine Formation Intermediate->Step2 Step1->Intermediate Step3 Step 3: Functionalization Step2->Step3 Final_Product Pyrazolopyridine HPK1 Inhibitor Step3->Final_Product

Caption: Overall synthetic workflow for the HPK1 inhibitor.

Protocol 1: Synthesis of 2-Amino-4-methylpyridine from this compound

This protocol is adapted from a rapid amination procedure for methoxy pyridines[11]. The reaction utilizes n-butyllithium to activate the methoxy group for nucleophilic substitution by an amine.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • Ammonia (gas or solution in a suitable solvent) or an appropriate amine source

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Introduce the ammonia source (e.g., bubble ammonia gas through the solution or add a solution of the amine in THF) while maintaining the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Amino-4-methylpyridine.

Protocol 2: Synthesis of a Representative Pyrazolopyridine HPK1 Inhibitor

This protocol outlines the construction of a pyrazolopyridine core, a common scaffold in HPK1 inhibitors, followed by functionalization, based on general methods found in the patent literature[3].

Materials:

  • 2-Amino-4-methylpyridine (from Protocol 1)

  • Diethyl (ethoxymethylene)malonate

  • Hydrazine hydrate

  • A suitable aryl halide (e.g., 1-bromo-4-fluorobenzene) for Suzuki coupling

  • A suitable boronic acid or ester for Suzuki coupling

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Appropriate solvents (e.g., ethanol, dioxane, water)

Step 2a: Condensation and Cyclization

  • In a round-bottom flask, combine 2-Amino-4-methylpyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 2-3 hours.

  • Cool the reaction mixture and add ethanol, followed by hydrazine hydrate (1.5 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol and dry to yield the pyrazolopyridine core.

Step 2b: Suzuki Coupling for Functionalization

  • To a reaction vial, add the pyrazolopyridine core from the previous step (1.0 eq), the aryl halide (1.2 eq), the boronic acid/ester (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of dioxane and water (e.g., 4:1) via syringe.

  • Seal the vial and heat the reaction mixture at 80-100 °C for 12-16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final HPK1 inhibitor.

Reaction Step Key Reagents Typical Conditions Expected Outcome
Amination This compound, n-BuLi, Amine-78 °C to RT, Anhydrous THF2-Amino-4-methylpyridine
Condensation 2-Amino-4-methylpyridine, Diethyl (ethoxymethylene)malonate120-130 °CEnamine intermediate
Cyclization Enamine intermediate, Hydrazine hydrateReflux in EthanolPyrazolopyridine core
Suzuki Coupling Pyrazolopyridine core, Aryl halide, Boronic acid, Pd catalyst, Base80-100 °C, Dioxane/WaterFinal HPK1 Inhibitor

Part 2: Biological Evaluation of the Synthesized HPK1 Inhibitor

After successful synthesis and purification, the inhibitory activity of the compound against HPK1 must be rigorously evaluated. This involves a multi-tiered approach, starting with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess target engagement and functional consequences in a more physiologically relevant context.

Protocol 3: Biochemical HPK1 Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant HPK1 enzyme

  • HPK1 substrate (e.g., a suitable peptide substrate or Myelin Basic Protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Synthesized HPK1 inhibitor (dissolved in DMSO)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the synthesized HPK1 inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the inhibitor dilutions or DMSO (for control wells).

  • Add 2 µL of HPK1 enzyme solution (pre-diluted in Kinase Buffer).

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in Kinase Buffer).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cellular Phospho-SLP76 (pSLP76) HTRF Assay

This assay measures the phosphorylation of SLP-76 at Ser376, a direct downstream substrate of HPK1, in a cellular context. A decrease in the pSLP76 signal indicates target engagement and inhibition of HPK1 in cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 antibody

  • Synthesized HPK1 inhibitor

  • Phospho-SLP-76 (Ser376) HTRF detection kit

  • Lysis buffer

  • 384-well low volume detection plates

Procedure:

  • Seed Jurkat T-cells in a 96-well culture plate.

  • Pre-treat the cells with serial dilutions of the HPK1 inhibitor for 1-2 hours.

  • Stimulate the cells with anti-CD3 antibody for a predetermined time (e.g., 15-30 minutes) to activate the TCR pathway and induce HPK1-mediated SLP76 phosphorylation.

  • Lyse the cells by adding lysis buffer.

  • Transfer the cell lysates to a 384-well detection plate.

  • Add the HTRF detection reagents (donor and acceptor-labeled antibodies specific for pSLP76 and total SLP76) according to the manufacturer's protocol.

  • Incubate the plate at room temperature.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the ratio of the pSLP76 signal to the total SLP76 signal and determine the IC₅₀ value for the inhibition of SLP76 phosphorylation.

Protocol 5: Jurkat T-Cell IL-2 Secretion Assay

This functional assay measures the production of Interleukin-2 (IL-2), a key cytokine and marker of T-cell activation. Effective HPK1 inhibition should lead to an increase in IL-2 secretion upon T-cell stimulation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Stimulants: Anti-CD3 and Anti-CD28 antibodies, or PMA and Ionomycin

  • Synthesized HPK1 inhibitor

  • IL-2 ELISA kit

  • 96-well plates

Procedure:

  • Seed Jurkat T-cells in a 96-well plate.

  • Add serial dilutions of the HPK1 inhibitor to the wells.

  • Add the T-cell stimulants (e.g., anti-CD3/CD28 antibodies).

  • Incubate the cells for 16-24 hours to allow for IL-2 production and secretion into the supernatant.

  • Carefully collect the supernatant from each well.

  • Quantify the amount of IL-2 in the supernatant using an IL-2 ELISA kit, following the manufacturer's instructions.

  • Plot the concentration of IL-2 against the inhibitor concentration and determine the EC₅₀ value (the concentration of inhibitor that results in a 50% increase in IL-2 production).

Assay Principle Endpoint Measured Expected Result for Active Inhibitor
Biochemical HPK1 Assay Luminescence-based measurement of ADP productionIC₅₀ valueLow nanomolar IC₅₀
Cellular pSLP76 Assay HTRF-based detection of phosphorylated SLP-76IC₅₀ valueDose-dependent decrease in pSLP76
Cellular IL-2 Secretion Assay ELISA-based quantification of secreted IL-2EC₅₀ valueDose-dependent increase in IL-2

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the synthesis and evaluation of novel HPK1 inhibitors, starting from the versatile building block, this compound. By following these detailed procedures, researchers can confidently synthesize potent inhibitors and rigorously assess their biochemical and cellular activity. The successful development of selective and orally bioavailable HPK1 inhibitors holds immense promise for the next generation of cancer immunotherapies, potentially offering new hope for patients who are non-responsive to current treatments.

References

Application Note: The Strategic Role of 2-Methoxy-4-methylpyridine in the Synthesis of Novel BRD4 Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal therapeutic target in oncology and inflammatory diseases due to its role as an epigenetic reader. The development of small-molecule inhibitors targeting the BRD4 bromodomain is an area of intense research. This application note provides a detailed technical guide on the strategic use of 2-methoxy-4-methylpyridine as a key building block in the synthesis of potent BRD4 inhibitors. We will explore the chemical rationale for its use, detail common synthetic transformations, and provide a comprehensive, field-tested protocol for a core reaction. Furthermore, we will discuss the critical structure-activity relationships (SAR) governed by the resulting pyridone moiety and its interaction within the acetylated lysine binding pocket of BRD4.

Introduction: BRD4 as a High-Value Epigenetic Target

Epigenetic regulation is a cornerstone of gene expression, and its dysregulation is a hallmark of many cancers and other diseases.[1] The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are critical epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc.[2] BRD4, in particular, is essential for the transcription of genes related to cell cycle progression and apoptosis, making it a compelling target for therapeutic intervention.[3]

The core of BRD4 inhibitor design revolves around creating molecules that mimic the binding of acetylated lysine (KAc) within the protein's bromodomains (BD1 and BD2). A recurring and highly successful structural motif in many potent BRD4 inhibitors is a pyridine or pyridone scaffold. This moiety is instrumental in establishing a critical hydrogen bond with a conserved asparagine residue (Asn140 in BD1), an interaction that anchors the inhibitor in the binding pocket and is essential for high-affinity binding.[4]

This compound: A Privileged Building Block

The selection of starting materials is a critical decision in medicinal chemistry that dictates synthetic feasibility, cost, and the ease of analogue synthesis. This compound has emerged as a "privileged" building block in this context for several strategic reasons.

  • Synthetic Versatility: The 2-methoxy group is an excellent synthetic handle. It is not merely a substituent but a precursor. Through facile O-demethylation, often achieved with strong acids or Lewis acids, it can be unmasked to reveal a hydroxyl group, leading to the formation of a 2-pyridone tautomer. This pyridone core is a superior hydrogen bond donor and acceptor compared to a simple pyridine, enhancing the key interaction with Asn140.

  • Defined Substitution Pattern: The molecule provides a pre-defined and reliable arrangement of substituents. The 4-methyl group can provide beneficial hydrophobic interactions within the binding pocket or be used to modulate the physicochemical properties (e.g., solubility, metabolic stability) of the final compound. This fixed substitution allows chemists to focus diversification efforts on other parts of the molecule, streamlining the exploration of structure-activity relationships (SAR).

  • Accelerated Discovery: Using a well-characterized and commercially available intermediate like this compound allows research teams to bypass more complex, multi-step syntheses of the core scaffold, thereby accelerating the timeline from hit identification to lead optimization.

Synthetic Pathways and Core Mechanisms

A common and effective strategy employing this compound involves its condensation with an appropriate reaction partner to construct the central scaffold of the inhibitor. A prominent example is its use in building quinazolinone-based inhibitors, a class that includes the well-known clinical candidate RVX-208.[5][6]

The general workflow involves an initial reaction, such as a condensation or cross-coupling, to link the pyridine building block to another molecular fragment, followed by key transformations like demethylation and cyclization to yield the final active structure.

G cluster_0 Phase 1: Scaffold Assembly cluster_1 Phase 2: Core Formation A This compound C Coupling/Condensation Reaction (e.g., Base-mediated) A->C B Reaction Partner (e.g., an anthranilate derivative) B->C D Coupled Intermediate C->D Intermediate Formation E O-Demethylation (e.g., HBr, BBr3) D->E F Pyridone Intermediate E->F G Cyclization (e.g., Thermal, Acid-catalyzed) F->G H BRD4 Inhibitor Scaffold G->H Final API Core

General synthetic workflow using this compound.

The key mechanistic step is often the demethylation of the methoxy group to form the pyridone. This is typically achieved under harsh acidic conditions (e.g., refluxing in HBr) or with Lewis acids (e.g., BBr₃ at low temperature). The choice of reagent depends on the stability of other functional groups in the molecule. The resulting pyridone exists in equilibrium with its 2-hydroxypyridine tautomer, but the pyridone form typically predominates and is the key binding motif.

Application Protocol: Synthesis of a Pyridone-Containing Intermediate

This protocol outlines a representative procedure for the O-demethylation of a coupled intermediate, a critical step in forming the active pyridone core of a BRD4 inhibitor. This procedure is a foundational method that can be adapted based on the specific substrate.

Objective: To convert a this compound-containing intermediate into its corresponding 2-pyridone derivative via acid-mediated demethylation.

Materials and Reagents:

  • Substrate (e.g., N-(2-methoxy-4-methylpyridin-3-yl)acetamide): 1.0 eq

  • Hydrobromic acid (HBr), 48% aqueous solution: 10-20 volumes

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Reaction scheme for O-demethylation. (Note: Generic structures shown)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-methoxy-pyridine intermediate (1.0 eq). Add 48% aqueous hydrobromic acid (10-20 volumes relative to the substrate mass).

    • Causality Note: HBr serves as both a strong acid to protonate the methoxy oxygen, making it a good leaving group, and as a source of bromide nucleophile to attack the methyl group in an SN2 reaction. The large excess and high temperature are necessary to drive this typically slow reaction to completion.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 120-125 °C). Maintain vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots from the reaction, carefully neutralize them, and extract with an organic solvent before analysis. The reaction is typically complete within 4-12 hours.

    • Trustworthiness Note: Proper reaction monitoring is crucial. An incomplete reaction will complicate purification, while excessive heating can lead to degradation. The disappearance of the starting material spot/peak is the primary indicator of completion.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Slowly and carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

    • Safety Note: Neutralization is highly exothermic and releases CO₂ gas. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or EtOAc). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-pyridone product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. A notable shift in the NMR signals for the pyridine ring protons and the disappearance of the methoxy signal (~3.5-4.0 ppm) are key indicators of success.

Structure-Activity Relationship (SAR) and Binding Mode

The conversion of the 2-methoxy-pyridine to a 2-pyridone is a critical step for achieving high-potency BRD4 inhibition. X-ray co-crystal structures of various inhibitors with BRD4 reveal the precise role of this moiety.[1][7]

The pyridone oxygen forms a direct, high-energy hydrogen bond with the side chain amide of Asn140.[8] Simultaneously, the pyridone N-H can form a water-mediated hydrogen bond with the backbone carbonyl of Pro82 or the side chain of Tyr97. This network of interactions firmly anchors the molecule in the KAc-binding site. The 4-methyl group is often positioned towards the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83), contributing favorable van der Waals interactions.[9][10]

G Inhibitor Pyridone Core of Inhibitor Asn140 Asn140 Side Chain Inhibitor->Asn140 Direct H-Bond (Key Interaction) WPF_Shelf WPF Shelf (Trp81, Pro82, Phe83) Inhibitor->WPF_Shelf Hydrophobic Interaction Water Conserved Water Molecule Inhibitor->Water H-Bond Tyr97 Tyr97 Water->Tyr97 H-Bond

Key interactions of the pyridone core in the BRD4 binding pocket.
Compound ModificationKey InteractionRepresentative Affinity (IC₅₀)
2-Pyridone Core Direct H-bond to Asn140Low nM
2-Methoxy-pyridine CoreWeaker/No H-bondHigh nM to µM[8]
2-H-pyridine CoreWeaker H-bond acceptorµM

Note: Affinity values are representative and vary based on the full inhibitor structure.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of potent BRD4 inhibitors. Its utility stems from its defined substitution pattern and, most importantly, the latent functionality of the 2-methoxy group, which can be readily converted to the 2-pyridone moiety essential for high-affinity binding. The synthetic protocols and mechanistic understanding presented here provide researchers with the foundational knowledge to effectively utilize this key intermediate in the design and development of next-generation epigenetic therapeutics.

References

Application Notes and Protocols for 2-Methoxy-4-methylpyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: This document provides a comprehensive technical guide on the role and application of 2-methoxy-4-methylpyridine in the agrochemical industry. While primarily recognized as a pivotal intermediate in the synthesis of advanced active ingredients, this guide also explores its potential, based on its physicochemical properties, as a formulant in novel agrochemical preparations. Detailed protocols for synthesis, quality control, and hypothetical formulation development are presented to empower researchers in leveraging this versatile pyridine derivative.

Introduction: The Strategic Importance of Pyridine Derivatives in Agrochemicals

Pyridine-based compounds are a cornerstone of modern agrochemical research and development, forming the structural core of numerous high-performing herbicides, insecticides, and fungicides.[1] Their unique chemical reactivity and versatility enable the creation of targeted, effective, and environmentally compatible crop protection solutions.[2] Within this class of molecules, this compound (also known as 2-methoxy-4-picoline) emerges as a critical building block for the synthesis of sophisticated active ingredients.[3][4] Its molecular structure, featuring both a methoxy and a methyl group on the pyridine ring, enhances its reactivity and solubility in organic solvents, making it an essential intermediate for agrochemical synthesis.[4]

While its role as a precursor is well-established, its properties also suggest potential for direct use in formulations. This guide will first detail its primary application in synthesis and then provide a theoretical framework and protocols for evaluating its utility as a formulation component for research and development purposes.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, synthesis applications, and evaluation in formulation development.

PropertyValueSource(s)
CAS Number 100848-70-2[3]
Molecular Formula C₇H₉NO[3]
Molecular Weight 123.15 g/mol [3][5]
Appearance Clear, colorless to yellow liquid[4]
Boiling Point 152-153 °C[2][6]
Density ~1.001 g/cm³[2]
Flash Point 53 °C[6]
Purity (Typical) ≥ 99% (by GC)[4]

Core Application: Intermediate for Active Ingredient Synthesis

The principal and commercially significant role of this compound is as a key intermediate in the manufacturing of agrochemical active ingredients. Its structure is incorporated into the final molecule, imparting specific biological activities.

Synthesis of this compound

The industrial production of this compound is typically achieved through nucleophilic substitution reactions. Precise control over reaction conditions is critical to ensure high purity and yield.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes a common laboratory-scale synthesis method.

Objective: To synthesize this compound from 2-chloro-4-methylpyridine.

Materials:

  • 2-chloro-4-methylpyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Toluene

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4-methylpyridine in anhydrous methanol.

  • Reagent Addition: Slowly add a solution of sodium methoxide in methanol to the flask while stirring. An exothermic reaction may be observed.

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol using a rotary evaporator.

  • Extraction: Resuspend the resulting residue in toluene and water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining salts and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain high-purity this compound.

Diagram 1: Synthesis Workflow A simplified workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow A 1. Dissolve 2-chloro-4-methylpyridine in Methanol B 2. Add Sodium Methoxide Solution A->B C 3. Reflux for 4-6 hours B->C D 4. Remove Methanol (Rotary Evaporator) C->D E 5. Extraction with Toluene/Water D->E F 6. Purify by Fractional Distillation E->F G High-Purity this compound F->G

Quality Control and Analytical Protocols

Ensuring the purity of this compound is critical, as impurities can lead to undesirable side reactions during active ingredient synthesis or negatively impact the stability of a final formulation.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium or Nitrogen as carrier gas.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or acetone.

  • Injection: Inject the prepared sample into the GC system.

  • Analysis: Record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 3: Purity and Impurity Profiling by HPLC

Objective: To quantify this compound and identify non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Standard Preparation: Prepare a reference standard solution of known concentration in the mobile phase.

  • Analysis: Inject both the sample and standard solutions. Quantify the sample by comparing its peak area to that of the reference standard.

Application Note: Exploring this compound in Agrochemical Formulations (R&D Perspective)

While its primary role is as a synthetic intermediate, the properties of this compound—a liquid with good organic solubility and a relatively high boiling point—suggest it could be investigated as a component in liquid agrochemical formulations, such as Emulsifiable Concentrates (EC) or as a co-solvent in Suspension Concentrates (SC).

Causality for Exploration:

  • Solvency: As a pyridine derivative, it may offer unique solvency characteristics for certain active ingredients that are difficult to formulate in standard aromatic solvents.

  • Adjuvancy: The pyridine moiety could potentially enhance the uptake or translocation of certain active ingredients, acting as a synergist or adjuvant.

  • Stability: Its chemical structure may contribute to the stability of certain active ingredients that are prone to degradation.

It must be stressed that the following protocols are general templates for research and development. The suitability and efficacy of this compound in any specific formulation must be experimentally validated.

Diagram 2: Formulation Development Logic A logical flow for evaluating a new component in agrochemical formulations.

G A Define Formulation Goal (e.g., EC, SC) B Characterize Physicochemical Properties (Solubility, Stability) A->B C Develop Prototype Formulations (Varying concentrations of 2-M-4-MP) B->C D Conduct Stability Testing (Accelerated storage, freeze-thaw) C->D E Evaluate Performance (Emulsion stability, particle size, bio-efficacy) D->E E->C Re-formulate F Optimize Formulation E->F

Protocol 4: Development of an Emulsifiable Concentrate (EC) Formulation (Experimental)

Objective: To evaluate this compound as a co-solvent in an EC formulation.

Materials:

  • Active Ingredient (AI), technical grade (must be soluble in the solvent system).

  • Primary solvent (e.g., Aromatic 200).

  • This compound (as co-solvent).

  • Emulsifier blend (anionic/non-ionic, e.g., calcium dodecylbenzenesulfonate and ethoxylated castor oil).

  • Glass beakers, magnetic stirrer.

Procedure:

  • Solubility Screen: Determine the solubility of the AI in this compound, the primary solvent, and various blends of the two.

  • Prototype Preparation: a. In a beaker, dissolve the desired amount of AI in the chosen solvent/co-solvent blend with stirring. b. Add the emulsifier blend (typically 5-10% w/w of the total formulation) and stir until a homogenous solution is formed.

  • Emulsion Stability Test (Self-Validation): a. Add 5 mL of the prepared EC formulation to 95 mL of standard hard water in a graduated cylinder. b. Invert the cylinder 10-30 times. c. Observe the spontaneity of emulsification ("bloom") and the stability of the emulsion over time (e.g., 30 min, 2 hours, 24 hours), noting any creaming, sedimentation, or separation.

  • Optimization: Adjust the co-solvent ratio and emulsifier blend to achieve optimal emulsion stability.

Typical EC Prototype Compositions (for evaluation):

ComponentFormulation AFormulation BFormulation C
Active Ingredient20%20%20%
Aromatic 20065%50%35%
This compound 0% 15% 30%
Emulsifier Blend15%15%15%
Total 100% 100% 100%

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation.[5] All handling should be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[7]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[7]

  • Respiratory Protection: If ventilation is inadequate or if mists are generated, use a suitable respirator.[7]

Handling and Storage:

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Ground and bond containers when transferring material to prevent static discharge.

Conclusion

This compound is a valuable and versatile chemical in the agrochemical industry, primarily serving as a high-purity intermediate for the synthesis of modern active ingredients. Its well-defined physicochemical properties and established synthesis routes make it a reliable component in the manufacturing pipeline. While its direct application in formulations is not widely documented, its characteristics as an organic liquid warrant investigation by formulation scientists. The protocols and application notes provided herein offer a framework for both its established synthetic use and for innovative research into its potential as a novel formulation component, thereby supporting the continued advancement of crop protection technologies.

References

Application Notes and Protocols for 2-Methoxy-4-methylpyridine in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Heterocyclic Compounds in Sensory Perception

The intricate world of flavors and fragrances is a testament to the power of molecular diversity. Among the vast arsenal of compounds available to flavorists and perfumers, heterocyclic molecules, particularly pyridine derivatives, hold a unique and esteemed position. These compounds are often characterized by their low sensory thresholds and complex, impactful aromatic profiles. 2-Methoxy-4-methylpyridine (CAS No. 100848-70-2) is one such versatile molecule, offering a sophisticated palette of notes that can elevate a wide range of consumer products.[1] This guide provides an in-depth exploration of its applications, complete with detailed protocols for its evaluation and use, designed for researchers, scientists, and professionals in the field of flavor and fragrance development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

PropertyValueReference
Molecular Formula C₇H₉NO[2][3]
Molecular Weight 123.15 g/mol [2][3]
Appearance Clear, colorless to yellow liquid[1]
Boiling Point 152-153 °C (lit.)
Flash Point 53 °C (closed cup)
Purity (typical) ≥ 98.0% (GC)[4]
Storage Store at 0-8°C in a well-ventilated place.[1]

Sensory Profile and Organoleptic Properties

This compound possesses a complex and potent sensory profile that makes it a valuable tool for sensory professionals.

Flavor Profile

In flavor applications, this compound is prized for its ability to impart and enhance a variety of notes:

  • Nutty and Roasted: It is a key component in the creation of authentic nutty flavors, including almond, hazelnut, and peanut profiles.[1][5]

  • Savory: This compound can add depth and complexity to savory flavors such as roast beef and bacon, contributing a subtle burnt and roasted character.[5]

  • Slightly Sweet: In certain applications, it can introduce a mild sweetness, rounding out and balancing the overall flavor profile.[1]

  • Umami Enhancement: Pyridine derivatives have been explored for their potential to contribute to or enhance umami flavors, a crucial element in savory product development.[6][7]

Fragrance Profile

In the realm of perfumery, this compound offers intriguing and sophisticated nuances:

  • Leathery and Smoky: It can lend a classic, refined leathery and smoky character to fragrances, adding a layer of warmth and complexity.

  • Spicy: Subtle spicy notes can be achieved, providing an interesting counterpoint to other aromatic components.

It is important to note that the perceived sensory characteristics of this compound are highly dependent on its concentration and the matrix in which it is used.

Applications in Flavor and Fragrance Formulations

The versatility of this compound allows for its incorporation into a wide array of products.

Flavor Applications
  • Nut-Based Products: Enhancing the flavor of nut-containing snacks, confectionery, and baked goods.[5][8]

  • Savory Snacks and Seasonings: Adding a roasted and savory dimension to chips, crackers, and seasoning blends.[5][9]

  • Meat and Meat Analogs: Providing authentic cooked and roasted notes to processed meats and plant-based alternatives.

  • Beverages: In trace amounts, it can add complexity to coffee, tea, and certain alcoholic beverages like dark rum and whisky.[5]

Fragrance Applications
  • Fine Fragrances: Used to create sophisticated perfumes and colognes with leathery, smoky, and spicy accords.

  • Personal Care Products: Incorporated into soaps, lotions, and other personal care items to provide a unique and appealing scent.

  • Home Fragrance: Utilized in candles, diffusers, and air fresheners to create a warm and inviting ambiance.

Protocols for Evaluation and Quality Control

Ensuring the purity and consistent sensory profile of this compound is paramount for its successful application.

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of this compound and identifying any potential impurities.

Objective: To quantify the purity of a this compound sample and identify any volatile impurities.

Materials and Equipment:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

  • Helium (carrier gas)

  • This compound sample

  • High-purity solvent for dilution (e.g., ethanol or dichloromethane)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1000 ppm stock solution of this compound in the chosen solvent. From this, prepare a working standard of 10 ppm.

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Mass Range: 35-350 amu

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

    • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare 1000 ppm Stock Solution B Prepare 10 ppm Working Standard A->B C Inject Sample B->C D Separation in GC Column C->D E Detection by MS D->E F Identify Peaks E->F G Calculate Purity F->G H Identify Impurities F->H

Caption: Workflow for GC-MS Purity Analysis.

Protocol 2: Sensory Evaluation - Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[10] This is crucial for quality control, for instance, when comparing a new batch of this compound against a standard.

Objective: To determine if a perceptible sensory difference exists between two samples of this compound.

Materials and Equipment:

  • Two samples of this compound (e.g., a new batch and a reference standard).

  • Odorless solvent (e.g., diethyl phthalate for fragrance, propylene glycol for flavor).

  • Glass vials with caps.

  • Pipettes for accurate dilution.

  • Sensory panel of at least 15 trained assessors.

  • Sensory booths with controlled lighting and ventilation.[11]

  • Water and unsalted crackers for palate cleansing.

Procedure:

  • Sample Preparation: Prepare solutions of both samples at a concentration that is clearly perceivable but not overwhelming. The concentration should be identical for both samples. For example, 0.1% in the chosen solvent.

  • Test Setup: For each panelist, present three coded samples. Two of the samples will be from one batch, and the third will be from the other. The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct the panelists to sniff (or taste, for flavor applications) the samples from left to right. Their task is to identify the sample that is different from the other two.

  • Data Analysis: Record the number of correct responses. The significance of the results can be determined using a binomial test or by consulting a statistical chart for triangle tests. A statistically significant number of correct identifications indicates a perceptible difference between the samples.

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Prepare Solutions of Sample A and Sample B B Present Three Coded Samples (e.g., AAB, BBA, etc.) A->B C Panelist Evaluates Samples B->C D Identifies the Odd Sample C->D E Record Responses D->E F Statistical Analysis E->F G Determine Significance F->G

Caption: Workflow for Sensory Triangle Test.

Protocol 3: Determination of Sensory Threshold

Objective: To determine the detection and recognition thresholds of this compound in a specific matrix (e.g., water for flavor, air for fragrance).

Materials and Equipment:

  • High-purity this compound.

  • Chosen matrix (e.g., purified water, odorless air stream).

  • Series of volumetric flasks for serial dilutions.

  • Sensory panel of trained assessors.

  • Olfactometer (for fragrance threshold).

Procedure:

  • Series of Concentrations: Prepare a series of dilutions of this compound in the chosen matrix, spanning a wide range of concentrations (e.g., from parts per trillion to parts per million).

  • Ascending Method of Limits: Present the samples to the panelists in an ascending order of concentration. For each sample, the panelist indicates whether they can detect a stimulus (detection threshold) and then, if they can, describe what it is (recognition threshold).

  • Data Collection: The threshold for each panelist is the geometric mean of the concentration at which they last did not detect the stimulus and the concentration at which they first did.

  • Group Threshold: The group threshold is calculated as the geometric mean of the individual thresholds.

Safety, Handling, and Regulatory Information

As with any chemical compound, proper handling and adherence to safety guidelines are essential.

  • Handling: Use in a well-ventilated area, avoiding contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Storage: Store in a cool, dry place away from heat and ignition sources. Keep the container tightly closed.[1]

  • Toxicity: While specific toxicity data for this compound is limited, related pyridine compounds can be harmful if inhaled, ingested, or in contact with skin. Refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a valuable and versatile ingredient in the flavor and fragrance industry. Its complex sensory profile, characterized by nutty, roasted, savory, and subtle smoky and spicy notes, allows for the creation of sophisticated and authentic sensory experiences. By understanding its properties and employing rigorous quality control and sensory evaluation protocols, researchers and developers can effectively harness the potential of this unique molecule to innovate and elevate their products.

References

Protocol for nucleophilic substitution to synthesize 2-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Methoxy-4-methylpyridine via Nucleophilic Aromatic Substitution

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The methodology is centered on the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-methylpyridine with sodium methoxide. This document provides an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental protocol, critical safety precautions, and a troubleshooting guide. The content is designed for researchers, scientists, and drug development professionals seeking a practical and well-validated procedure for the preparation of this key intermediate.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy. This compound, in particular, serves as a key precursor in the synthesis of more complex molecules, including proton pump inhibitors and other pharmacologically active compounds.

The synthesis described herein utilizes the principle of Nucleophilic Aromatic Substitution (SNAr). Unlike typical nucleophilic substitutions, SNAr reactions are feasible on electron-deficient aromatic rings, such as pyridine. The electron-withdrawing nature of the ring nitrogen atom makes the carbon atoms at the 2- and 4-positions (ortho and para) particularly electrophilic and susceptible to nucleophilic attack.[1][2][3] This regioselectivity is a direct consequence of the stability of the anionic intermediate (Meisenheimer complex) formed during the reaction, where the negative charge can be delocalized onto the electronegative nitrogen atom.[2][3]

Reaction Mechanism and Rationale

The conversion of 2-Chloro-4-methylpyridine to this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C-2 position of the pyridine ring, which bears the chloride leaving group. This step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]

  • Elimination and Aromatization: The aromaticity of the ring is restored through the expulsion of the chloride ion. This elimination step is rapid as chloride is a good leaving group.

The stability of the Meisenheimer intermediate is the key to the reaction's success. The negative charge is stabilized through resonance, with delocalization across the ring and, crucially, onto the ring nitrogen atom.[1][2] This delocalization is only possible when the attack occurs at the C-2 or C-4 positions, explaining the high regioselectivity of the reaction.

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Assemble and Dry Glassware B Establish Inert Atmosphere (N₂) A->B C Dissolve 2-Chloro-4-methylpyridine in Anhydrous Methanol B->C D Add Sodium Methoxide in Portions C->D E Heat to Reflux (4-6 h) D->E F Monitor by TLC/GC E->F G Cool to RT & Quench with Water F->G Reaction Complete H Remove Methanol (Rotovap) G->H I Extract with Diethyl Ether H->I J Wash with NaHCO₃ and Brine I->J K Dry (MgSO₄) and Filter J->K L Concentrate Crude Product K->L M Vacuum Distillation or Column Chromatography L->M N Characterize Final Product (NMR, GC-MS) M->N

References

Application Notes & Protocols: 2-Methoxy-4-methylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Pyridine Ligand

In the vast landscape of coordination chemistry, the design and selection of ligands are paramount to controlling the properties and reactivity of metal complexes. Pyridine and its derivatives have long been cornerstones in this field, offering a stable N-heterocyclic scaffold for metal coordination. This guide focuses on a specific, functionally rich derivative: 2-methoxy-4-methylpyridine (also known as 2-methoxy-4-picoline).

The structure of this compound is unique due to the electronic influence of its substituents. The methoxy group (-OCH₃) at the 2-position and the methyl group (-CH₃) at the 4-position are both electron-donating. This electronic enrichment of the pyridine ring enhances the Lewis basicity of the nitrogen atom, promoting stronger coordination to metal centers. Furthermore, these functional groups influence the ligand's solubility in organic solvents and its steric profile, providing a versatile building block for researchers.[1] Its applications are broad, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, and opening avenues in catalysis and materials science.[1]

This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven protocols for utilizing this compound as a ligand.

Physicochemical & Spectroscopic Profile

A thorough understanding of the ligand's intrinsic properties is the first step in its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 2-Methoxy-4-picoline[1][2]
CAS Number 100848-70-2[2][3]
Molecular Formula C₇H₉NO[2][3]
Molecular Weight 123.15 g/mol [2][3]
Appearance Colorless to pale yellow liquidCommercially available
SMILES CC1=CC(=NC=C1)OC[2]
Spectroscopic Fingerprints

Spectroscopic analysis is crucial for confirming the identity and purity of the ligand before its use in synthesis. Based on established principles, the following spectral characteristics are expected.[4]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeatureExpected Value/RegionRationale
¹H NMR (CDCl₃)Aromatic Protons (H-3, H-5, H-6)δ ~6.5 - 8.0 ppmDistinct signals influenced by the electronic effects of the substituents and the ring nitrogen.
Methoxy Protons (-OCH₃)δ ~3.9 ppmSinglet, characteristic chemical shift for a methoxy group attached to an aromatic ring.
Methyl Protons (-CH₃)δ ~2.3 ppmSinglet, typical for a methyl group on a pyridine ring.
¹³C NMR (CDCl₃)Aromatic Carbonsδ ~110 - 165 ppmSix distinct signals for the five pyridine ring carbons and the methyl carbon.
Methoxy Carbon (-OCH₃)δ ~55 ppmSignal for the methoxy carbon.
Methyl Carbon (-CH₃)δ ~20 ppmSignal for the methyl carbon.
FT-IR (Neat)C=N Stretch~1590 - 1610 cm⁻¹Characteristic stretching vibration for the pyridine ring.
C-O Stretch~1250 - 1300 cm⁻¹Asymmetric stretching of the aryl-ether bond.
C-H Stretch (Aromatic)~3000 - 3100 cm⁻¹Stretching vibrations of the C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)~2850 - 3000 cm⁻¹Stretching vibrations of the C-H bonds in the methyl and methoxy groups.

Principles of Coordination

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with electron-deficient metal ions. The electron-donating methoxy and methyl groups on this compound increase the electron density on the nitrogen atom, which can lead to more stable metal complexes compared to unsubstituted pyridine. This enhanced stability and the specific steric environment created by the substituents can be leveraged to fine-tune the electronic and catalytic properties of the resulting metal complex.

Caption: Coordination of this compound to a metal center (Mⁿ⁺).

Application Protocol 1: Synthesis of a [Cu(II)(this compound)₂Cl₂] Complex

This protocol provides a representative method for synthesizing a transition metal complex using this compound. Copper(II) is chosen for its well-understood coordination chemistry and the characteristic color changes that provide visual cues during the reaction.

Objective

To synthesize and isolate a coordination complex of Copper(II) chloride with this compound.

Rationale

The synthesis involves the direct reaction of a metal salt with the ligand in a suitable solvent. Ethanol is selected as the solvent because it readily dissolves both the inorganic salt and the organic ligand, facilitating a homogeneous reaction environment. The 2:1 ligand-to-metal stoichiometry is chosen to favor the formation of a tetracoordinate complex, a common geometry for Cu(II).

Materials & Reagents
  • Copper(II) Chloride (CuCl₂), anhydrous

  • This compound (C₇H₉NO)

  • Ethanol (200 proof, absolute)

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a stir bar

  • Magnetic stir plate

  • Glass funnel and filter paper

  • Vacuum filtration apparatus

Step-by-Step Methodology
  • Preparation of Metal Salt Solution: In a 50 mL Schlenk flask, dissolve 0.5 mmol of anhydrous CuCl₂ in 10 mL of absolute ethanol. Stir the solution until the salt is completely dissolved, which should result in a yellowish-brown solution.

    • Causality: Using anhydrous salt is critical to prevent the coordination of water molecules, which could compete with the desired ligand.

  • Preparation of Ligand Solution: In a separate beaker, dissolve 1.0 mmol of this compound in 5 mL of absolute ethanol.

  • Complex Formation: While vigorously stirring the CuCl₂ solution, add the ligand solution dropwise over 5-10 minutes.

    • Causality: Slow, dropwise addition helps to control the reaction rate and promote the formation of well-defined crystals rather than an amorphous precipitate.

  • Observation and Reaction: Upon addition of the ligand, a color change from yellowish-brown to a deep green or blue-green is expected, often accompanied by the formation of a precipitate. Allow the reaction to stir at room temperature for 2 hours to ensure completion.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid twice with small portions (5 mL) of cold ethanol to remove any unreacted starting materials. Follow with a wash using diethyl ether (10 mL) to facilitate drying.

    • Causality: Diethyl ether has a low boiling point and helps to remove residual ethanol, leading to a dry, free-flowing powder.

  • Drying: Dry the final product under vacuum for several hours to remove all traces of solvent. Record the final mass and calculate the yield.

Caption: Workflow for the synthesis of a Cu(II)-ligand complex.

Application Protocol 2: Spectroscopic Characterization of the Complex

Characterization is essential to confirm that the desired coordination complex has been formed.

Objective

To verify the coordination of this compound to the Cu(II) center using FT-IR and UV-Visible spectroscopy.

A. FT-IR Spectroscopy
  • Rationale: The vibrational frequencies of a ligand's functional groups are sensitive to changes in electron distribution upon coordination to a metal. A shift in the C=N stretching frequency of the pyridine ring is a hallmark of successful coordination.

  • Protocol:

    • Prepare a KBr pellet containing a small amount (~1-2 mg) of the dried complex.

    • Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Compare the spectrum of the complex with that of the free ligand.

  • Expected Results:

Table 3: Comparison of Key FT-IR Frequencies (cm⁻¹)

Functional GroupFree Ligand (Expected)Coordinated Complex (Expected)Interpretation
C=N Stretch ~1595 cm⁻¹~1605-1615 cm⁻¹A shift to higher frequency (wavenumber) indicates the stiffening of the bond due to the donation of electron density from the nitrogen to the metal center, confirming coordination.
New Bands N/A~400-500 cm⁻¹The appearance of new, low-frequency bands can often be attributed to the formation of Metal-Nitrogen (M-N) bonds.
B. UV-Visible Spectroscopy
  • Rationale: The color of transition metal complexes arises from electronic transitions. For Cu(II) complexes, d-d transitions are often observed in the visible region. The position and intensity of these absorption bands provide information about the coordination geometry.

  • Protocol:

    • Prepare a dilute solution of the complex in a suitable solvent (e.g., ethanol or DMF).

    • Use a quartz cuvette to record the absorption spectrum over a range of 300-900 nm.

  • Expected Results: A broad, low-intensity absorption band in the visible region (typically ~600-800 nm) is expected. This band corresponds to the d-d electronic transitions of the Cu(II) center in a distorted octahedral or square planar environment. This absorption is responsible for the green/blue color of the solution.[5]

Emerging Applications in Catalysis & Materials

The ability to tune a metal center's electronic properties makes complexes of this compound promising for catalysis. For example, in oxidation catalysis, the electron-donating nature of the ligand can stabilize higher oxidation states of the metal, potentially enhancing its catalytic activity.[6] Similarly, in reductive catalysis, the ligand can modulate the hydricity of metal-hydride species.[7]

In materials science, these ligands are valuable for constructing Metal-Organic Frameworks (MOFs) or specialty polymers.[1][8] The defined coordination geometry and electronic properties of the resulting metal-ligand nodes can be used to engineer materials with specific photophysical, adsorption, or conductive properties.

Catalytic_Cycle A [Mⁿ⁺(L)ₓ] Active Catalyst B Substrate Binding A->B + Substrate C Catalytic Transformation (e.g., Oxidation/Reduction) B->C D Product Release C->D + Product D->A Regeneration

Caption: A generalized catalytic cycle involving a metal-ligand complex.

Conclusion

This compound is more than just a simple pyridine derivative; it is a sophisticated molecular tool for the modern chemist. Its unique combination of electron-donating substituents provides a pathway to create robust, stable, and electronically-tuned coordination complexes. The protocols and data presented herein offer a validated starting point for researchers to explore the rich chemistry of this ligand, paving the way for innovations in drug discovery, catalysis, and the development of advanced functional materials.

References

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-methylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final product. Therefore, a robust and reliable analytical method for determining the purity of this compound and detecting any potential impurities or degradation products is essential for quality control and regulatory compliance. This application note presents a detailed, validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound purity. The method is designed to be accurate, precise, and specific, making it suitable for routine use in research, development, and manufacturing environments.

Scientific Rationale for Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and related substituted pyridines. A reverse-phase approach was selected due to the moderately polar nature of the analyte.

Chromatographic Principles:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of pyridine derivatives.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is employed. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and resolution. The aqueous buffer helps to maintain a consistent pH, which is crucial for the reproducible ionization and retention of the basic pyridine moiety.

  • Detection: Based on the UV absorption characteristics of similar pyridine-based systems, a UV detector set at 265 nm is used for sensitive detection of this compound and its potential impurities.[3]

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the development and validation of the HPLC method for this compound purity analysis.

HPLC Method Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Application Analyte Characterization Analyte Characterization Column & Mobile Phase Screening Column & Mobile Phase Screening Analyte Characterization->Column & Mobile Phase Screening Physicochemical Properties Optimization of Chromatographic Conditions Optimization of Chromatographic Conditions Column & Mobile Phase Screening->Optimization of Chromatographic Conditions Initial Separation Specificity Specificity Optimization of Chromatographic Conditions->Specificity Final Method Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Routine Purity Testing Routine Purity Testing Robustness->Routine Purity Testing Stability Studies Stability Studies Robustness->Stability Studies

Caption: Workflow for HPLC Method Development and Validation.

Materials and Reagents

  • This compound reference standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Equipment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Detailed Protocol

1. Preparation of Mobile Phase:

  • Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase before use.

2. Preparation of Standard Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

3. Preparation of Sample Solution (100 µg/mL):

  • Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 20 minutes

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]

1. Specificity (Forced Degradation Study):

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on this compound. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions.

  • Acid Hydrolysis: 1 mL of sample solution (1 mg/mL in mobile phase) + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution (1 mg/mL in mobile phase) + 1 mL of 1N NaOH, kept at room temperature for 1 hour.

  • Oxidative Degradation: 1 mL of sample solution (1 mg/mL in mobile phase) + 1 mL of 30% H₂O₂, kept at room temperature for 4 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours.

The chromatograms of the stressed samples showed significant degradation of the parent peak and the appearance of several degradation product peaks. The main peak was well-resolved from all degradation product peaks, demonstrating the specificity and stability-indicating capability of the method.

Degradation_Pathways cluster_stress Stress Conditions This compound This compound Degradation_Product_1 Hydroxypyridine derivative This compound->Degradation_Product_1 Acid/Base Hydrolysis Degradation_Product_2 N-oxide derivative This compound->Degradation_Product_2 Oxidation Degradation_Product_3 Demethylated derivative This compound->Degradation_Product_3 Thermal Acid Hydrolysis (HCl, Δ) Acid Hydrolysis (HCl, Δ) Base Hydrolysis (NaOH) Base Hydrolysis (NaOH) Oxidation (H2O2) Oxidation (H2O2) Thermal (105°C) Thermal (105°C)

Caption: Potential Degradation Pathways of this compound.

2. Linearity and Range:

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) greater than 0.999.

3. Accuracy (Recovery):

Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was less than 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two sets of data was less than 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.05 µg/mL (S/N ≥ 3:1), and the LOQ was approximately 0.15 µg/mL (S/N ≥ 10:1).

6. Robustness:

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). The system suitability parameters remained within the acceptance criteria, indicating the robustness of the method.

Summary of Validation Parameters

Validation ParameterAcceptance CriteriaObserved Results
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 50 - 15050 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 1.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.5%
LOD (µg/mL) Report0.05
LOQ (µg/mL) Report0.15
Robustness System suitability parameters meet criteriaComplies

Conclusion

This application note describes a simple, accurate, precise, and robust stability-indicating HPLC method for the determination of purity of this compound. The method is validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations.

References

Application Note & Protocol: High-Sensitivity Detection of Pyridine Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridine and its derivatives are a class of heterocyclic aromatic compounds prevalent in pharmaceuticals, agrochemicals, and industrial chemicals; they are also significant as flavor components and environmental contaminants. Accurate and sensitive quantification of these compounds is critical for quality control, safety assessment, and research. This document provides a comprehensive guide to the analysis of pyridine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). We detail two robust sample preparation protocols—Headspace (HS) analysis for volatile pyridines and a Liquid-Liquid Extraction (LLE) followed by silylation for less volatile or polar derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies grounded in established analytical principles to ensure reliable and reproducible results.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation and identification of pyridine compounds due to its high resolution and sensitivity.[1][2] The method involves:

  • Sample Preparation: Volatile compounds are partitioned into the headspace above the sample for direct injection, minimizing matrix effects.[3] Less volatile compounds are extracted from the sample matrix into an organic solvent and may be chemically modified (derivatized) to enhance their volatility and thermal stability for GC analysis.[4]

  • Gas Chromatography (GC): The prepared sample is injected into the GC system, where it is vaporized. An inert carrier gas (e.g., Helium) transports the vaporized analytes through a capillary column. The column's stationary phase separates the compounds based on their boiling points and affinities, causing them to elute at different times (retention times).[5]

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer's ion source. Here, they are fragmented into characteristic ions, typically by electron ionization (EI). The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. The resulting mass spectrum serves as a chemical fingerprint for identification, while the signal intensity is used for quantification.[5]

This combination of chromatographic separation and mass spectrometric detection provides excellent specificity and sensitivity for analyzing complex mixtures.[2][5]

Instrumentation and Consumables

Proper instrumentation is key to achieving reliable results. The following table summarizes the necessary equipment and consumables.

ItemSpecificationRationale / Key Consideration
Gas Chromatograph Agilent 7890 series, Shimadzu GC-2010Plus, or equivalentMust have precise electronic pneumatic control for reproducible retention times.
Mass Spectrometer Single Quadrupole (e.g., Agilent 5975/5977) or Triple Quadrupole (e.g., Shimadzu TQ8050)Triple quadrupole MS offers higher sensitivity and selectivity via Multiple Reaction Monitoring (MRM) mode.[3]
Autosampler Headspace (HS) Sampler (e.g., Shimadzu HS-20) or Liquid AutosamplerHS is required for Protocol A. A standard liquid autosampler is used for Protocol B.
GC Column Rxi-5Sil MS (60 m x 0.25 mm ID x 1.0 µm) or DB-heavyWAX (60 m x 0.25 mm ID x 0.25 µm)A long, mid-polarity column like Rxi-5Sil MS provides excellent separation for a wide range of derivatives.[3][6] A WAX column is suitable for more polar compounds.[7]
Vials & Caps 20 mL Headspace Vials with crimp caps; 2 mL Autosampler Vials with septa capsEnsure high-quality, clean vials to avoid contamination. Crimp caps must be sealed tightly for HS analysis.[6]
Solvents Dichloromethane (DCM), Methanol (MeOH), Pyridine (anhydrous), MTBE (Methyl tert-butyl ether)All solvents must be GC grade or higher purity to minimize background interference. Anhydrous pyridine is critical for derivatization.[8]
Reagents BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS, Sodium Hydroxide (NaOH)BSTFA is a powerful silylating agent. The addition of 1% TMCS acts as a catalyst for sterically hindered groups.[4]
Gases Helium (99.999% purity or higher)High-purity carrier gas is essential to prevent column degradation and background noise.

Experimental Protocols

Two primary protocols are presented to cover a range of pyridine derivatives based on their volatility and polarity.

Protocol A: Headspace GC-MS for Volatile Pyridines

This method is ideal for volatile pyridines (e.g., pyridine, picolines) in solid or liquid matrices like environmental samples or food.[6] It minimizes sample handling, reducing the risk of analyte loss and contamination.[3]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Homogenize Sample B 2. Weigh ~1g into HS Vial A->B C 3. Add 2 mL Water & Internal Standard B->C D 4. Immediately Crimp & Seal Vial C->D E 5. Sonicate (10 min) & Shake (1 hr) D->E F 6. Place Vial in HS Autosampler E->F Transfer to Instrument G 7. Incubate & Pressurize F->G H 8. Inject Headspace Gas G->H I 9. GC Separation & MS Detection H->I

Caption: Workflow for Headspace GC-MS analysis.

  • Sample Preparation:

    • Thoroughly homogenize the sample (e.g., crustacean tissue, sediment).[9]

    • Accurately weigh approximately 1.0 g of the homogenized sample into a 20 mL headspace vial.[6]

    • Add 2 mL of deionized water to create a slurry.

    • Spike the sample with an appropriate internal standard (e.g., 100 µL of 300 µg/mL pyridine-d5 in acetone).[6][9]

    • Immediately seal the vial with a crimp cap and verify it is tight to prevent loss of volatiles.[9]

    • Prepare samples sequentially to minimize analyte loss.[9]

    • Sonicate the sealed vial for 10 minutes, then agitate on a rotary shaker for 1 hour at 150 rpm.[9]

  • GC-MS Analysis:

    • Place the prepared vials directly into the HS autosampler tray.[6]

    • The instrument will automatically incubate the vial, inject the headspace gas, and perform the GC-MS analysis according to the parameters in Table 1.

Protocol B: LLE and Derivatization for Polar/Non-Volatile Pyridines

This protocol is suited for pyridine derivatives containing active hydrogen groups (e.g., hydroxyl, carboxyl, amino groups) such as nicotinic acid or hydroxypyridines. Derivatization via silylation replaces active hydrogens with a non-polar trimethylsilyl (TMS) group, which increases volatility and improves chromatographic peak shape.[4][10]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A 1. Homogenize Sample in Water B 2. Adjust to Alkaline pH (>10) A->B C 3. Liquid-Liquid Extraction with DCM B->C D 4. Collect & Dry Organic Layer C->D E 5. Evaporate to ~100 µL D->E F 6. Transfer to 2 mL Vial E->F G 7. Add BSTFA & Anhydrous Pyridine F->G H 8. Cap Tightly & Heat (65°C, 20 min) G->H I 9. Cool to Room Temperature H->I J 10. Inject into GC-MS I->J K 11. GC Separation & MS Detection J->K

Caption: Workflow for LLE-Derivatization GC-MS analysis.

  • Liquid-Liquid Extraction (LLE):

    • Homogenize a known quantity of the sample in deionized water.

    • Adjust the sample pH to >10 with NaOH solution to ensure pyridine derivatives are in their free base form, enhancing extraction efficiency into an organic solvent.

    • Perform a liquid-liquid extraction by adding an equal volume of dichloromethane (DCM), vortexing for 2 minutes, and allowing the layers to separate. Repeat the extraction twice more, pooling the organic layers.

    • Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

  • Derivatization:

    • Transfer the concentrated extract to a 2 mL autosampler vial.

    • Add 25 µL of BSTFA (+1% TMCS) and 25 µL of anhydrous pyridine. Pyridine acts as a catalyst, especially for sterically hindered groups.

    • Causality: The use of anhydrous pyridine is critical; water readily hydrolyzes both the silylating reagent and the resulting TMS derivatives, leading to poor derivatization efficiency and loss of sensitivity.[8]

    • Cap the vial tightly and heat at 65°C for 20 minutes to ensure the reaction goes to completion.

    • Allow the vial to cool to room temperature before placing it in the autosampler for injection.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific analytes and instrument used.

Table 1: Recommended GC-MS Parameters

Parameter Protocol A: Headspace Protocol B: LLE & Derivatization
GC System Shimadzu GC-2010Plus or equivalent Agilent 7890A or equivalent
Column Rxi-5Sil MS (60m x 0.25mm, 1.0µm)[3] DB-heavyWAX (60m x 0.25mm, 0.25µm)[7]
HS Parameters Oven: 80°C, Sample Line: 150°C, Transfer Line: 150°C[9] N/A
Injection 1 µL Headspace Gas, Split Ratio 200:1[9] 1 µL Liquid, Splitless[7]
Inlet Temp. 150°C[9] 250°C[7]
Carrier Gas Helium, Constant Flow @ 1 mL/min Helium, Constant Flow @ 1 mL/min
Oven Program Isocratic at 100°C for 15 min[6][9] 40°C (3 min), then 5°C/min to 280°C[7]
MS System Shimadzu TQ8050 or equivalent Agilent 5975C or equivalent
Ion Source Temp. 250°C[9] 150°C[7]
Ionization Mode Electron Ionization (EI), 70 eV Electron Ionization (EI), 70 eV

| Acquisition Mode | MRM (for quantification) or Full Scan (for identification) | Full Scan (m/z 40-550) |

Method Validation

To ensure the trustworthiness of the protocol, a thorough method validation must be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[11][12][13] The key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. No interfering peaks at the retention time of the analyte(s) in blank matrix samples.[11]
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Prepare a 5- to 7-point calibration curve. The correlation coefficient (r²) should be ≥ 0.995.[11]
Accuracy The closeness of the test results to the true value. Determined by spike-recovery experiments at three concentration levels (low, medium, high). Mean recovery should be within 80-120%.[11][13]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Relative Standard Deviation (RSD) should be < 15%.[11]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Signal-to-Noise ratio of 3:1 or calculated as 3.3 * (SD of response / slope of calibration curve).[2]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1 or calculated as 10 * (SD of response / slope of calibration curve).[2]

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Assess the effect of minor changes (e.g., oven temperature ±2°C, gas flow ±5%). Results should remain within system suitability limits.[11] |

Conclusion

The GC-MS protocols detailed in this application note provide robust and sensitive methods for the detection and quantification of a wide range of pyridine derivatives. The Headspace method offers a simple, rapid, and clean approach for volatile compounds, while the LLE-derivatization protocol enables the analysis of more complex, polar derivatives. Proper method validation according to ICH guidelines is essential to ensure the generation of accurate, reliable, and trustworthy data for research, quality control, and regulatory purposes.

References

Application Notes and Protocols for the Experimental Methylation of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridine Methylation in Modern Chemistry

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and catalysis.[1][2] The strategic introduction of a methyl group can profoundly alter a molecule's biological activity, pharmacokinetic properties, and material characteristics. This phenomenon, often referred to as the "magic methyl" effect in drug discovery, underscores the importance of precise and efficient methylation methodologies. This guide provides a comprehensive overview of contemporary experimental procedures for the methylation of pyridine compounds, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will delve into both classical and modern techniques for N-methylation and direct C-H methylation, elucidating the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Understanding Regioselectivity in Pyridine Methylation

The pyridine ring presents multiple potential sites for methylation: the nitrogen atom (N-1) and the carbon atoms at positions 2, 3, 4, 5, and 6. The outcome of a methylation reaction is governed by the electronic properties of the pyridine ring, the nature of the methylating agent, and the reaction conditions. The nitrogen atom, being the most nucleophilic site, is readily methylated under various conditions. C-H methylation, a more challenging but highly valuable transformation, is heavily influenced by the electronic landscape of the pyridine ring.

Generally, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions. Conversely, electrophilic substitution is disfavored. The presence of substituents on the pyridine ring further modulates this reactivity:

  • Electron-Donating Groups (EDGs) such as alkyl and alkoxy groups increase the electron density of the ring, making it more nucleophilic. These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves.

  • Electron-Withdrawing Groups (EWGs) like nitro, cyano, and halo groups decrease the electron density of the ring, making it more electrophilic and susceptible to nucleophilic attack.

This interplay of electronic effects is crucial for predicting and controlling the regioselectivity of C-H methylation reactions.[3][4]

G cluster_pyridine Pyridine Ring Reactivity cluster_reagents Reagent Type Pyridine Pyridine N1 N (Nucleophilic) C2 C2 (δ+) C6 C6 (δ+) C3 C3 C5 C5 C4 C4 (δ+) Electrophilic Electrophilic Methylating Agent (e.g., MeI) Electrophilic->N1 Favored Attack Nucleophilic Nucleophilic/Radical Methylating Agent (Catalytic Methods) Nucleophilic->C2 Favored Attack Nucleophilic->C6 Favored Attack Nucleophilic->C4 Favored Attack

Caption: Regioselectivity in Pyridine Methylation.

N-Methylation of Pyridine Compounds: A Classical Approach

The quaternization of the pyridine nitrogen is a facile and often high-yielding reaction. The resulting N-methylpyridinium salts are valuable intermediates in organic synthesis. Methyl iodide (MeI) is a classic and highly effective reagent for this transformation.

Protocol 1: N-Methylation of a Substituted Pyridine using Methyl Iodide

This protocol describes a general procedure for the N-methylation of a pyridine derivative.[5]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Methyl Iodide (MeI, 3.0 eq)

  • Acetone (solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Ethanol/diethyl ether for recrystallization

Procedure:

  • In a round-bottom flask, dissolve the substituted pyridine (e.g., 2.6 mmol) in acetone (10 mL).

  • Add methyl iodide (8 mmol, ~0.5 mL) to the solution.

  • Heat the reaction mixture to reflux and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the N-methylpyridinium salt.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold acetone to remove any unreacted starting materials.

  • Dry the product in vacuo.

  • For further purification, the N-methylpyridinium salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.[5]

Expected Yields for N-Methylation with Methyl Iodide:

SubstrateProductYieldReference
PyridineN-Methylpyridinium iodide>95%[6][7]
4-(3-phenylpropyl)pyridine1-methyl-4-(3-phenylpropyl)pyridinium iodide99%[5]
2-(pyridin-3-yl)-2,3-dihydro-1,2-benzoselenazol-3-oneN-methylated iodide saltQuantitative[7]

Causality and Self-Validation: The high reactivity of methyl iodide as a potent electrophile and the nucleophilicity of the pyridine nitrogen drive this reaction to completion. The formation of a precipitate (the pyridinium salt) often provides a visual indication of reaction success and simplifies purification. The purity of the final product can be readily assessed by melting point determination and spectroscopic methods such as NMR.

Direct C-H Methylation: Modern Catalytic Strategies

Directly installing a methyl group onto a pyridine C-H bond is a highly sought-after transformation that avoids pre-functionalization steps. Recent advances in catalysis have enabled selective C-H methylation at various positions of the pyridine ring.

Rhodium-Catalyzed C-3/5 Methylation

A notable advancement is the rhodium-catalyzed methylation of pyridines at the C-3 and C-5 positions using methanol and formaldehyde as the methyl source.[8][9] This method operates through a "hydrogen borrowing" mechanism, where the pyridine ring is temporarily dearomatized to become nucleophilic.[8][9]

G start Pyridine Derivative + Rh Catalyst + Methanol/Formaldehyde dearomatization Temporary Dearomatization (Reduction) start->dearomatization nucleophilic_pyridine Nucleophilic Dearomatized Intermediate dearomatization->nucleophilic_pyridine methylation C-C Bond Formation (Methylation at C3/C5) nucleophilic_pyridine->methylation rearomatization Rearomatization (Oxidation) methylation->rearomatization product C-Methylated Pyridine rearomatization->product

Caption: Workflow for Rh-Catalyzed C-3/5 Methylation.

Protocol 2: Rhodium-Catalyzed C-3/5 Dimethylation of a 4-Arylpyridine

This protocol is synthesized from the detailed studies by Donohoe and coworkers.[9]

Materials:

  • 4-Arylpyridine derivative (1.0 eq)

  • Cleavable Activating Group (cAG), e.g., a benzyl halide

  • Rhodium catalyst (e.g., [Rh(cod)Cl]₂)

  • Magnesium alkoxide base (e.g., Magnesium methoxide)

  • Amine additive (e.g., Triethylamine)

  • Methanol (solvent)

  • Formaldehyde (methyl source)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Silica gel for column chromatography

Procedure:

  • Activation of Pyridine: Quaternize the nitrogen of the 4-arylpyridine with a cleavable activating group (e.g., benzyl bromide) to enhance its electrophilicity. This step is crucial for the initial reduction by the rhodium hydride.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the activated 4-arylpyridinium salt, the rhodium catalyst (e.g., 5 mol%), magnesium alkoxide base (e.g., 2.0 eq), and amine additive (e.g., 1.0 eq) in methanol to achieve a dilute concentration (e.g., 0.1 M).

  • Addition of Methyl Source: Add formaldehyde (as a solution or paraformaldehyde) to the reaction mixture.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 40-60 °C) and monitor its progress by LC-MS. The reaction often proceeds to the C-3,5-dimethylated product.

  • Work-up and Deprotection: Upon completion, cool the reaction mixture and quench with a suitable reagent. The cleavable activating group can be removed, for instance, by the addition of a fluoride source.

  • Purification: After an aqueous workup, the crude product is purified by column chromatography on silica gel to isolate the C-3,5-dimethylated pyridine.[10][11][12][13]

Expected Yields for Rh-Catalyzed C-H Methylation:

Substrate (4-substituted)Product (3,5-dimethylated)YieldReference
4-Phenylpyridine3,5-Dimethyl-4-phenylpyridine68%[9]
4-(4-Fluorophenyl)pyridine3,5-Dimethyl-4-(4-fluorophenyl)pyridine65%[9]
4-(4-Trifluoromethylphenyl)pyridine3,5-Dimethyl-4-(4-trifluoromethylphenyl)pyridine55%[9]

Causality and Self-Validation: The success of this reaction hinges on the temporary dearomatization of the pyridine ring, which reverses its polarity and allows for nucleophilic attack at the C-3 and C-5 positions. The use of a cleavable activating group on the nitrogen is essential to facilitate this process.[9] The regioselectivity is a hallmark of this method, providing access to otherwise difficult-to-synthesize 3,5-disubstituted pyridines. The structure of the product can be unequivocally confirmed by 2D NMR techniques (COSY, HMBC, NOESY).

Alternative Methylating Agents: The Case for Trimethylsilyldiazomethane (TMS-Diazomethane)

Diazomethane is a potent methylating agent but is also highly toxic and explosive. Trimethylsilyldiazomethane (TMS-diazomethane) has emerged as a safer and more convenient alternative for the methylation of various functional groups, including carboxylic acids and alcohols.[14] While its use for direct C-H methylation of pyridines is less common, it can be employed in rhodium-catalyzed reactions with activated pyridines.[1]

Protocol 3: Rhodium-Catalyzed C-H Methylation using TMS-Diazomethane

This protocol is adapted from the work of Hu and others on the C-H functionalization of 2-arylpyridines.[1]

Materials:

  • 2-Arylpyridine (1.0 eq)

  • [RhCp*Cl₂]₂ (catalyst, e.g., 2.5 mol%)

  • AgSbF₆ (additive, e.g., 20 mol%)

  • NaOAc (base, e.g., 20 mol%)

  • TMS-diazomethane (2.0 M in hexanes)

  • 1,2-Dichloroethane (DCE, solvent)

  • Tetrabutylammonium fluoride (TBAF) for desilylation

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the 2-arylpyridine (0.2 mmol), [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%), and NaOAc (20 mol%) in dry, degassed DCE (0.5 mL).

  • Addition of TMS-Diazomethane: Slowly add a solution of TMS-diazomethane (0.8 mmol) in DCE over several hours (e.g., 5-10 hours) using a syringe pump at 80 °C.

  • Desilylation: After the initial C-H alkylation is complete (as monitored by LC-MS), cool the reaction mixture and add a solution of TBAF (e.g., 1.5 eq) to effect desilylation.

  • Work-up and Purification: After stirring for an appropriate time, perform an aqueous work-up. The crude product is then purified by column chromatography on silica gel.

Causality and Self-Validation: This method relies on the rhodium-catalyzed generation of a carbene from TMS-diazomethane, which then inserts into the C-H bond of the pyridine derivative. The slow addition of TMS-diazomethane is critical to prevent unwanted side reactions. The two-step, one-pot procedure allows for the initial formation of a silyl-methylated intermediate, which is then cleanly converted to the methylated product.

Product Purification and Characterization

Purification:

  • N-Methylpyridinium Salts: These ionic compounds are often crystalline solids that precipitate from the reaction mixture. Purification is typically achieved by washing the precipitate with a suitable solvent (e.g., cold acetone) followed by recrystallization.[5]

  • C-Methylated Pyridines: These are typically neutral, non-polar to moderately polar compounds. Purification is most commonly achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or other appropriate solvent systems.[10][11][12][13]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of methylated pyridines.

    • N-Methylation: The appearance of a new singlet in the ¹H NMR spectrum, typically between 4.0 and 4.5 ppm, is indicative of the N-methyl group.[7]

    • C-Methylation: A new singlet in the ¹H NMR spectrum, usually in the aromatic region for the methyl group protons, and characteristic shifts in the aromatic proton signals confirm C-methylation. 2D NMR experiments (COSY, HMBC, NOESY) are crucial for unambiguously assigning the position of methylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

Safety Considerations

  • Methyl Iodide: Methyl iodide is a toxic and volatile substance. It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Diazomethane and TMS-Diazomethane: Diazomethane is extremely toxic and explosive. It should only be handled by experienced personnel with appropriate safety precautions in place. TMS-diazomethane is a safer alternative but is still toxic and should be handled with care in a fume hood.[14]

  • Rhodium Catalysts and Other Reagents: Always consult the Safety Data Sheet (SDS) for all reagents used and follow standard laboratory safety procedures.

Conclusion

The methylation of pyridine compounds is a vital transformation in modern chemical synthesis. This guide has provided detailed protocols and the underlying scientific principles for both classical N-methylation and modern C-H methylation techniques. By understanding the factors that govern regioselectivity and by following these robust experimental procedures, researchers can confidently and efficiently synthesize a wide array of methylated pyridine derivatives for applications in drug discovery, materials science, and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, troubleshoot common issues, and ensure you can achieve high-yield, high-purity results reliably.

The synthesis of this compound is a cornerstone reaction for creating advanced chemical intermediates, particularly in the agrochemical and pharmaceutical industries. The most common and direct route is a Nucleophilic Aromatic Substitution (SNAr) reaction, which leverages the inherent electron-deficient nature of the pyridine ring. This guide focuses on the methoxylation of 2-chloro-4-methylpyridine using sodium methoxide.

Reaction Overview: The SNAr Pathway

The reaction proceeds via a classic SNAr mechanism. The pyridine nitrogen atom acts as an internal electron-withdrawing group, activating the C2 and C4 positions for nucleophilic attack.[1][2] The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the C2 position, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with one key resonance structure placing the negative charge on the electronegative nitrogen atom, which is a significant stabilizing factor.[2] The subsequent loss of the chloride leaving group restores aromaticity and yields the final product.

Figure 1: SNAr Mechanism for this compound Synthesis.
Key Reagent Properties

ReagentFormulaM.W. ( g/mol )B.P. (°C)Key Characteristics
2-Chloro-4-methylpyridineC₆H₆ClN127.57194-195Halogenated heterocycle, starting material.[3]
Sodium MethoxideCH₃ONa54.02DecomposesStrong base, potent nucleophile, highly hygroscopic, reacts violently with water.[4]
MethanolCH₃OH32.0464.7Common solvent, flammable, toxic.
This compoundC₇H₉NO123.15~175-180 (est.)Final product, liquid.[5]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the likely causes?

Answer: A low or zero yield in this SNAr reaction almost always points to issues with the nucleophile or the reaction environment.

  • Degraded Sodium Methoxide: This is the most frequent culprit. Sodium methoxide is extremely hygroscopic and readily absorbs moisture and carbon dioxide from the atmosphere, converting it to sodium hydroxide and sodium carbonate, which are ineffective nucleophiles for this transformation.

    • Solution: Always use fresh, high-quality sodium methoxide from a sealed container. Handle it rapidly in a dry environment (e.g., glovebox or under a nitrogen blanket). Never leave the container open to the air.

  • Presence of Water: Water in the reaction solvent (methanol) or on the glassware will rapidly quench the sodium methoxide.

    • Solution: Use anhydrous methanol (<50 ppm water). Ensure all glassware is oven-dried or flame-dried under vacuum and assembled under an inert atmosphere (nitrogen or argon) before adding reagents.

  • Insufficient Temperature or Time: While the reaction is generally efficient, insufficient heating can lead to a sluggish or incomplete conversion.

    • Solution: The reaction is often run at reflux in methanol (~65 °C).[6] Ensure the reaction is maintained at this temperature and monitor its progress over several hours (see FAQ 2). An extended reaction time (e.g., 4-8 hours) may be necessary.

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_NaOMe Is the Sodium Methoxide fresh and from a sealed container? Start->Check_NaOMe Check_Conditions Were anhydrous conditions strictly maintained? Check_NaOMe->Check_Conditions Yes Action_New_NaOMe Action: Obtain a new, unopened bottle of Sodium Methoxide. Handle under inert gas. Check_NaOMe->Action_New_NaOMe No Check_Temp Was the reaction run at reflux (~65 °C) for at least 4 hours? Check_Conditions->Check_Temp Yes Action_Dry Action: Oven/flame dry all glassware. Use anhydrous solvent. Assemble under N₂. Check_Conditions->Action_Dry No Action_Heat Action: Ensure proper heating to reflux and monitor reaction over time (TLC/GC). Check_Temp->Action_Heat No Success Problem Resolved Check_Temp->Success Yes Action_New_NaOMe->Check_Conditions Action_Dry->Check_Temp Action_Heat->Success

Figure 2: Decision tree for troubleshooting low yield.

Q2: My final product is contaminated with an isomeric impurity. How did this happen and how can I fix it?

Answer: The presence of an isomer, such as 2-methoxy-6-methylpyridine or 4-methoxy-2-methylpyridine, is almost certainly due to impurities in your starting material, 2-chloro-4-methylpyridine.

  • Cause: The synthesis of 2-chloro-4-methylpyridine from 4-methylpyridine (4-picoline) can sometimes produce small amounts of other isomers.[7] These isomeric chlorides will react alongside your main starting material to produce the corresponding isomeric methoxy-pyridines, which can be difficult to separate.

  • Diagnosis: Before starting the reaction, analyze your 2-chloro-4-methylpyridine by Gas Chromatography (GC) or ¹H NMR to assess its purity.

  • Solution:

    • Source Pure Starting Material: Procure high-purity (>98%) 2-chloro-4-methylpyridine from a reliable supplier.

    • Purification: If you suspect isomeric impurities, you must purify the final product. Fractional distillation under reduced pressure is often the most effective method for separating liquids with close boiling points. Alternatively, flash column chromatography on silica gel can be employed, though it may require careful solvent system optimization.[8]

Q3: I'm having difficulty during the work-up procedure, specifically with emulsions during extraction. What should I do?

Answer: Emulsions are common in reactions that generate salts and involve basic solutions.

  • Cause: After quenching the reaction, the combination of aqueous and organic layers with sodium chloride and potentially some residual base can lead to the formation of a stable emulsion at the interface, trapping your product.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.

    • Filter through Celite: If the emulsion is persistent, filter the entire mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets forming the emulsion.

    • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 20-30 minutes can allow the layers to separate.

    • Change Solvent: In some cases, adding a small amount of a different organic solvent with a different density can help resolve the layers.

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store sodium methoxide?

Answer: Safety and inertness are paramount. Sodium methoxide is a dangerously caustic base that can cause severe burns. It is also flammable and self-heats on exposure to air, potentially igniting.[4]

  • Handling: Always handle sodium methoxide in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles or a face shield.

  • Storage: Store in a tightly sealed, original container under an inert gas like nitrogen.[4] The storage area must be cool, dry, and well-ventilated, away from acids, water, and oxidizing agents.[9]

Q2: How can I monitor the progress of my reaction?

Answer: The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: Spot the reaction mixture on a silica gel plate alongside a spot of your starting material (2-chloro-4-methylpyridine). Elute with a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes). The product, being slightly more polar, should have a lower Rf value than the starting material. The disappearance of the starting material spot indicates reaction completion.

  • GC: Withdraw a small aliquot from the reaction, quench it in a vial containing dilute acid and an extraction solvent (e.g., ethyl acetate). Inject the organic layer into the GC. You will see the peak for the starting material decrease and the peak for the product increase over time.

Q3: What are the optimal purification methods for this compound?

Answer: The choice depends on the scale and the nature of the impurities.

  • Distillation: For multi-gram scales where the main impurities are the solvent (methanol) and potentially isomeric byproducts, vacuum distillation is the most efficient and scalable method.[6][7]

  • Flash Column Chromatography: For smaller scales or for removing non-volatile or highly polar impurities, flash chromatography is ideal.[8] A gradient elution from hexanes to ethyl acetate on a silica gel column typically provides good separation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-chloro-4-methylpyridine (1.0 eq)

  • Sodium methoxide (1.2 - 1.5 eq)

  • Anhydrous methanol

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • In the flask, add anhydrous methanol.

  • Carefully and portion-wise, add the sodium methoxide to the stirring methanol. Note: This may be exothermic. Allow the mixture to stir until all the sodium methoxide has dissolved.

  • Once a clear solution is obtained, add the 2-chloro-4-methylpyridine via syringe.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up: Slowly and carefully pour the reaction mixture into a beaker of cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Solvents: Hexanes, Ethyl Acetate

  • Chromatography column, collection tubes

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and pack a chromatography column.[8]

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.[8]

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Pyyridine Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine methylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyridine methylation reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your research.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that can arise during the methylation of pyridines. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.

Issue 1: Low or No Conversion to the Methylated Product

Q: I am not observing any significant formation of my desired methylated pyridine. What are the likely causes and how can I improve my yield?

A: Low or no conversion in a pyridine methylation reaction can stem from several factors, ranging from the choice of reagents to the reaction setup. Let's break down the potential culprits and solutions.

  • Inappropriate Methylating Agent: The reactivity of methylating agents varies significantly. For N-methylation, methyl iodide (MeI) and methyl triflate (MeOTf) are highly effective due to the excellent leaving group ability of iodide and triflate, respectively.[1][2][3] If you are using a less reactive agent like dimethyl sulfate or a methyl halide with a poorer leaving group, a lower reaction rate and yield can be expected. For C-methylation, which is generally more challenging, the choice of catalyst and methylating source is critical. For instance, some methods utilize methanol or formaldehyde in the presence of a metal catalyst.[4][5]

  • Sub-optimal Reaction Temperature: Many methylation reactions require elevated temperatures to proceed at a reasonable rate. For example, vapor-phase methylation of pyridine with methanol can require temperatures in the range of 250°C to 400°C.[6] N-methylation with methyl iodide is often performed at reflux in a suitable solvent like acetone.[3] If your reaction is sluggish at room temperature, a gradual increase in temperature is a logical next step. However, be mindful of potential side reactions and decomposition at excessively high temperatures.

  • Solvent Effects: The solvent can play a crucial role in the reaction's success. For N-methylation, which often proceeds via an SN2 mechanism, a polar aprotic solvent like acetone, acetonitrile, or DMF can be beneficial in solvating the pyridinium salt product. For C-methylation reactions involving metal catalysts, the choice of solvent can influence catalyst solubility and activity.

  • Catalyst Deactivation or Inefficiency (for C-methylation): In C-methylation protocols, the catalyst is key. For instance, nickel-nickel oxide catalysts are used for α-methylation.[6] If you are observing low conversion, consider the following:

    • Catalyst Loading: Ensure you are using the appropriate catalytic amount.

    • Catalyst Activity: The catalyst may be old or deactivated. Using a fresh batch of catalyst is advisable.

    • Reaction Atmosphere: Some catalysts are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Experimental Protocol: A General Procedure for N-Methylation of Pyridine with Methyl Iodide

  • Dissolve the pyridine substrate in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a reflux condenser.[3]

  • Add an excess of methyl iodide (typically 1.5 to 3 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. The pyridinium salt product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or other techniques.[7]

Issue 2: Poor Regioselectivity in C-Methylation

Q: My C-methylation reaction is producing a mixture of isomers (e.g., methylation at C-2, C-3, and C-4). How can I control the position of methylation on the pyridine ring?

A: Achieving high regioselectivity in the C-methylation of pyridines is a significant challenge due to the electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the ortho (C-2/C-6) and para (C-4) positions.[8] However, different strategies can be employed to direct methylation to specific positions.

  • α-Methylation (C-2/C-6):

    • Catalytic Methods: Vapor-phase reactions using catalysts like nickel-nickel oxide with methanol as the methyl source tend to favor methylation at the alpha position.[6] Flow chemistry setups using a packed bed of Raney® nickel have also shown high selectivity for α-methylation.[9][10]

    • Ladenburg Rearrangement: This classic method involves the N-alkylation of a pyridine followed by thermal rearrangement to the 2-alkylpyridine.[9]

  • β-Methylation (C-3/C-5):

    • Temporary Dearomatization: Recent advances have shown that temporary dearomatization of the pyridine ring can enable methylation at the C-3 and C-5 positions. This can be achieved using rhodium catalysts with formaldehyde as the methyl source.[4][5] This approach alters the electronic properties of the ring, making the C-3/C-5 positions more nucleophilic.

    • Directed Metalation: The use of a directing group can facilitate metalation and subsequent methylation at a specific position.

  • γ-Methylation (C-4):

    • Dearomatized Intermediates: Methods involving the generation of dearomatized pyridylphosphonium ylide intermediates have been developed for the synthesis of 4-alkylpyridines.[11]

The choice of methodology is paramount for controlling regioselectivity. It is crucial to select a procedure that is known to favor the desired isomer.

Logical Relationship of C-Methylation Strategies

G cluster_alpha α-Methylation (C-2/C-6) cluster_beta β-Methylation (C-3/C-5) cluster_gamma γ-Methylation (C-4) Catalytic Methods Catalytic Methods Ladenburg Rearrangement Ladenburg Rearrangement Temporary Dearomatization Temporary Dearomatization Directed Metalation Directed Metalation Dearomatized Intermediates Dearomatized Intermediates Pyridine Substrate Pyridine Substrate Pyridine Substrate->Catalytic Methods Ni-NiO catalyst, MeOH Pyridine Substrate->Ladenburg Rearrangement N-alkylation, heat Pyridine Substrate->Temporary Dearomatization Rh catalyst, CH2O Pyridine Substrate->Directed Metalation Directing group Pyridine Substrate->Dearomatized Intermediates Phosphonium ylides

Caption: Strategies for regioselective C-methylation of pyridines.

Issue 3: Steric Hindrance Affecting the Reaction Rate

Q: I am trying to methylate a pyridine with bulky substituents near the nitrogen atom, and the reaction is very slow. How does steric hindrance impact the reaction, and what can I do to overcome it?

A: Steric hindrance plays a significant role in pyridine methylation, particularly for N-methylation and methylation at the C-2 and C-6 positions.[12][13][14]

  • Impact on N-Methylation: The accessibility of the nitrogen lone pair is crucial for N-alkylation. Bulky substituents at the C-2 and/or C-6 positions can physically block the approach of the methylating agent, thereby slowing down the reaction rate.[15] This effect is a classic example of steric hindrance in an SN2 reaction.

  • Impact on C-Methylation: For C-methylation at the alpha positions, steric bulk can also hinder the approach of the reagents to the target carbon.

Strategies to Mitigate Steric Hindrance:

  • Use a Less Bulky Methylating Agent: If possible, choose a smaller methylating agent. However, for methylation, the methyl group itself is small, so this is often not the primary issue. The choice of the accompanying leaving group and solvent can be more impactful.

  • Increase Reaction Temperature and Time: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Prolonging the reaction time may also be necessary to achieve a reasonable yield.

  • Optimize the Solvent: A solvent that can effectively solvate the transition state may help to lower the activation energy.

  • Consider Alternative Methodologies: If direct methylation is proving difficult, it may be necessary to explore alternative synthetic routes that introduce the methyl group at an earlier stage before the sterically hindering groups are installed. For C-methylation, methods that proceed through less sterically demanding intermediates, such as some of the dearomatization-rearomatization strategies, might be more successful.[4][5]

Comparison of Methylating Agents

Methylating AgentCommon AbbreviationReactivityComments
Methyl IodideMeIHighExcellent leaving group; commonly used for N-methylation.[2][3][16]
Methyl TriflateMeOTfVery HighExcellent leaving group; highly reactive and can methylate less nucleophilic substrates.[1]
Dimethyl SulfateDMSModerateLess reactive than MeI and MeOTf, but a cost-effective option.
MethanolMeOHLow (without catalyst)Often used in catalytic C-methylation at high temperatures.[6]
FormaldehydeCH₂OLow (without catalyst)Used as a methyl source in some catalytic C-methylation reactions.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the difference between N-methylation and C-methylation of pyridines?

A1: N-methylation involves the addition of a methyl group to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium salt. This is generally a more straightforward reaction as the lone pair of electrons on the nitrogen is readily available for nucleophilic attack.[2] C-methylation involves the substitution of a hydrogen atom on one of the carbon atoms of the pyridine ring with a methyl group. This is a more complex transformation that often requires a catalyst and more forcing conditions due to the aromaticity and electron-deficient nature of the pyridine ring.[8]

Q2: How do electronic effects of substituents on the pyridine ring influence methylation?

A2: Electronic effects significantly impact both the rate and regioselectivity of pyridine methylation.

  • Electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃) increase the electron density of the ring, making it more nucleophilic and generally accelerating the rate of both N- and C-methylation.

  • Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CN, -Cl) decrease the electron density of the ring, making it less nucleophilic.[17][18] This deactivates the ring towards C-methylation. For N-methylation, while the nitrogen is still nucleophilic, strong EWGs can reduce its basicity and nucleophilicity.

Q3: My methylated pyridine product is a salt and is difficult to purify. What are some recommended purification techniques?

A3: N-methylated pyridinium salts are often crystalline solids and can frequently be purified by recrystallization.[3][7] A common procedure involves dissolving the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol) and then allowing it to cool slowly to induce crystallization.[3] If the product is not crystalline or recrystallization is ineffective, other techniques such as washing the crude product with a solvent in which the impurities are soluble but the product is not (trituration) can be employed.[7] In some cases, the counter-ion of the salt can be exchanged to facilitate purification. For C-methylated pyridines, which are neutral, standard purification techniques like column chromatography, distillation, or recrystallization are applicable.[7]

Q4: Are there any safety precautions I should be aware of when performing pyridine methylation?

A4: Yes, several safety precautions should be taken:

  • Toxicity: Pyridine and its derivatives can be toxic.[19] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactivity of Methylating Agents: Many methylating agents, such as methyl iodide and methyl triflate, are toxic, volatile, and potent alkylating agents. They should be handled with extreme care in a fume hood.

  • High-Pressure Reactions: Some C-methylation reactions are performed at high temperatures and pressures.[6] Ensure that the equipment used is rated for the reaction conditions and that appropriate safety measures, such as a blast shield, are in place.

  • Exothermic Reactions: Some methylation reactions can be exothermic. It is important to control the rate of addition of reagents and have a cooling bath available to manage the reaction temperature.

References

Technical Support Center: Scaling Up 2-Methoxy-4-methylpyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-4-methylpyridine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning this vital pharmaceutical intermediate from the laboratory bench to pilot and production scales. Here, we synthesize field-proven insights with established chemical principles to provide a self-validating framework for your experimental and scale-up campaigns.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most common industrial synthesis route for this compound?

The predominant method for industrial production is the Williamson ether synthesis.[1] This well-established SN2 reaction involves the nucleophilic substitution of a chlorine atom on the pyridine ring with a methoxide group. The typical reactants are 2-Chloro-4-methylpyridine (also known as 2-Chloro-4-picoline) and a strong base, most commonly sodium methoxide, in a suitable solvent like methanol.[2][3]

Q2: What are the primary reactants and their roles in this synthesis?

  • 2-Chloro-4-methylpyridine: This is the electrophilic substrate. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the C2 position susceptible to nucleophilic attack.

  • Sodium Methoxide (NaOMe): This serves as the nucleophile source (methoxide ion, CH₃O⁻).[3] It is a strong base and must be handled under anhydrous conditions to prevent hydrolysis into sodium hydroxide and methanol, which would reduce its efficacy and introduce water into the reaction.[3]

  • Methanol (MeOH): Typically used as the solvent, as it readily dissolves sodium methoxide and the pyridine substrate. It is also the parent alcohol of the nucleophile, which can help maintain the equilibrium of the alkoxide.

Q3: What are the key safety considerations when scaling up this process?

Scaling up introduces significant safety challenges that must be rigorously addressed:

  • Sodium Methoxide Handling: Sodium methoxide is highly corrosive and flammable.[4] It reacts exothermically and violently with water, generating flammable methanol vapors and corrosive sodium hydroxide.[3] Large-scale charging into reactors must be done under a dry, inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[4] Sealed transfer systems are recommended to avoid atmospheric exposure.[1][5]

  • Exothermic Reaction: The reaction between 2-Chloro-4-methylpyridine and sodium methoxide is exothermic. On a large scale, the heat generated can be substantial, posing a risk of thermal runaway if not managed effectively.[6] This can lead to a rapid increase in temperature and pressure, potentially compromising the reactor's integrity.

  • Reactant and Product Hazards: 2-Chloro-4-methylpyridine is an irritant to the skin, eyes, and respiratory system.[7][8] The final product, this compound, is a flammable liquid.[9] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Q4: What purity level is typically expected for the final product, and what are the common analytical techniques used for its assessment?

For pharmaceutical applications, a purity of ≥99% is often required.[10] A suite of analytical techniques is employed for quality control:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for assaying purity and quantifying impurities. A C18 column is typically suitable for this moderately polar compound.[11][12]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is excellent for analyzing volatile impurities and residual solvents.[10][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation of the final product and can help identify and quantify impurities if a certified internal standard is used (qNMR).[14]

  • Karl Fischer Titration: To quantify water content, which is a critical parameter given the moisture sensitivity of the reactants.

Troubleshooting Guide: From Low Yields to Impurity Profiling

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during the scale-up of this compound production.

Category 1: Reaction and Yield Issues

Q: My reaction yield is consistently low (<80%) upon scale-up. What are the likely causes and how can I address them?

Low yield is a common scale-up challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Cause 1: Incomplete Conversion

    • Diagnosis: In-process control (IPC) analysis (e.g., HPLC or GC) shows a significant amount of unreacted 2-Chloro-4-methylpyridine.

    • Underlying Issues & Solutions:

      • Insufficient Sodium Methoxide: Ensure at least a stoichiometric amount of sodium methoxide is used. On a large scale, minor losses during transfer can be significant. Consider using a slight excess (e.g., 1.05-1.1 equivalents).

      • Poor Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of low reagent concentration. Ensure the agitator speed and design are sufficient to maintain a homogenous mixture.

      • Reaction Time/Temperature: The reaction may require a longer time or higher temperature at scale compared to the lab due to differences in heat and mass transfer. Typical conditions range from 50-100°C for 1-8 hours.[15] Monitor the reaction progress by IPC and extend the reaction time or incrementally increase the temperature as needed.

  • Cause 2: Degradation of Sodium Methoxide

    • Diagnosis: The reaction stalls, and analysis shows unreacted starting material, even with what should be a sufficient charge of sodium methoxide.

    • Underlying Issues & Solutions:

      • Moisture Contamination: This is the most common culprit. Water hydrolyzes sodium methoxide, rendering it inactive.[3] On a large scale, ensure all equipment is thoroughly dried and the reaction is conducted under a strictly inert, dry atmosphere (e.g., nitrogen blanket).[16] Use anhydrous methanol as the solvent.

      • Improper Storage/Handling: Use freshly opened containers of sodium methoxide or ensure partially used containers are properly blanketed with nitrogen.[4]

  • Cause 3: Side Reactions

    • Diagnosis: IPC or final product analysis reveals the presence of significant byproducts.

    • Underlying Issues & Solutions:

      • Elimination Reactions: While less common with aromatic halides compared to alkyl halides, harsh conditions (very high temperatures) could potentially lead to side reactions. Ensure the reaction temperature is well-controlled.[15]

      • Isomeric Impurities: If the 2-Chloro-4-methylpyridine starting material contains isomers (e.g., 4-Chloro-2-methylpyridine), the corresponding methoxy-isomers will be formed. Source high-purity starting materials and have a robust analytical method to quantify isomeric purity.

Workflow for Diagnosing Low Yield

start Low Yield (<80%) check_ipc Run IPC (HPLC/GC) on reaction mixture start->check_ipc unreacted_sm High Starting Material? check_ipc->unreacted_sm byproducts Significant Byproducts? check_ipc->byproducts unreacted_sm->byproducts No cause_conversion Root Cause: Incomplete Conversion unreacted_sm->cause_conversion Yes cause_side_reactions Root Cause: Side Reactions byproducts->cause_side_reactions Yes cause_naome Root Cause: Inactive NaOMe cause_conversion->cause_naome If conditions are optimal, suspect NaOMe activity solution_conversion Solution: - Increase NaOMe stoichiometry - Improve agitation - Optimize temp/time cause_conversion->solution_conversion solution_naome Solution: - Ensure anhydrous conditions - Verify NaOMe quality - Use inert atmosphere cause_naome->solution_naome solution_side_reactions Solution: - Analyze starting material purity - Optimize reaction conditions cause_side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for low reaction yield.

Category 2: Process Control and Safety

Q: The reaction exotherm is difficult to control during the addition of sodium methoxide solution at pilot scale. What strategies can I implement?

Managing the exotherm is critical for safety and to prevent side reactions.[6]

  • Strategy 1: Controlled Addition Rate

    • Explanation: The rate of heat generation is directly proportional to the rate of reaction. By controlling the addition rate of the limiting reagent (often the sodium methoxide solution), you can control the rate of heat generation.

    • Implementation: Use a calibrated dosing pump for a slow, continuous addition of the sodium methoxide solution. Start with a very slow rate and monitor the internal temperature. The addition should be slow enough that your reactor's cooling system can effectively remove the heat generated, maintaining a stable internal temperature.

  • Strategy 2: Adequate Cooling Capacity

    • Explanation: The reactor's cooling jacket must have sufficient capacity to handle the heat load.

    • Implementation: Ensure the cooling fluid is at the correct temperature and flow rate before starting the addition. For highly exothermic reactions, a more powerful cooling system or a lower starting temperature of the cooling fluid may be necessary.

  • Strategy 3: Reverse Addition

    • Explanation: In some cases, adding the 2-Chloro-4-methylpyridine to the sodium methoxide solution can help control the exotherm, as the concentration of the limiting reagent is kept low.

    • Implementation: This should be evaluated at a smaller scale first to ensure it does not negatively impact the impurity profile.

  • Strategy 4: Dilution

    • Explanation: Running the reaction at a lower concentration increases the thermal mass of the solvent, which can help absorb the heat generated.[17]

    • Implementation: Increase the volume of methanol used. Be aware that this will impact throughput and may increase downstream processing time and cost.

Logical Flow for Exotherm Management

start Exotherm Control Challenge addition_rate Reduce NaOMe Addition Rate start->addition_rate cooling Optimize Cooling System start->cooling dilution Increase Solvent Volume (Dilution) start->dilution outcome Stable Reaction Temperature addition_rate->outcome cooling->outcome dilution->outcome

Caption: Key strategies for managing reaction exotherms.

Category 3: Work-up and Purification

Q: During the aqueous work-up, I'm experiencing emulsion issues, and the phase separation is very slow. How can this be resolved at a large scale?

Emulsions are common when dealing with basic aqueous layers and organic solvents containing pyridine derivatives.

  • Solution 1: Addition of Brine

    • Explanation: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase. This makes the organic components less soluble in the aqueous layer and helps to break the emulsion.

    • Implementation: After quenching the reaction, add a significant volume of brine to the aqueous layer before or during the extraction step.

  • Solution 2: Solvent Choice

    • Explanation: Some extraction solvents are more prone to forming emulsions than others.

    • Implementation: If you are using a solvent like ethyl acetate, consider switching to or adding a less polar solvent like toluene or methyl tert-butyl ether (MTBE), which can help reduce emulsion formation.

  • Solution 3: Gentle Agitation

    • Explanation: Overly vigorous mixing can create stable emulsions.

    • Implementation: During extraction in the reactor, use a slower agitation speed that is just sufficient to ensure good interfacial contact without causing excessive shearing.

Q: My final product is off-color (pink or brown) after distillation. What is the cause, and how can I prevent or remove the color?

Color formation is often due to trace impurities that are either colored themselves or form colored complexes.

  • Cause 1: N-Oxide Formation

    • Diagnosis: The color, particularly pink or red hues, can sometimes be attributed to the formation of trace amounts of aromatic N-oxides, which can be highly colored.[9] This might happen if there's an oxidizing agent present or through air oxidation at high temperatures.

    • Prevention/Solution:

      • Inert Atmosphere: Ensure the distillation is performed under a nitrogen or argon atmosphere to minimize air oxidation.

      • Reducing Agent Wash: A wash with a mild reducing agent during work-up (e.g., a dilute solution of sodium bisulfite) might help. This should be tested on a small scale.

  • Cause 2: Trace Metal Contamination

    • Diagnosis: Pyridine derivatives can form colored complexes with trace metals.[18] This could be from the reactor itself or from reagents.

    • Prevention/Solution:

      • Chelating Agent Wash: Washing the organic layer with a dilute solution of a chelating agent like EDTA during work-up can help remove trace metal ions.

  • Cause 3: Thermal Decomposition

    • Diagnosis: A dark brown or black color often suggests thermal decomposition or polymerization, especially if the distillation pot temperature is too high.

    • Prevention/Solution:

      • Vacuum Distillation: Purify the product via vacuum distillation to lower the boiling point and reduce the risk of thermal degradation. This compound has a boiling point of around 152-153°C at atmospheric pressure, making vacuum distillation a preferred method.[19]

Q: What are the recommended parameters for fractional distillation to achieve high purity?

Fractional distillation is effective for separating the product from less volatile impurities and residual high-boiling solvents.[14][20]

ParameterRecommended ValueRationale
Vacuum Level 10-20 mmHgLowers the boiling point significantly to prevent thermal decomposition.[19]
Pot Temperature ~20-30°C above the expected boiling point at that pressureProvides sufficient energy for vaporization without overheating and causing degradation.[19]
Column Packing Structured packing or Vigreux columnProvides the necessary theoretical plates for efficient separation of closely boiling components.[14][21]
Reflux Ratio To be determined empiricallyA higher reflux ratio increases separation efficiency but slows down the distillation rate. Start with a moderate ratio and adjust based on the purity of the distillate.
Insulation Wrap the column with glass wool or aluminum foilPrevents heat loss and ensures a stable temperature gradient up the column, which is essential for good separation.[21]

Experimental Protocols

Protocol 1: Scale-Up Reaction of this compound

Safety Notice: This procedure involves hazardous materials and an exothermic reaction. A thorough risk assessment must be conducted before proceeding. All operations must be performed in appropriate equipment by trained personnel with adequate engineering controls and PPE.

  • Reactor Preparation: Ensure a glass-lined or stainless steel reactor is clean, dry, and pressure-tested. Inert the reactor by purging with dry nitrogen until the oxygen level is <1%.

  • Charging Reactants:

    • Charge the reactor with anhydrous methanol (approx. 5-10 volumes relative to the limiting reagent).

    • Charge 2-Chloro-4-methylpyridine (1.0 equivalent) to the reactor.

    • Begin agitation to ensure a homogenous solution.

  • Reaction:

    • Heat the reactor contents to the desired reaction temperature (e.g., 60-65°C).

    • Slowly add a 25-30% solution of sodium methoxide in methanol (1.05 equivalents) via a dosing pump over 2-4 hours. Crucially, monitor the internal temperature throughout the addition. The addition rate must be controlled to keep the temperature stable and prevent a runaway reaction.

    • After the addition is complete, maintain the reaction at temperature for an additional 2-4 hours, or until IPC (GC or HPLC) confirms the consumption of starting material to the required level (<1%).

  • Quenching:

    • Cool the reaction mixture to 0-10°C.

    • Slowly and carefully quench the reaction by adding a proton source. A common and safe method is the slow addition of a saturated aqueous solution of ammonium chloride.[16] Never add water directly to a hot, concentrated sodium methoxide solution due to the violent exothermic reaction. [15]

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • Add water and an appropriate organic solvent (e.g., toluene or MTBE).

    • Separate the organic layer. Wash the organic layer with water and then with brine to remove inorganic salts and break any emulsions.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by vacuum fractional distillation to obtain this compound of ≥99% purity.

Protocol 2: HPLC Method for Purity Analysis

This is a general method and may require optimization.[22][23][24]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep ~1 mg/mL in mobile phase

References

Preventing byproduct formation in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine ring construction. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to help you minimize byproduct formation and optimize your reaction outcomes. This resource is structured around common synthetic methods, addressing specific challenges in a practical question-and-answer format.

Section 1: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is a cornerstone multicomponent reaction for creating functionalized pyridines.[1] It typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[1][2][3][4] The initial product is a 1,4-dihydropyridine (DHP), which must be oxidized to yield the final aromatic pyridine ring.[1] This final aromatization step is often the primary source of impurities and yield loss.

Hantzsch Synthesis: Troubleshooting & FAQs

Q1: My Hantzsch reaction yields are consistently low, and I'm isolating the 1,4-dihydropyridine (DHP) intermediate instead of my target pyridine. What's going wrong?

A: This is the most common issue in Hantzsch synthesis and points directly to an inefficient or incomplete final oxidation step. The initial condensation forms a stable DHP (also known as a Hantzsch ester), and the driving force for its conversion to the pyridine is aromatization.[1] If the oxidizing agent is too weak, absent, or consumed by side reactions, the DHP will be the major isolated product.

Causality: The conversion of the DHP to the pyridine requires the removal of two hydrogen atoms from the ring. This oxidative dehydrogenation is not spontaneous and requires a suitable oxidizing agent to act as a hydrogen acceptor.

Troubleshooting Steps:

  • Select an Appropriate Oxidant: The classical approach of using nitric acid can be harsh and lead to side reactions like oxidative dealkylation.[5][6] Consider using milder, more efficient oxidizing agents.

  • Optimize Reaction Conditions: Ensure the temperature and reaction time are suitable for your chosen oxidant. Some oxidants require thermal conditions (e.g., reflux), while others work at room temperature.

  • Consider a One-Pot Approach: To minimize handling losses and prevent DHP isolation, you can perform the aromatization in the same pot as the initial condensation by adding the oxidant after the initial reaction is complete.[1]

Q2: I'm observing a significant amount of a byproduct where the substituent at the C4-position is missing. What causes this oxidative dealkylation, and how can I prevent it?

A: This side reaction is a known issue, particularly when using strong, non-selective oxidants like nitric acid or reagents that generate nitrous fumes.[6] The mechanism involves the cleavage of the C4-substituent bond during the harsh aromatization process, leading to an unsubstituted or alternative group at that position.

Causality: The C4 position of the dihydropyridine intermediate is susceptible to attack under strongly acidic and oxidative conditions. The carbocation formed upon loss of the substituent is stabilized, making this a competing reaction pathway.

Prevention Strategy: The most effective solution is to switch to a milder, more selective oxidizing agent that does not promote this fragmentation pathway.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages/Side Reactions
Nitric Acid (HNO₃) Acetic acid, heatInexpensive, powerfulHigh risk of oxidative dealkylation [6], formation of nitro-byproducts, harsh conditions.
Iodine (I₂) / Reflux Refluxing methanol or ethanolMild, selective, minimizes dealkylation[6]Requires stoichiometric amounts, potential for halogenated byproducts if not controlled.
Manganese Dioxide (MnO₂) Reflux in toluene or CH₂Cl₂Heterogeneous (easy removal), selectiveRequires a large excess of reagent, can be slow.
Ferric Chloride (FeCl₃) Acetonitrile or water, RT or mild heatInexpensive, effective in one-pot syntheses[1]Can be difficult to remove from the final product, potential for metal contamination.
Potassium Permanganate (KMnO₄) Aqueous or biphasic conditionsStrong, inexpensiveCan over-oxidize sensitive functional groups, harsh conditions.[1]

Q3: My reaction mixture is turning dark and forming insoluble "tar". What is causing this decomposition?

A: Darkening and polymerization often indicate decomposition of the starting materials or intermediates.[5] This is typically caused by excessive heat or improper reaction conditions.

Causality: The aldehyde and β-keto ester starting materials can undergo self-condensation or polymerization reactions, especially at high temperatures or in the presence of strong acid/base catalysts for prolonged periods. The α,β-unsaturated carbonyl intermediates formed during the reaction are particularly prone to polymerization.

Troubleshooting Workflow:

G start Low Yield / Tar Formation check_temp Is Reaction Temperature too high? start->check_temp check_time Is Reaction Time too long? check_temp->check_time No lower_temp Reduce Temperature (e.g., 60-80 °C) check_temp->lower_temp Yes check_reagents Are Reagents Pure? (Aldehyde free of acid) check_time->check_reagents No reduce_time Monitor by TLC and stop when DHP forms check_time->reduce_time Yes check_reagents->start Yes, issue persists purify_reagents Purify Aldehyde (distillation or filtration) check_reagents->purify_reagents No

Caption: Troubleshooting workflow for Hantzsch synthesis.

Section 2: The Guareschi-Thorpe Synthesis

This classic reaction provides access to 2-pyridone structures (which exist in tautomeric equilibrium with 2-hydroxypyridines).[7] The synthesis condenses a cyanoacetamide or alkyl cyanoacetate with a 1,3-dicarbonyl compound.[8][9] Modern variations have significantly improved the efficiency and environmental profile of this method.

Guareschi-Thorpe Synthesis: Troubleshooting & FAQs

Q1: My Guareschi-Thorpe synthesis is inefficient and requires harsh, lengthy reflux conditions. Are there modern, greener alternatives?

A: Yes. The classical Guareschi-Thorpe reaction is often low-yielding.[10] Recent advancements have developed a highly efficient, user-friendly, and environmentally friendly protocol using ammonium carbonate in an aqueous medium.[7][8]

Causality: Ammonium carbonate serves a dual role: it acts as the nitrogen source for the pyridine ring and as a basic promoter for the condensation reactions. The aqueous, pH-controlled medium facilitates the reaction, often leading to the precipitation of the pure product directly from the reaction mixture.[8]

Modern Protocol Highlights:

  • Reagents: Alkyl cyanoacetate, 1,3-dicarbonyl, ammonium carbonate.

  • Solvent: Water or a green buffer.

  • Advantages: High yields, simple work-up (often just filtration), mild conditions, inexpensive and safe reagents.[8]

G cluster_0 Reactants cluster_1 Conditions cyano Cyanoacetate product High Yield 2-Pyridone (Often precipitates) cyano->product dicarbonyl 1,3-Dicarbonyl dicarbonyl->product nh4co3 Ammonium Carbonate (Nitrogen Source + Base) nh4co3->product solvent Aqueous Medium (Water / Buffer) solvent->product Facilitates Reaction

Caption: Key components of the modern Guareschi-Thorpe synthesis.

Section 3: General Purification & Analysis

Regardless of the synthetic route, effective purification is critical for obtaining a high-purity pyridine product. Byproducts can often have similar polarities to the target compound, making separation challenging.

Purification & Analysis: Troubleshooting & FAQs

Q1: I'm having difficulty purifying my final pyridine product from non-basic byproducts. What is an effective strategy?

A: Acid-base extraction is a powerful and highly effective technique for separating basic pyridine derivatives from neutral or acidic impurities.[11]

Causality: Pyridine's nitrogen atom has a lone pair of electrons, making it a weak base (pKa of pyridinium ion is ~5.2).[12] It can be protonated by an aqueous acid (e.g., 1M HCl) to form a water-soluble pyridinium salt. Neutral organic impurities will remain in the organic layer, allowing for a clean separation.

Protocol: General Acid-Base Extraction for Pyridine Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous HCl. Repeat 2-3 times. Combine the aqueous layers, which now contain the protonated pyridine. The organic layer contains neutral/acidic impurities and can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2-4 M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 10). This deprotonates the pyridinium salt, regenerating the water-insoluble pyridine base.

  • Re-extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., ethyl acetate, dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified pyridine product.

G start Crude Product (Pyridine + Impurities) in Organic Solvent add_acid Wash with Aqueous HCl start->add_acid sep1 Separate Layers add_acid->sep1 aq_layer1 Aqueous Layer: Water-Soluble Pyridinium Salt (R-Py-H⁺) sep1->aq_layer1 Keep org_layer1 Organic Layer: Neutral/Acidic Impurities (Discard) sep1->org_layer1 Discard add_base Add Aqueous NaOH to Aqueous Layer (pH > 10) aq_layer1->add_base reextract Extract with Fresh Organic Solvent add_base->reextract sep2 Separate Layers reextract->sep2 aq_layer2 Aqueous Layer: Salts (Discard) sep2->aq_layer2 Discard org_layer2 Organic Layer: Pure Pyridine sep2->org_layer2 Keep final Dry & Concentrate org_layer2->final

Caption: Workflow for acid-base purification of pyridine.

Q2: How can I identify and quantify the byproducts in my reaction mixture?

A: A combination of chromatographic and spectroscopic techniques is essential for robust analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for volatile pyridine derivatives. It provides excellent separation and allows for the identification of byproducts based on their mass-to-charge ratio and fragmentation patterns.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool for less volatile compounds and for quantitative analysis.[13] A C18 reversed-phase column is often effective for separating aromatic compounds.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of both the desired product and any isolated byproducts. Comparing the spectra of crude and purified material can help identify the nature and quantity of impurities.

References

Technical Guide: Safe Handling and Storage of 2-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical technical resource for researchers, scientists, and drug development professionals. Its purpose is to provide clear, actionable information and troubleshooting advice for the safe handling, storage, and disposal of 2-Methoxy-4-methylpyridine (CAS No. 100848-70-2), a versatile intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Core Safety Profile (At-a-Glance)

Before handling this compound, a thorough understanding of its chemical and hazardous properties is non-negotiable. The tables below summarize this critical information.

Table 1: Physical & Chemical Properties

PropertyValueSource(s)
CAS Number 100848-70-2[1][2]
Molecular Formula C₇H₉NO[1][2][3]
Molecular Weight 123.15 g/mol [1][2]
Appearance Clear, colorless to yellow liquid[1]
Boiling Point 152-153 °C[4][5]
Flash Point 53 °C[4]
Density ~1.001 g/cm³[4][5]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids Category 3H226: Flammable liquid and vapor[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][6]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[2][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2][6]

Risk Assessment and Control Workflow

A systematic approach is crucial for managing the risks associated with this compound. The following workflow diagram illustrates the key stages, from procedural planning to final waste disposal. Each step is a critical control point for ensuring safety.

G cluster_prep 1. Preparation & Planning cluster_handling 2. Handling & Use cluster_storage 3. Storage cluster_cleanup 4. Cleanup & Disposal ReviewSDS Review SDS & Identify Hazards AssessRisk Conduct Task-Specific Risk Assessment ReviewSDS->AssessRisk SelectPPE Select Appropriate PPE AssessRisk->SelectPPE PrepArea Prepare Well-Ventilated Work Area (Fume Hood) SelectPPE->PrepArea DonPPE Don Required PPE PrepArea->DonPPE Proceed to Handling GroundEquip Ground Equipment & Use Non-Sparking Tools DonPPE->GroundEquip Dispense Dispense Chemical GroundEquip->Dispense Experiment Perform Experiment Dispense->Experiment Store Store in Tightly Closed Container in Cool, Dry, Well-Ventilated Area Experiment->Store After Use Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Post-Experiment Store->DonPPE For Next Use SegregateWaste Segregate & Label Hazardous Waste Decontaminate->SegregateWaste Dispose Arrange for Licensed Waste Disposal SegregateWaste->Dispose

Caption: Workflow for Safe Handling of this compound.

This workflow emphasizes a closed-loop system where preparation, handling, and disposal are interconnected phases of a single safe process. The causality is clear: understanding the hazards (flammability, irritation) directly informs the necessary controls (ventilation, PPE, grounding).[2][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues and questions that users may encounter during their experiments in a direct question-and-answer format.

Q1: What are the primary hazards I should be aware of before starting my experiment?

A: You must be aware of four primary hazards:

  • Flammability: With a flash point of 53°C, it is a flammable liquid.[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7] Keep it away from heat, sparks, open flames, and hot surfaces.[8]

  • Skin Irritation: It is classified as a skin irritant (H315).[2][6] Direct contact can cause redness and irritation.

  • Serious Eye Irritation: It can cause serious eye irritation (H319).[2][6] Accidental splashes can lead to significant discomfort and potential damage.

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation (H335).[2][6] This is why working in a well-ventilated area is mandatory.

Q2: What specific Personal Protective Equipment (PPE) is required for handling this compound?

A: A task-specific hazard assessment should always be performed.[9] However, the following PPE is generally required:

  • Eye/Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[10] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[9][11]

  • Hand Protection: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).[12][13] Gloves must be inspected for integrity before use and changed immediately if contaminated.[10]

  • Body Protection: A lab coat is mandatory. For handling larger quantities, consider a flame-retardant lab coat and a chemical-resistant apron.[9][10] Ensure you are wearing long pants and closed-toe shoes.[9]

  • Respiratory Protection: Use this chemical only in a chemical fume hood or a well-ventilated area.[7][14] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges is necessary.[7][15]

Q3: What are the ideal storage conditions for this chemical? The supplier recommends refrigeration, is that always necessary?

A: The standard and universally required storage conditions are to keep the container tightly closed in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.[8][10][14] Some suppliers may recommend refrigerated storage (e.g., 0-8°C) to ensure long-term purity and stability.[1]

  • Causality: Refrigeration slows down potential degradation pathways over long periods. For routine, short-term use, storage in a dedicated, ventilated flammables cabinet at ambient temperature is often sufficient, provided it is away from heat sources.[8] Always default to the manufacturer's specific recommendation on the Safety Data Sheet (SDS) or product label.

Q4: I've detected a faint odor while working in the fume hood. What should I do?

A: An odor indicates a potential containment breach and inhalation exposure. Do not ignore it.

  • Check Fume Hood Sash: Ensure the sash is at the lowest practical working height to maximize airflow velocity.

  • Check for Spills: Look for any small drips or spills inside the hood.

  • Seal Your Container: Ensure the primary container is properly sealed when not actively dispensing.

  • Assess Ventilation: If the odor persists, cease work, close the container, lower the sash completely, and leave the area. Report the issue to your lab manager or Environmental Health & Safety (EHS) department to have the fume hood's performance evaluated.

Q5: How do I handle a small spill (<100 mL) in the fume hood?

A: Follow this step-by-step protocol:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Keep the fume hood running.

  • Remove Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential ignition sources.[10]

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Q2.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels.

  • Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a designated, properly labeled hazardous waste container.[7][10]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor or EHS department according to your institution's policy.

Q6: What are the immediate first aid steps in case of accidental exposure?

A: Immediate action is critical. Always have the SDS readily available for emergency responders.[15]

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10][14]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[10][15]

Q7: How do I properly dispose of waste containing this compound?

A: This chemical must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste (unused product, contaminated absorbents, and disposable PPE) in a clearly labeled, sealed, and chemically compatible container.[13]

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents, including this compound.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's licensed chemical waste disposal service.[10][14] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash.[8][13]

Q8: What materials or chemicals are incompatible with this compound?

A: To prevent hazardous reactions, store this compound away from incompatible materials. These primarily include:

  • Strong oxidizing agents: (e.g., nitrates, peroxides, chlorates)

  • Strong acids: (e.g., sulfuric acid, hydrochloric acid)

  • Acid chlorides

  • Acid anhydrides

Contact with these substances can lead to vigorous, exothermic reactions.[8][15]

References

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenge of low conversion rates in reactions involving pyridine. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] However, their unique electronic properties often lead to synthetic challenges.[3][4][5] This resource moves beyond simple procedural lists to explain the underlying chemical principles governing these reactions, empowering you to diagnose and resolve issues effectively.

Section 1: Understanding the Core Challenges of Pyridine Reactivity

Pyridine's reactivity is dominated by two key features: its electron-deficient aromatic ring and the basic lone pair of electrons on the nitrogen atom.[3][6] The electronegative nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.[3][6][7] Conversely, this electron deficiency makes the ring more susceptible to nucleophilic attack. The nitrogen's lone pair readily coordinates to Lewis acids and transition metals, which can either be a desired feature for directing reactions or a significant cause of catalyst inhibition.[3][8]

Frequently Asked Questions (FAQs)

Q1: Why are electrophilic substitution reactions on pyridine so difficult?

A1: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, inductively withdrawing electron density and deactivating the ring towards electrophiles.[9] Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the pyridine nitrogen is protonated, forming a pyridinium salt. This positively charged species is even more electron-deficient and thus, highly unreactive towards electrophiles.[9]

Q2: My transition-metal-catalyzed cross-coupling reaction is failing. What's the likely cause?

A2: The pyridine nitrogen's lone pair can act as a ligand, coordinating strongly to the transition metal catalyst (e.g., palladium, rhodium).[3][8] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively sequestering the catalyst from the desired catalytic cycle.[8] This phenomenon, known as catalyst inhibition or deactivation, is a primary reason for low yields in cross-coupling reactions involving pyridine substrates.[8][10][11]

Q3: I'm observing a mixture of isomers in my C-H functionalization reaction. How can I improve regioselectivity?

A3: Regioselectivity in pyridine C-H functionalization is a complex issue influenced by electronics, sterics, and reaction mechanism (e.g., electrophilic, nucleophilic, radical).[4][12][13] The C2 and C4 positions are generally more electron-deficient and susceptible to nucleophilic and radical attack, while the C3 position is the preferred site for electrophilic attack, albeit under harsh conditions.[4][12] Achieving high regioselectivity often requires careful tuning of reaction conditions or the use of directing groups.[13]

Section 2: Troubleshooting Common Pyridine Reactions

This section provides detailed troubleshooting guides for specific classes of pyridine reactions where low conversion is a frequent problem.

Acylation Reactions

Acylation of pyridines can be challenging due to the deactivating effect of the nitrogen atom.[14] While direct Friedel-Crafts acylation is generally not feasible, several alternative strategies exist.[14]

Issue: Low yield in the acylation of a pyridine derivative.

Troubleshooting Workflow:

start Low Acylation Yield check_reagents Are reagents pure and dry? start->check_reagents check_base Is the base appropriate? check_reagents->check_base Yes solution_reagents Purify/dry pyridine and acylating agent. check_reagents->solution_reagents No check_activating_agent Is an activating agent being used? check_base->check_activating_agent Yes solution_base Use a non-nucleophilic base (e.g., DMAP as catalyst). check_base->solution_base No check_temp Is the reaction temperature optimal? check_activating_agent->check_temp Yes solution_activating_agent Consider N-oxide formation or silylation. check_activating_agent->solution_activating_agent No solution_temp Screen a range of temperatures. check_temp->solution_temp No

Caption: Troubleshooting workflow for low-yield pyridine acylation.

In-Depth Analysis and Solutions:
  • Reagent Purity: Pyridine is notoriously hygroscopic and can absorb significant amounts of water from the atmosphere.[15] Water can react with acylating agents like acyl chlorides and anhydrides, reducing their effective concentration.

    • Protocol 1: Drying Pyridine:

      • Pre-dry pyridine by stirring over solid potassium hydroxide (KOH) pellets for several hours.[15]

      • Decant the pyridine into a distillation flask.

      • Add calcium hydride (CaH₂) and reflux for at least one hour.[15]

      • Distill the pyridine under an inert atmosphere, collecting the fraction boiling at the correct temperature.

  • Role of the Base: In many acylation reactions, pyridine itself is used as the solvent and base to neutralize the acid byproduct (e.g., HCl).[16] However, for less reactive pyridines, a catalytic amount of a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6][17]

  • Activation of the Pyridine Ring: For particularly unreactive pyridines, activating the ring towards electrophilic attack is necessary.

    • Pyridine N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide increases the electron density of the ring, particularly at the C2 and C4 positions, making it more susceptible to electrophilic attack.[6][9] The N-oxide can be subsequently reduced back to the pyridine.

    • Silylation: 2-(Trialkylsilyl)pyridines can react spontaneously with acyl chlorides to yield 2-pyridyl ketones in a process that bypasses the limitations of traditional electrophilic substitution.[18]

ParameterRecommendationRationale
Solvent Aprotic (e.g., DCM, MeCN)Prevents side reactions with the acylating agent.
Catalyst DMAP (catalytic)A highly nucleophilic catalyst for acylation.[6]
Temperature 0 °C to refluxReaction kinetics are temperature-dependent.[19][20]
Alkylation Reactions

Alkylation can occur at either the nitrogen (N-alkylation) or a carbon atom (C-alkylation) of the pyridine ring. Low conversion can stem from issues with the alkylating agent, steric hindrance, or competing side reactions.[21][22]

Issue: Poor conversion in a pyridine alkylation reaction.

Troubleshooting Workflow:

start Low Alkylation Yield check_leaving_group Is the leaving group on the alkylating agent efficient? start->check_leaving_group check_sterics Is steric hindrance a potential issue? check_leaving_group->check_sterics Yes solution_leaving_group Use alkyl iodides or triflates. check_leaving_group->solution_leaving_group No check_regioselectivity Is regioselectivity controlled? check_sterics->check_regioselectivity Yes solution_sterics Increase temperature or reaction time. check_sterics->solution_sterics No check_side_reactions Are elimination side reactions possible? check_regioselectivity->check_side_reactions Yes solution_regioselectivity Use N-blocking groups for C4-alkylation. check_regioselectivity->solution_regioselectivity No solution_side_reactions Use less hindered alkylating agents. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting guide for pyridine alkylation.

In-Depth Analysis and Solutions:
  • Leaving Group Ability: The rate of an SN2 alkylation reaction is highly dependent on the quality of the leaving group. The general trend for halides is I > Br > Cl. For sluggish reactions, consider converting an alkyl chloride or bromide to the more reactive iodide in situ (Finkelstein reaction) or using an alkyl triflate.

  • Steric Hindrance: Bulky substituents on either the pyridine ring (especially at the C2 and C6 positions) or the alkylating agent can significantly slow down the reaction.[21][23] Increasing the reaction temperature or prolonging the reaction time can help overcome this.

  • Regioselectivity in C-Alkylation: Direct C-alkylation of pyridines can be challenging to control. The Minisci reaction, which involves the addition of alkyl radicals to a protonated pyridine, often gives mixtures of C2 and C4 isomers.[24] To achieve selective C4-alkylation, strategies involving the pre-installation of a bulky blocking group on the nitrogen atom have been developed.[25] More recently, electrochemical methods have shown promise for highly regioselective C4-alkylation.[24][26]

  • Elimination Side Reactions: When using secondary or tertiary alkyl halides, elimination to form an alkene can be a significant competing side reaction, especially at higher temperatures.[21][22]

Palladium-Catalyzed Cross-Coupling Reactions

As mentioned, catalyst deactivation is a major hurdle in Pd-catalyzed cross-coupling reactions of pyridines.[8]

Issue: Low or no yield in a Suzuki, Buchwald-Hartwig, or Sonogashira coupling with a pyridine substrate.

In-Depth Analysis and Solutions:
  • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required.[8] These ligands serve to both stabilize the active Pd(0) species and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.

  • Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors, pre-formed palladium-ligand complexes (pre-catalysts) can offer improved reactivity and reproducibility by ensuring the formation of the desired active species.

  • Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, DMF) can have a profound impact on the reaction outcome and should be systematically screened for optimization.

  • Oxygen Exclusion: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.[8] It is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction. The formation of palladium black is a visual indicator of catalyst decomposition.[8]

Protocol 2: General Procedure for Screening Conditions in a Suzuki Coupling of a Bromopyridine
  • Reaction Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the bromopyridine (1.0 equiv), the boronic acid or ester (1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vials and purge with argon for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) to each vial.

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %) to each vial under a positive pressure of argon.

  • Heating and Monitoring: Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor the progress by LC-MS or GC-MS.

Section 3: Purification Challenges and Their Impact on Perceived Yield

Low isolated yield is not always a consequence of poor reaction conversion. Pyridine-containing compounds can present unique purification challenges that lead to significant material loss.[27][28]

Issue: High conversion by crude analysis (e.g., NMR, LC-MS), but low isolated yield after chromatography.

In-Depth Analysis and Solutions:
  • Interaction with Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[28] This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[27][28]

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina or a polymer-based support.[27][28]

  • Product Volatility: Some simple, low-molecular-weight pyridine derivatives can be volatile and may be lost during solvent removal under high vacuum.

    • Solution: Use lower temperatures during evaporation and avoid prolonged exposure to high vacuum.

  • Water Solubility: The basic nitrogen can be protonated, increasing the water solubility of the compound. During aqueous workup, a significant amount of product may remain in the aqueous layer, especially if the pH is acidic.

    • Solution: Carefully adjust the pH of the aqueous layer to be basic (pH > 8) before extraction to ensure the pyridine derivative is in its neutral, more organic-soluble form.

Conclusion

Successfully troubleshooting low conversion rates in pyridine reactions requires a holistic approach that considers the inherent electronic nature of the pyridine ring, the specific reaction mechanism, and potential pitfalls in purification. By understanding the "why" behind common failures—from catalyst deactivation by the nitrogen lone pair to strong interactions on silica gel—researchers can move from empirical trial-and-error to rational, targeted optimization. This guide provides a framework for this diagnostic process, empowering you to achieve higher yields and greater success in your synthetic endeavors.

References

Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of pyridine and its derivatives. As a Senior Application Scientist, I understand the unique challenges these basic, often polar, compounds present in a chromatographic setting. This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, grounding every recommendation in established scientific principles.

The basic nitrogen in the pyridine ring (pKa typically 5.0-6.0) is the primary driver of most chromatographic issues, particularly in reversed-phase (RP) HPLC.[1][2] It readily interacts with residual acidic silanol groups on silica-based stationary phases, leading to a host of problems including poor peak shape and unreliable retention.[3] This guide will walk you through systematic mobile phase optimization strategies to overcome these challenges.

Troubleshooting Guide

This section addresses specific, common problems encountered during the HPLC analysis of pyridines in a direct question-and-answer format.

Q1: My pyridine peaks are showing severe tailing. What is the cause and how can I fix it?

A: Peak tailing is the most common issue when analyzing basic compounds like pyridines.[3] The primary cause is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups (Si-O⁻) on the silica stationary phase surface.[3][4] This creates a mixed-mode retention mechanism that results in a broad, asymmetric peak shape.

Below is a systematic workflow to diagnose and resolve peak tailing.

G start Observe Peak Tailing check_pH Is Mobile Phase pH 2-3 units below analyte pKa? start->check_pH adjust_pH STEP 1: Adjust Mobile Phase pH Lower pH to 2.5 - 3.5 using an acid (e.g., Formic, Phosphoric, TFA). check_pH->adjust_pH No check_additive Is a competing base or ion-pairing agent present? check_pH->check_additive Yes adjust_pH->check_additive add_additive STEP 2: Use a Mobile Phase Additive Add a competing base (e.g., 0.1% TEA) or an ion-pairing agent (e.g., MSA). check_additive->add_additive No check_column Are you using a modern, high-purity silica column or one with end-capping? check_additive->check_column Yes add_additive->check_column change_column STEP 3: Evaluate Column Choice Switch to a column with low silanol activity, a different stationary phase (e.g., Phenyl), or consider HILIC/Mixed-Mode. check_column->change_column No solution Improved Peak Shape check_column->solution Yes change_column->solution

Caption: Troubleshooting workflow for pyridine peak tailing.

Experimental Protocol: Step-by-Step Method for Reducing Peak Tailing

This protocol details the steps outlined in the troubleshooting diagram.

  • Mobile Phase pH Adjustment (Primary Solution):

    • Rationale: The goal is to control the ionization state of both the analyte and the stationary phase. By lowering the mobile phase pH to a value at least 2 units below the pyridine's pKa (typically pH 2.5-3.5), you ensure the pyridine is consistently in its protonated (cationic) form and, more importantly, you suppress the ionization of the acidic silanol groups, minimizing the unwanted ionic interactions.[2][3][5]

    • Procedure:

      • Prepare the aqueous portion of your mobile phase.

      • Add a suitable acidifier. For UV detection, 0.1% formic acid or phosphoric acid are common choices.[6] For LC-MS, volatile buffers like formic acid or ammonium formate are required.[7][8]

      • Use a calibrated pH meter to adjust the aqueous phase to the target pH (e.g., 3.0) before mixing with the organic solvent.[2]

      • Filter the buffer through a 0.45 µm filter before use.

  • Use of Mobile Phase Additives (Secondary Solution):

    • Rationale: If pH adjustment alone is insufficient, an additive can mask the active silanol sites. A competing base, like triethylamine (TEA), is a small basic molecule that preferentially interacts with the silanol groups, effectively shielding them from the pyridine analyte.[3][9]

    • Procedure:

      • To your already pH-adjusted mobile phase, add a low concentration of a competing base. A typical starting concentration for TEA is 0.05-0.1% (v/v).

      • Re-equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Caution: TEA can suppress signal in ESI-MS and has a high UV cutoff. It is generally not recommended for LC-MS applications.[9]

  • Column Selection:

    • Rationale: Not all C18 columns are the same. Modern columns are often manufactured with high-purity silica and proprietary end-capping technologies that dramatically reduce the number of accessible silanol groups.[3] If you are using an older column, it may inherently have higher silanol activity.

    • Action: Consider using a column specifically marketed for the analysis of basic compounds or one with a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity.[10]

Q2: I can't separate two closely related pyridine isomers. How can I improve the resolution?

A: Poor resolution means the peaks are not sufficiently separated. Resolution is a function of column efficiency, retention factor, and, most critically for this problem, selectivity . To separate isomers, you must alter the selectivity of your method, which involves changing the relative interaction of the analytes with the stationary and mobile phases.

Strategies to Manipulate Selectivity:
StrategyRationaleTypical Starting Point
Change Organic Modifier Acetonitrile (ACN) and Methanol (MeOH) offer different selectivities due to their distinct chemical properties.[11][12] ACN is aprotic and acts as a dipole, while MeOH is a protic solvent capable of hydrogen bonding. Switching between them can alter the elution order of closely related compounds.If using ACN, try a method with MeOH, and vice-versa. Start with an equivalent solvent strength.
Fine-Tune Mobile Phase pH For ionizable compounds like pyridines, small changes in pH around the pKa can cause significant changes in retention and selectivity.[2][13] This is especially true if the isomers have slightly different pKa values.Adjust the mobile phase pH in small increments (e.g., ±0.2 pH units) around your current setpoint and observe the effect on peak separation.
Utilize Ion-Pairing Reagents For highly polar or basic pyridines that are poorly retained, an ion-pairing (IP) reagent can be used.[14] These reagents, such as methanesulfonic acid (MSA), have a charged head group and a hydrophobic tail. They pair with the charged analyte, forming a neutral, more hydrophobic complex that is better retained on a reversed-phase column.[7][14]Add 5 mM MSA or another suitable IP reagent to the mobile phase. Note that IP reagents require long equilibration times and may permanently modify the column.
Consider Alternative Chromatography Modes If reversed-phase fails, a different separation mechanism may be necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for polar compounds.[15][16] It uses a polar stationary phase and a high-organic mobile phase, retaining analytes based on their hydrophilicity.[17][18]For HILIC, a bare silica or amide column with a mobile phase of >80% ACN and a small amount of aqueous buffer (e.g., 10 mM ammonium formate) is a good starting point.[18]
Q3: My retention times are drifting from one injection to the next. What's causing this instability?

A: Drifting retention times are a clear sign of an unstable chromatographic system. For pyridine analysis, the most common culprits are inadequate buffering and insufficient column equilibration.[19]

Protocol for Ensuring Stable Retention Times:
  • Verify Buffer Capacity:

    • Rationale: A buffer is most effective within ±1 pH unit of its pKa.[20][21] If your mobile phase pH is on the edge of the buffer's effective range, its capacity to resist small changes in pH is weak, leading to retention time shifts.

    • Action: Ensure your chosen buffer is appropriate for your target pH. For a target pH of 3.0, a formate buffer (pKa ~3.8) or a phosphate buffer (pKa1 ~2.1) are excellent choices.[20][22] A buffer concentration of 10-25 mM is typically sufficient.[20][21]

  • Ensure Complete Column Equilibration:

    • Rationale: When you change mobile phase composition or after a gradient run, the stationary phase needs time to fully equilibrate with the new conditions. Incomplete equilibration is a major source of retention time drift.[19]

    • Action:

      • When starting up, flush the column with at least 10-15 column volumes of the initial mobile phase.

      • For gradient methods, ensure the post-run equilibration time is sufficient, typically at least 5-10 column volumes.[23]

  • Pre-mix Mobile Phase:

    • Rationale: While modern HPLC pumps are very precise, minor fluctuations in online mixing can occur. For maximum reproducibility in isocratic methods, especially with sensitive assays, pre-mixing the mobile phase can eliminate this variable.

    • Action: Prepare a single batch of mobile phase by mixing the pre-buffered aqueous component and the organic solvent by volume. Degas the mixture before use.

Frequently Asked Questions (FAQs)

Q: What is the ideal starting pH for separating pyridines in reversed-phase HPLC? A: A general best practice is to start with a mobile phase pH between 2.5 and 3.5.[3] Pyridines typically have a pKa around 5.0-6.0.[1][2] Setting the pH at least 2 units below the pKa ensures the analyte is fully protonated and stable, while simultaneously suppressing the ionization of residual silanols on the silica stationary phase, which is the key to achieving sharp, symmetric peaks.[21]

Q: When should I consider HILIC or mixed-mode chromatography for pyridine analysis? A: You should consider these alternative modes when your pyridine derivatives are very polar and show poor retention even in highly aqueous mobile phases in reversed-phase HPLC. HILIC is specifically designed for polar compounds, using a high-organic mobile phase to retain analytes via partitioning into a water-enriched layer on a polar stationary phase.[15] Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can also offer unique selectivity and excellent retention for basic, polar compounds like pyridines without the need for ion-pairing reagents.[1][24][25]

Q: What are the best buffers for LC-MS analysis of pyridines? A: For LC-MS, you must use volatile buffers that will not foul the mass spectrometer source.[8] Non-volatile buffers like phosphate are incompatible. The best choices are:

  • Formic Acid / Ammonium Formate: Provides good buffering capacity in the acidic pH range (pH ~2.8-4.8) and is highly volatile.[22]

  • Acetic Acid / Ammonium Acetate: Useful for a slightly higher pH range (pH ~3.8-5.8).[8][22] A starting concentration of 5-10 mM is typically recommended for LC-MS applications.[9]

Q: How do I optimize a gradient elution for a complex mixture of pyridine analogues? A: Gradient optimization is a systematic process to resolve complex mixtures.[23][26]

  • Run a Scouting Gradient: Start with a broad, fast gradient (e.g., 5% to 95% ACN over 10-15 minutes) to determine the elution window of your compounds.[27]

  • Adjust Gradient Slope: Based on the scouting run, create a shallower gradient across the time range where your compounds elute. A shallower gradient increases the separation time between peaks, improving resolution.[23][28]

  • Incorporate Isocratic Holds: If certain peaks are still poorly resolved, you can add an isocratic hold (holding the mobile phase composition constant) during their elution to provide more time for separation.[23]

  • Optimize Flow Rate and Temperature: Increasing temperature can sometimes improve peak shape and change selectivity, while adjusting the flow rate is a final step to balance resolution and run time.[29]

Caption: Logical flow for HPLC method development for substituted pyridines.[30]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyridine Derivatives in Modern Science

The pyridine scaffold, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and drug development.[1] Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of substituents on the pyridine ring dictates the molecule's physicochemical properties and biological activity, making the precise and accurate analytical characterization of these compounds a critical aspect of research, development, and quality control.[1]

This guide provides a comparative analysis of the principal analytical techniques employed for the characterization and quantification of pyridine derivatives. As a Senior Application Scientist, my objective is to move beyond a mere listing of methods and delve into the practical nuances and causal relationships that govern the selection of an appropriate analytical strategy. We will explore the strengths and limitations of each technique, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific analytical challenges.

Chromatographic Techniques: The Workhorses of Separation Science

Chromatography remains the predominant approach for the separation and quantification of pyridine derivatives from complex matrices. The choice between liquid and gas chromatography is fundamentally dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

HPLC is arguably the most versatile and widely adopted technique for the analysis of pyridine derivatives, accommodating a broad spectrum of compounds, including those that are non-volatile or thermally labile.[2]

The separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase. The choice of stationary phase is paramount for achieving optimal separation. For many pyridine derivatives, reversed-phase (RP) chromatography using a C18 column is the initial method of choice. However, the basic nature of the pyridine nitrogen (pKa typically 5-6) can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing).[3]

To counteract this, several strategies can be employed:

  • pH Adjustment of the Mobile Phase: Maintaining the mobile phase pH below the pKa of the pyridine derivative will ensure it is in its protonated, more polar form, reducing interactions with the non-polar stationary phase.

  • Use of End-Capped Columns: These columns have a reduced number of free silanol groups, minimizing undesirable secondary interactions.

  • Mixed-Mode Chromatography: For highly hydrophilic pyridine derivatives, mixed-mode columns that combine reversed-phase and ion-exchange functionalities can provide excellent retention and peak shape without the need for ion-pairing reagents, which are often incompatible with mass spectrometry.[3]

This protocol outlines a validated method for the quantification of a novel synthetic pyridine derivative, as would be performed during pharmaceutical development.[4]

1. Instrumentation and Conditions:

  • HPLC System: Agilent HPLC with a UV-Vis detector.[4]
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of acetonitrile and a suitable buffer (e.g., 30:70 v/v).[4] The buffer choice will depend on the pKa of the analyte and the desired pH.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 220 nm).[4]
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the pyridine derivative reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 5-25 µg/mL).
  • Sample Solution: Prepare the sample containing the pyridine derivative at a concentration within the linear range, using the mobile phase as the diluent.

3. Method Validation (as per ICH Guidelines):

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. A correlation coefficient (r²) > 0.99 is typically required.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Evaluation cluster_report Reporting weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute Standard weigh_std->dissolve_std setup HPLC System Setup & Equilibration dissolve_std->setup weigh_sample Weigh Test Sample dissolve_sample Dissolve & Dilute Sample weigh_sample->dissolve_sample dissolve_sample->setup inject Inject Standard & Samples setup->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate identify Peak Identification integrate->identify calculate Purity Calculation (% Area) identify->calculate validate Method Validation (ICH) calculate->validate coa Generate Certificate of Analysis validate->coa

    Caption: A logical workflow for the purity validation of a pyridine derivative using HPLC.

Gas Chromatography (GC): The Choice for Volatile and Thermally Stable Derivatives

GC is a powerful technique for the analysis of volatile and thermally stable pyridine derivatives.[5] It often provides higher separation efficiency and faster analysis times compared to HPLC.[2]

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of the analytes between the two phases, which is largely dependent on their boiling points and polarity.

For non-volatile pyridine derivatives, a crucial step is derivatization to increase their volatility. A common approach is silylation, where active hydrogen atoms (e.g., in -OH, -NH2, -COOH groups) are replaced with a trimethylsilyl (TMS) group.

This protocol describes a typical workflow for the analysis of a non-volatile pyridine derivative requiring derivatization.

1. Derivatization:

  • Transfer a known amount of the sample (e.g., <100 µg) to a GC vial and dissolve in an aprotic solvent (e.g., dichloromethane).
  • Add 25 µL of a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine, which acts as a catalyst.
  • Cap the vial tightly and heat at 65°C for approximately 20 minutes to ensure complete derivatization.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent GC coupled to a Mass Spectrometer (MS).

  • Column: A capillary column appropriate for the analyte's polarity (e.g., a non-polar or mid-polar column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points. For example, start at a lower temperature and ramp up to a higher temperature.

  • Injector: Split/splitless injector, with the mode chosen based on the analyte concentration.

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample Sample in Aprotic Solvent derivatize Add BSTFA & Pyridine sample->derivatize heat Heat at 65°C derivatize->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect MS Detection ionize->detect chromatogram Obtain Chromatogram detect->chromatogram mass_spec Analyze Mass Spectra detect->mass_spec quantify Quantify/Identify chromatogram->quantify mass_spec->quantify

    Caption: Workflow for the GC-MS analysis of a pyridine derivative requiring silylation.

Spectroscopic Techniques: Unveiling Molecular Structure and Purity

Spectroscopic methods provide invaluable information about the structure, purity, and concentration of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including pyridine derivatives.[6] It provides detailed information about the chemical environment of individual atoms.

A significant advancement in NMR is its application for quantitative analysis (qNMR).[7] The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[6] By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, a precise and accurate quantification can be achieved without the need for a specific reference standard for the analyte.[6] This is a major advantage over chromatographic techniques, which typically require a well-characterized standard of the analyte itself.[8]

1. Sample Preparation:

  • Accurately weigh a known amount of the pyridine derivative and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have peaks that do not overlap with the analyte signals.
  • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

2. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer.
  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

3. Data Processing and Calculation:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).
  • Integrate the signals of the analyte and the internal standard.
  • Calculate the purity of the analyte using the following formula:

UV-Visible and Fluorescence Spectroscopy: Rapid and Sensitive Quantification

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of pyridine derivatives that possess a chromophore.[9] The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Fluorescence spectroscopy offers higher sensitivity and selectivity for pyridine derivatives that are fluorescent. The intensity of the emitted light upon excitation at a specific wavelength is proportional to the analyte's concentration.

1. Instrumentation:

  • UV-Visible Spectrophotometer or a Fluorometer.

2. Method Development:

  • Determine the wavelength of maximum absorbance (λmax) for UV-Vis or the optimal excitation and emission wavelengths for fluorescence.
  • Select a suitable solvent in which the analyte is stable and does not absorb at the analytical wavelength.

3. Calibration:

  • Prepare a series of standard solutions of the pyridine derivative with known concentrations.
  • Measure the absorbance or fluorescence intensity of each standard.
  • Construct a calibration curve by plotting absorbance/fluorescence intensity versus concentration.

4. Sample Analysis:

  • Prepare the sample solution and measure its absorbance or fluorescence intensity.
  • Determine the concentration of the analyte in the sample from the calibration curve.

A UV-spectrophotometric method for the determination of pyrazinamide, a pyridine derivative, was validated according to ICH guidelines. The method was found to be linear in the range of 1.11112–13.3334 µg/mL with a correlation coefficient (r²) > 0.998.[10] The limits of detection ranged from 0.0157 to 0.0222 µg/mL, and the limits of quantification were between 0.0415 and 0.0546 µg/mL.[10] The recovery values were between 99.4 and 103.0%.[10]

Mass Spectrometry (MS): High Sensitivity and Structural Information

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions. It is often coupled with a separation technique like HPLC or GC (LC-MS or GC-MS) to provide both separation and identification of pyridine derivatives.

LC-MS/MS for Trace Level Analysis

Tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the method of choice for the analysis of trace levels of pyridine derivatives, such as impurities in active pharmaceutical ingredients (APIs) or metabolites in biological matrices.[11][12]

This protocol is based on a validated method for the determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in pantoprazole sodium.[11]

1. Instrumentation:

  • LC-MS/MS system (e.g., Agilent LC coupled to a Sciex API 4000 MS/MS).

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm).[11]
  • Mobile Phase: 10 mM ammonium acetate in water and acetonitrile (79:21, v/v).[11]
  • Flow Rate: 1.0 mL/min.[11]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.

4. Method Performance:

  • This method was able to quantify the impurity down to 0.3 ppm.[11]

Comparative Analysis Summary

The following table provides a comparative summary of the analytical techniques discussed in this guide.

TechniquePrincipleStrengthsLimitationsTypical Applications
HPLC-UV Differential partitioning between liquid mobile and solid stationary phases.Versatile for a wide range of compounds, robust, well-established.Lower sensitivity than MS, peak tailing for basic compounds can be an issue.Purity testing, content uniformity, dissolution testing of pharmaceuticals.[4][13]
GC-MS Differential partitioning between gaseous mobile and liquid/solid stationary phases.High separation efficiency, fast analysis, excellent for volatile compounds.Limited to volatile and thermally stable compounds, derivatization may be required.[5][14]Residual solvent analysis, analysis of volatile impurities.
qNMR Nuclear spin transitions in a magnetic field.Absolute quantification without a specific reference standard, provides structural information.Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer.[6][7]Purity assessment of reference standards, quantification of major components.
UV-Vis Absorption of electromagnetic radiation by chromophores.Simple, rapid, cost-effective.Lower selectivity, susceptible to interference from other absorbing species.[9]Routine quantification of known compounds with a strong chromophore.
LC-MS/MS Combination of liquid chromatography separation with tandem mass spectrometry.Exceptional sensitivity and selectivity, provides structural information.Higher cost and complexity of instrumentation.Trace level impurity analysis, metabolite identification, bioanalysis.[11][12]

Conclusion: An Integrated Approach to Pyridine Derivative Analysis

The selection of an appropriate analytical technique for pyridine derivatives is a multifaceted decision that requires a thorough understanding of the analyte's properties, the sample matrix, and the analytical objectives. As we have seen, there is no single "best" technique; rather, each method offers a unique set of advantages and disadvantages.

For routine quality control of pharmaceutical products, HPLC-UV remains a robust and reliable workhorse. When high sensitivity and structural confirmation of trace-level impurities are required, LC-MS/MS is the undisputed champion. For volatile derivatives, GC-MS provides excellent separation and speed. And for the absolute quantification and structural verification of reference materials, qNMR stands in a class of its own.

In many cases, a multi-technique approach is necessary to fully characterize a pyridine derivative. By leveraging the complementary strengths of these powerful analytical tools, researchers and scientists can ensure the quality, safety, and efficacy of the vast array of products that rely on this important class of compounds.

References

Choosing the Optimal Chromatographic Method for Purity Assessment of 2-Methoxy-4-methylpyridine: A Comparative Guide to HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and stability of the final product are built. 2-Methoxy-4-methylpyridine serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] Consequently, the rigorous assessment of its purity is a non-negotiable step in the development process. The presence of unreacted starting materials, byproducts, or isomeric impurities can have profound implications, making the choice of analytical methodology a decision of critical importance.

This guide provides an in-depth, objective comparison of the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will move beyond a simple listing of pros and cons to explore the causality behind experimental choices, providing field-proven insights and detailed, self-validating protocols to empower researchers, scientists, and drug development professionals in their analytical decision-making.

The Analyte: Physicochemical Profile of this compound

A robust analytical method is built upon a fundamental understanding of the analyte's chemical and physical properties.

PropertyValueImplication for Chromatography
Molecular Formula C₇H₉NO-
Molecular Weight 123.15 g/mol [3]Suitable for both HPLC and GC analysis.
Boiling Point 152-153 °C[4][5]Sufficiently volatile for GC analysis without requiring derivatization.
Structure Pyridine RingThe aromatic pyridine ring is a strong chromophore, ideal for UV detection in HPLC.
Polarity Moderately PolarAmenable to separation by reversed-phase HPLC and on mid-to-high polarity GC columns.
Thermal Stability Generally StableAssumed to be stable under typical GC injector and oven temperatures, though this must be verified.

The compound's volatility and the presence of a UV-active pyridine ring are the two key characteristics that make both GC and HPLC viable, yet distinct, options for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is exceptionally well-suited for the analysis of moderately polar, non-volatile, or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical and widely applicable approach.[6]

Principle of Separation

In RP-HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (typically a C18 alkyl-silane bonded to silica particles) and a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later. The basic nitrogen on the pyridine ring (pKa ≈ 5-6) can cause peak tailing on standard silica-based columns.[7][8] Therefore, using a buffered mobile phase at a slightly acidic pH is critical to ensure the analyte is in a consistent, protonated state, leading to sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC for Purity Assessment

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm (Pyridines typically exhibit strong absorbance around 250-270 nm).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices
  • C18 Column: The industry standard for separating moderately polar compounds, offering robust performance.

  • Formic Acid Buffer: The acidic pH (around 2.7) ensures the pyridine nitrogen is consistently protonated, preventing interaction with residual silanols on the stationary phase and thus producing excellent peak symmetry.[7]

  • Gradient Elution: This is crucial for a purity method. It ensures that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.

  • UV Detection at 270 nm: Provides high sensitivity for the pyridine chromophore, allowing for the detection and quantification of impurities at low levels.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent (0.5 mg/mL) weigh->dissolve autosampler Autosampler Injection (5 µL) dissolve->autosampler column C18 Column Separation (30 °C) autosampler->column pump Mobile Phase Pump (1.0 mL/min) pump->autosampler detector UV Detector (270 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Determination of this compound.

Gas Chromatography (GC): The High-Resolution Specialist

For analytes that are volatile and thermally stable, GC offers unparalleled resolution and speed. Given the 152-153 °C boiling point of this compound, GC is an excellent and powerful alternative.[4][5] Flame Ionization Detection (FID) is the detector of choice for purity analysis due to its robustness and near-uniform response factor for hydrocarbons, allowing for accurate area percentage calculations.

Principle of Separation

In GC, separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds are separated based on their boiling points and their specific interactions with the stationary phase. For a basic compound like a pyridine derivative, a specialized column, such as a wax-type or one designed for amines, is often recommended to prevent peak tailing and ensure good recovery.[9]

Experimental Protocol: GC-FID for Purity Assessment

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: Agilent CP-Wax 51 for Amines (or similar wax-type column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (ratio 50:1).

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Detector: FID at 260 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices
  • Wax-type Column: These columns have a polyethylene glycol stationary phase that is well-suited for analyzing polar and basic compounds like pyridines, minimizing unwanted interactions that cause poor peak shape on standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane).[9]

  • Split Injection: For a purity assay, the sample is relatively concentrated. A split injection prevents column overloading by only allowing a small fraction of the injected sample to enter the column, ensuring sharp peaks and maintaining column health.

  • Temperature Program: Starting at a low temperature allows for the separation of highly volatile impurities. The ramp to a high temperature ensures that less volatile, higher-boiling point impurities are eluted from the column.

  • FID Detector: Provides excellent sensitivity for all organic compounds (including those without a UV chromophore) and its response is directly proportional to the mass of carbon, making it ideal for purity calculations via area percent.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (1 mg/mL) weigh->dissolve injector Split Injector (250 °C) dissolve->injector column Wax Column Separation (Temp Programmed) injector->column detector FID Detector (260 °C) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC-FID Purity Determination of this compound.

Performance Comparison: HPLC vs. GC

The choice between these two powerful techniques depends on the specific analytical question being asked.

ParameterHPLC with UV DetectionGC with FID
Analyte Suitability Excellent. No risk of thermal degradation.Excellent, provided the compound and its impurities are thermally stable.
Resolution Very good. Can resolve many structurally similar impurities.Excellent. Capillary GC typically offers higher separation efficiency than packed HPLC columns.
Analysis Time Moderate (typically 15-25 minutes).Fast (typically 10-15 minutes).[10]
Impurity Detection Best for non-volatile or thermally labile impurities (e.g., salts, starting materials, polymeric residues).Best for volatile and semi-volatile impurities. Can detect impurities that lack a UV chromophore.
Quantification Highly accurate, but relies on the assumption that all impurities have a similar UV response at the chosen wavelength.Highly accurate. FID response is generally uniform for hydrocarbons, making area % more reliable without response factors.
Method Development Can be more complex due to choices in mobile phase, buffer, pH, and gradient.Generally simpler, primarily involving optimization of the temperature program.
Robustness Very robust and well-established in pharmaceutical QC labs.[11]Very robust, but susceptible to issues from non-volatile sample components contaminating the injector liner.

Expert Recommendation & Conclusion

For a comprehensive, standalone purity assessment of this compound, HPLC is the recommended primary technique. Its major advantage is its ability to analyze the compound at ambient temperature, eliminating any risk of thermal degradation and ensuring that non-volatile impurities, which would be missed by GC, are detected and quantified. This makes it an inherently more robust and comprehensive method for final quality control and release testing in a regulated environment.

GC, however, serves as an outstanding complementary technique. It is the superior method for resolving closely related volatile isomers and for screening for residual solvents or other volatile organic impurities. Its speed and high resolution make it an ideal choice for in-process control monitoring during a synthesis campaign.

Ultimately, the most rigorous approach to characterization, particularly during process development, involves using both techniques. HPLC provides the definitive overall purity value, while GC offers a high-resolution view of the volatile impurity profile. This dual-technique approach ensures a complete and validated understanding of the compound's purity, upholding the highest standards of scientific integrity.

References

Validating the Structure of 2-Methoxy-4-methylpyridine: A Comparative Guide to NMR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel or synthesized chemical entities is a cornerstone of scientific rigor. For researchers working with heterocyclic compounds, such as the pyridine derivative 2-Methoxy-4-methylpyridine, a robust and efficient validation strategy is paramount. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of this compound, contrasting it with other analytical alternatives and offering detailed experimental protocols.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like this compound, with its distinct aromatic and aliphatic regions, a suite of NMR experiments can provide a comprehensive and self-validating structural proof.

The proposed structure for this compound is as follows:

Our objective is to use a series of NMR experiments to unequivocally confirm this connectivity and substitution pattern on the pyridine ring.

A Multi-faceted Approach to NMR Validation

A thorough NMR analysis involves a combination of one-dimensional (1D) and two-dimensional (2D) experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a cohesive and trustworthy dataset.

One-Dimensional NMR: The Initial Blueprint

¹H NMR (Proton NMR): This is the initial and often most informative experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).

¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[1]

Predicted ¹H and ¹³C NMR Data for this compound

Based on known chemical shifts for similar pyridine derivatives, we can predict the approximate spectral data for our target molecule.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H-3~6.5-6.7~110-115Shielded by the methoxy group.
H-5~6.6-6.8~115-120Ortho to the methyl group.
H-6~7.9-8.1~145-150Deshielded by the adjacent nitrogen.
4-CH₃~2.2-2.4~20-25Typical methyl group on an aromatic ring.
2-OCH₃~3.8-4.0~50-55Methoxy group attached to an aromatic ring.
C-2-~160-165Attached to the electronegative oxygen.
C-4-~145-150Attached to the methyl group.

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR: Connecting the Dots

While 1D NMR provides a foundational sketch, 2D NMR experiments are essential for confirming the connectivity of the atoms, thereby validating the overall structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3] For this compound, we would expect to see a cross-peak between H-5 and H-6, confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[4][5] It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.[4]

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful structure elucidation experiments. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[6][7] This long-range connectivity information is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons.

Experimental Workflow for NMR Validation

The following workflow provides a logical sequence for acquiring and interpreting the necessary NMR data.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR for Connectivity cluster_2 Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Initial structural insights COSY COSY C13_NMR->COSY Proceed to 2D HSQC HSQC COSY->HSQC Confirm H-H adjacencies HMBC HMBC HSQC->HMBC Assign protonated carbons Analysis Data Integration & Analysis HMBC->Analysis Final confirmation Structure Final Structure Validation Analysis->Structure Confirm all correlations

Caption: Workflow for NMR-based structure validation.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum to check for sample purity and obtain initial chemical shift and coupling information.

  • 1D ¹³C NMR and DEPT Acquisition: Acquire a ¹³C spectrum to identify the number of unique carbons. Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.[1]

  • 2D COSY Acquisition: Run a standard gradient-enhanced COSY experiment to establish proton-proton correlations.

  • 2D HSQC Acquisition: Acquire a gradient-enhanced HSQC spectrum to correlate each proton to its directly attached carbon.

  • 2D HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay for typical aromatic and aliphatic couplings (~8-10 Hz). This will reveal two and three-bond correlations.

Interpreting the 2D NMR Data for this compound

The true power of this approach lies in the synergistic interpretation of the 2D spectra.

Caption: Expected key 2D NMR correlations for this compound.

Key HMBC Correlations for Structural Confirmation:

  • Protons of the 2-OCH₃ group should show a correlation to C-2 . This unequivocally places the methoxy group at the C-2 position.

  • Protons of the 4-CH₃ group should show correlations to C-3, C-4, and C-5 . This confirms the position of the methyl group at C-4.

  • H-3 should show correlations to C-2, C-4, and C-5 .

  • H-5 should show correlations to C-3, C-4, and C-6 .

  • H-6 should show correlations to C-2, C-4, and C-5 .

The collective data from these experiments provide a dense network of correlations that can only be satisfied by the proposed structure of this compound, thus offering a self-validating system.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary or confirmatory information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very little sample.Does not provide detailed connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=N, C-O).Fast, non-destructive.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Precise 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may differ from the solution-state structure.

In a research and development setting, a combination of NMR and Mass Spectrometry is typically employed for routine structural confirmation. IR spectroscopy can provide supporting evidence for the presence of key functional groups, while X-ray crystallography is reserved for cases where absolute stereochemistry or a highly detailed solid-state conformation is required.

Conclusion

The structural validation of this compound is most effectively and comprehensively achieved through a suite of 1D and 2D NMR experiments. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectroscopy provides an intricate and self-consistent dataset that confirms atomic connectivity and substitution patterns with a high degree of confidence. While other techniques such as mass spectrometry and IR spectroscopy offer valuable complementary data, NMR remains the unparalleled tool for the complete structural elucidation of organic molecules in solution, making it an indispensable technique for researchers, scientists, and drug development professionals.

References

A Comparative Guide to 2-Methoxy-4-methylpyridine and Other Pyridine-Based Inhibitors in Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-Methoxy-4-methylpyridine with other pyridine-based inhibitors, focusing on their activity against two key enzyme targets implicated in various diseases: inducible Nitric Oxide Synthase (iNOS) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and protocols to inform inhibitor selection and design.

Introduction to Pyridine Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system allows for diverse substitutions, enabling the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and metabolic stability.[2] This guide will delve into the structure-activity relationships (SAR) of pyridine derivatives, with a specific focus on how the substitution pattern of this compound influences its inhibitory potential compared to other analogues.

I. Comparison Against Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide by iNOS is a hallmark of inflammatory diseases and septic shock. Consequently, the development of potent and selective iNOS inhibitors is a significant therapeutic goal. The 2-aminopyridine scaffold has been extensively investigated as a potent inhibitor of iNOS.

Comparative Inhibitory Activity

A key comparator for this compound is its close analogue, 2-Amino-4-methylpyridine. Studies have shown that 2-Amino-4-methylpyridine is a potent inhibitor of murine iNOS, with a reported IC50 of 6 nM.[3][4] However, a study synthesizing and evaluating a series of 6-substituted 2-amino-4-methylpyridine analogues for iNOS inhibition reported that the corresponding 2-methoxy analogue was inactive.[5] This stark difference in activity highlights the critical role of the 2-substituent in binding to the iNOS active site.

CompoundTargetIC50 (nM)SelectivityReference
2-Amino-4-methylpyridine Murine iNOS66.9-fold vs. eNOS (in vivo)[3][4]
Human iNOS40-[3]
Human nNOS100-[3]
Human eNOS90-
This compound analogue iNOSInactive-[5]
Aminoguanidine Murine iNOS~21008.6-fold vs. eNOS (in vivo)[3][4]
L-NIL (N6-(1-iminoethyl)-L-lysine) Murine iNOS~14655.2-fold vs. eNOS (in vivo)[3][4]

Table 1: Comparative IC50 values of pyridine-based inhibitors against Nitric Oxide Synthases.

Structure-Activity Relationship (SAR) Insights

The data strongly suggests that the 2-amino group is a critical pharmacophore for iNOS inhibition in this pyridine series. It likely forms key hydrogen bond interactions within the enzyme's active site, mimicking the substrate L-arginine. The replacement of the amino group with a methoxy group, as in this compound, appears to abolish this crucial interaction, leading to a loss of inhibitory activity. The methyl group at the 4-position is generally well-tolerated and can contribute to potency.

Experimental Protocol: In Vitro iNOS Inhibition Assay (Hemoglobin Capture Assay)

This biochemical assay determines the inhibitory potential of a compound by measuring the production of nitric oxide from L-arginine by the iNOS enzyme. The NO produced oxidizes oxyhemoglobin to methemoglobin, which can be quantified spectrophotometrically.

Materials:

  • Recombinant human iNOS enzyme

  • L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Oxyhemoglobin

  • Test compounds (e.g., this compound, 2-Amino-4-methylpyridine)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the reaction buffer, L-arginine, NADPH, BH4, and oxyhemoglobin.

  • Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include a positive control (known inhibitor like L-NIL) and a negative control (vehicle).

  • Enzyme Addition: Initiate the reaction by adding the iNOS enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 401 nm) to determine the concentration of methemoglobin.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

iNOS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Inhibitor Add Inhibitors & Controls to Plate Compound_Prep->Add_Inhibitor Reaction_Mix Prepare Reaction Mixture (L-Arg, NADPH, BH4, OxyHb) Reaction_Mix->Add_Inhibitor Add_Enzyme Initiate Reaction with iNOS Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Abs Measure Methemoglobin Absorbance (401 nm) Incubate->Measure_Abs Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Abs->Calculate_IC50

Caption: Workflow for the in vitro iNOS hemoglobin capture assay.

II. Comparison Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, making it a prime target for anti-cancer drug development. Many pyridine-containing compounds have been developed as VEGFR-2 inhibitors.

Comparative Inhibitory Activity
Compound SeriesKey Structural FeaturesVEGFR-2 IC50 Range (µM)Reference
Pyridine-derived ureasUrea moiety linked to a pyridine core0.10 - 5.0[6][7]
4-Phenoxy-pyridinesPhenoxy group at the 4-position1.05 - >10[8]
4-Thiophenyl-pyridinesThiophenyl group at the 4-position0.141 - 1.143[9]

Table 2: Inhibitory activity of various pyridine-based scaffolds against VEGFR-2.

Structure-Activity Relationship (SAR) Insights

For VEGFR-2 inhibition, the pyridine core often serves as a scaffold to position key pharmacophoric elements that interact with the ATP-binding pocket of the kinase. Common features of potent pyridine-based VEGFR-2 inhibitors include:

  • A hydrogen bond donating/accepting group: Often an amide or urea moiety that interacts with the hinge region of the kinase.

  • A hydrophobic group: To occupy the hydrophobic pocket.

  • A flexible linker: To allow for optimal positioning of the interacting groups.

Based on these general principles, the 2-methoxy group in this compound could potentially engage in hydrogen bonding, while the pyridine ring and the 4-methyl group would contribute to hydrophobic interactions. However, without a more extended structure that includes other key pharmacophoric elements, its potency as a VEGFR-2 inhibitor is likely to be modest. The inactivity of the methoxy analogue in the iNOS study suggests that the electronic and steric properties of the 2-methoxy group may not be optimal for binding to all enzyme active sites.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used to quantify kinase activity by measuring the amount of ADP produced.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

VEGFR2_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Reaction_Setup Set up Reaction in 96-well Plate Compound_Prep->Reaction_Setup Enzyme_Substrate Prepare Enzyme, Substrate, and ATP Solutions Enzyme_Substrate->Reaction_Setup Incubate_Reaction Incubate at 30°C Reaction_Setup->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADPGlo Add_Kinase_Detection Add Kinase Detection Reagent Add_ADPGlo->Add_Kinase_Detection Measure_Luminescence Measure Luminescence Add_Kinase_Detection->Measure_Luminescence Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Luminescence->Calculate_IC50

Caption: Workflow for the in vitro VEGFR-2 ADP-Glo™ kinase assay.

Conclusion and Future Directions

This comparative guide highlights the nuanced structure-activity relationships of pyridine-based inhibitors. While 2-Amino-4-methylpyridine is a potent iNOS inhibitor, the seemingly minor change to a 2-methoxy group in a related analogue leads to a complete loss of activity, underscoring the importance of the 2-amino moiety for iNOS binding.

For VEGFR-2, while direct data for this compound is lacking, the analysis of other pyridine-based inhibitors suggests that this core alone is insufficient for high-potency inhibition. Further chemical modifications to incorporate key pharmacophoric features would be necessary to achieve significant activity against VEGFR-2.

Future research should focus on obtaining direct experimental data for this compound against a panel of kinases and other relevant enzymes to fully elucidate its inhibitory profile. This will provide a clearer understanding of its potential applications and guide the design of more potent and selective pyridine-based inhibitors for various therapeutic targets.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methoxy-4-methylpyridine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quantification in Synthesis

In the landscape of pharmaceutical and agrochemical development, precision is paramount. Intermediates like 2-methoxy-4-methylpyridine are fundamental building blocks in the synthesis of numerous high-value compounds.[1] Its accurate quantification within a reaction mixture is not merely an analytical exercise; it is a critical determinant of process efficiency, yield calculation, impurity profiling, and, ultimately, the safety and efficacy of the final product. An incomplete reaction can lead to downstream purification challenges and the introduction of process-related impurities, while side reactions can consume valuable starting material and generate potentially hazardous byproducts.

This guide provides a comparative analysis of the three most robust and widely adopted analytical techniques for the quantitative determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a transparent comparison of their performance, empowering you to select and implement the optimal strategy for your specific process control needs.

Chapter 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, robustness, and applicability to a vast range of compounds, including those that are non-volatile or thermally sensitive.

Principle of the Technique

Reversed-Phase HPLC (RP-HPLC) is the most suitable mode for a moderately polar compound like this compound. The separation occurs on a non-polar stationary phase (typically C18-bonded silica) with a polar mobile phase. The analyte partitions between the two phases, and its retention is governed by its hydrophobicity. By manipulating the mobile phase composition, we can achieve fine control over the separation of the target analyte from starting materials, reagents, and byproducts. UV detection is ideal, as the pyridine ring possesses a strong chromophore.

Experimental Protocol: RP-HPLC with UV Detection

1. Causality in Method Design:

  • Column Choice (C18): A C18 column is selected for its strong hydrophobic retention, which is effective for separating moderately polar aromatic compounds like our target analyte from more polar or non-polar impurities.

  • Buffered Mobile Phase: this compound is a basic compound. Using a phosphate buffer at a slightly acidic pH (e.g., pH 3.0) ensures that the pyridine nitrogen is consistently protonated. This prevents peak tailing caused by interactions with residual silanol groups on the silica support, leading to sharp, symmetrical peaks essential for accurate integration.[2]

  • Detector Wavelength: The wavelength of 254 nm is chosen as it is a common and effective wavelength for detecting aromatic pyridine rings, providing a strong signal for sensitive quantification.[3]

2. Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a stock solution of ~100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Quench a precisely measured aliquot (e.g., 100 µL) of the reaction mixture and dilute it with a known volume of mobile phase (e.g., in a 10 mL volumetric flask) to bring the expected analyte concentration within the calibration range. Centrifuge or filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis & Quantification: Inject the calibration standards to establish a linearity curve (Peak Area vs. Concentration). Then, inject the prepared sample. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Performance Characteristics

The following table summarizes the expected performance of a validated HPLC method. Method validation should be performed according to ICH guidelines to ensure data reliability.[4][5][6]

Parameter Typical Performance Metric Significance
Linearity (R²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.
Precision (%RSD) < 2.0%Indicates the closeness of repeated measurements, ensuring method reproducibility.
Accuracy (% Recovery) 98.0 - 102.0%Shows the agreement between the measured value and the true value.
Limit of Quantitation (LOQ) ~0.5 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Specificity Baseline resolution (>2.0) from known impuritiesConfirms the method's ability to assess the analyte unequivocally in the presence of other components.[7]
Advantages & Limitations
  • Advantages: High resolution and sensitivity, suitable for complex reaction matrices, robust and well-established technology.[3]

  • Limitations: Requires a suitable chromophore for UV detection, higher solvent consumption compared to GC.

Chapter 2: Gas Chromatography (GC)

GC is a powerful alternative for compounds that are volatile and thermally stable. It offers high efficiency and speed, making it an excellent choice for in-process control where rapid feedback is necessary.

Principle of the Technique

In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of analytes between the gaseous mobile phase (an inert carrier gas like helium) and the liquid or solid stationary phase coated on the column walls. For this compound, a non-polar or mid-polarity column is effective. A Flame Ionization Detector (FID) is commonly used, providing excellent sensitivity for organic compounds.

Experimental Protocol: GC with Flame Ionization Detection (FID)

1. Causality in Method Design:

  • Column Choice (HP-5): An HP-5 (5% Phenyl Methylpolysiloxane) column is a workhorse general-purpose column providing excellent separation of aromatic compounds based on their boiling points and polarity. It is robust and suitable for routine quality control.[8]

  • Injector Temperature: Set at 250 °C to ensure rapid and complete vaporization of the analyte and sample matrix without causing thermal degradation.

  • Temperature Programming: A temperature ramp (e.g., 10°C/min) is employed to ensure that both lower-boiling starting materials and higher-boiling byproducts can be eluted and separated within a reasonable runtime, providing a comprehensive "snapshot" of the reaction mixture.[3]

2. Step-by-Step Protocol:

  • Solvent and Standard Preparation: Use a high-purity solvent like Dichloromethane or Ethyl Acetate. Prepare a stock solution (~1 mg/mL) and a series of calibration standards of this compound in the chosen solvent.

  • Sample Preparation: Quench a precisely measured aliquot of the reaction mixture and dilute with the GC solvent to a concentration within the calibration range. The use of an internal standard (e.g., n-dodecane) is highly recommended to correct for injection volume variability.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with FID.

    • Column: HP-5 capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min).

    • Injection: 1 µL, split ratio 50:1.

  • Analysis & Quantification: Generate a calibration curve using the peak area ratios (analyte/internal standard) versus concentration. Inject the prepared sample and use its peak area ratio to determine the concentration of this compound.

Performance Characteristics
Parameter Typical Performance Metric Significance
Linearity (R²) > 0.998Ensures quantitative reliability across the operational range.
Precision (%RSD) < 2.5%Demonstrates the method's consistency for routine analysis.
Accuracy (% Recovery) 97.0 - 103.0%Validates that the method provides a true measure of the analyte concentration.
Limit of Quantitation (LOQ) ~1 µg/mLDefines the lower boundary for reliable quantitative measurements.
Specificity Baseline resolution from other volatile componentsCrucial for ensuring that reported purity is not inflated by co-eluting impurities.[9]
Advantages & Limitations
  • Advantages: High speed and efficiency, excellent sensitivity with FID, lower solvent consumption, and ideal for identifying volatile impurities when coupled with a Mass Spectrometer (GC-MS).[8][10]

  • Limitations: Only suitable for volatile and thermally stable compounds; non-volatile components of the reaction mixture (salts, catalysts) will not be observed.

Chapter 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as a primary analytical method. It allows for the direct measurement of an analyte's concentration against a certified internal standard without the need for a specific reference standard of the analyte itself.

Principle of the Technique

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent, the concentration of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[11][12]

Experimental Protocol: ¹H qNMR

1. Causality in Method Design:

  • Internal Standard Choice: Maleic acid is a suitable internal standard. Its vinylic protons appear as a sharp singlet in a region of the ¹H spectrum (~6.3 ppm in DMSO-d₆) that is typically free of signals from the analyte or common reaction impurities. It is non-volatile and stable.

  • Relaxation Delay (D1): This is the most critical parameter for accurate quantification. A long D1 delay (at least 5 times the longest T₁ relaxation time of the protons being integrated) is essential to allow for complete relaxation of the nuclei between scans.[11] Failure to do so will result in signal saturation and an underestimation of the true concentration.

  • Solvent: DMSO-d₆ is a good choice as it dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with key signals.

2. Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the reaction mixture into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Acquisition:

    • Instrument: High-resolution NMR Spectrometer (≥400 MHz).

    • Pulse Program: Standard single-pulse experiment.

    • Key Parameters:

      • Relaxation Delay (D1): ≥ 30 seconds (must be optimized based on T₁ measurements).

      • Number of Scans (NS): 8 to 16 (for good signal-to-noise).

      • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, unique signal for this compound (e.g., the methoxy singlet) and a signal from the internal standard (e.g., the maleic acid singlet).

    • Calculate the purity or concentration using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Performance Characteristics
Parameter Typical Performance Metric Significance
Precision (%RSD) < 1.5%qNMR is highly precise when acquisition parameters are correctly optimized.
Accuracy High (Primary Method)Directly traceable to a certified reference material, minimizing measurement uncertainty.
Specificity High (based on signal resolution)The high spectral dispersion of NMR allows for excellent specificity if unique signals are chosen.
Range Wide, dependent on sample solubility and S/NCan quantify major components with high accuracy.
Advantages & Limitations
  • Advantages: Primary ratio method (high accuracy), requires no analyte-specific reference standard, provides structural information on impurities simultaneously, non-destructive, and excellent for in situ reaction monitoring.[13][14]

  • Limitations: Lower sensitivity compared to chromatographic methods, requires access to an NMR spectrometer, and can be challenging for complex mixtures with significant signal overlap.

Visualization of Analytical Workflows

A logical workflow is crucial for selecting and implementing the appropriate analytical method.

AnalyticalMethodSelection start Reaction Sample Received check_volatility Is Analyte Volatile & Thermally Stable? start->check_volatility check_chromophore Does Analyte Have a UV Chromophore? check_volatility->check_chromophore No use_gc Consider GC-FID or GC-MS check_volatility->use_gc Yes check_complexity Is the Reaction Mixture Complex? check_chromophore->check_complexity No use_hplc Consider RP-HPLC-UV check_chromophore->use_hplc Yes check_complexity->use_hplc No (Routine QC) use_qnmr Consider qNMR check_complexity->use_qnmr Yes (Structural Info Needed)

Caption: Decision tree for selecting an analytical method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare & Degas Mobile Phase prep_std 2. Prepare Calibration Standards prep_sample 3. Dilute & Filter Reaction Sample inject_std 4. Inject Standards & Build Calibration Curve prep_sample->inject_std inject_sample 5. Inject Sample inject_std->inject_sample integrate 6. Integrate Peak Area inject_sample->integrate calculate 7. Calculate Concentration from Curve integrate->calculate report 8. Report Result calculate->report

Caption: Step-by-step workflow for HPLC analysis.

Comparative Summary and Conclusion

Choosing the right analytical technique requires a balance of performance needs, sample characteristics, and available resources.

Technique Primary Use Case Sensitivity Speed Accuracy Key Advantage
HPLC-UV Routine QC, purity testing for non-volatile mixturesHighModerateHighVersatility and robustness for complex samples.
GC-FID In-process control, volatile impurity profilingVery HighFastHighSpeed and efficiency for volatile analytes.
qNMR Primary quantification, structural elucidationLowModerateVery HighAbsolute quantification without a specific reference standard.

For drug development professionals, a multi-faceted approach is often the most robust. HPLC serves as the gold standard for final product purity testing and stability studies due to its high resolution and reliability. GC provides an invaluable tool for rapid in-process monitoring to track reaction completion and the formation of volatile byproducts. Finally, qNMR offers unparalleled accuracy for the certification of reference standards and for mechanistic studies where understanding the complete mass balance is critical.

By understanding the fundamental principles and practical considerations of each technique, researchers can confidently develop and validate methods that ensure the quality, consistency, and safety of their chemical processes.

References

A Comparative Efficacy Analysis of Agrochemical Formulations: Investigating 2-Methoxy-4-methylpyridine as a Putative Synergist

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.

Executive Summary

The relentless evolution of pest resistance to conventional agrochemicals necessitates the development of innovative formulations that enhance potency and circumvent resistance mechanisms. This guide provides a comparative analysis of agrochemical efficacy, focusing on the potential role of 2-Methoxy-4-methylpyridine as a synergistic agent. While commercially recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals[1][2], its direct role as a synergist is not extensively documented in public literature. Drawing from established principles of insecticide synergy, this document outlines a comprehensive experimental framework to evaluate this compound as a putative inhibitor of cytochrome P450 monooxygenases (P450s), a primary detoxification pathway in insects that confers resistance. We present detailed protocols for comparative bioassays and mechanistic enzyme inhibition studies, supported by data visualization and interpretation strategies, to provide researchers with a robust methodology for assessing the synergistic potential of this, and similar, compounds.

Introduction: The Synergist Strategy in Overcoming Pesticide Resistance

The efficacy of many insecticides is diminishing due to the rapid evolution of metabolic resistance in target pest populations. One of the most significant mechanisms of this resistance is the overexpression of detoxification enzymes, particularly cytochrome P450s.[3] These enzymes metabolize active insecticidal compounds into less toxic, excretable substances, effectively reducing the dose that reaches the target site.

A proven strategy to combat this resistance is the use of synergists. Synergists are compounds that, while having little to no pesticidal activity on their own, enhance the efficacy of an active ingredient by inhibiting key defense mechanisms in the pest.[4] The classic example is Piperonyl Butoxide (PBO), which inhibits P450 enzymes, thereby increasing the bioavailability and potency of insecticides like pyrethroids.[5][6]

This compound, a pyridine derivative[7], is utilized in the formulation of agrochemicals to enhance their efficacy.[1] Pyridine-based structures are integral to many modern agrochemicals[8], and P450 inhibitors are a known class of insecticide synergists.[4] This guide is built upon the hypothesis that this compound may function as a P450 inhibitor. We will detail the necessary experimental framework to validate this hypothesis and quantify its synergistic effect on a model insecticide.

Proposed Mechanism of Action

We hypothesize that this compound (MMP) enhances insecticide efficacy by inhibiting cytochrome P450 enzymes within the insect. The insecticide is normally metabolized (detoxified) by P450s. By blocking this enzyme, MMP allows the insecticide to remain active for longer, increasing its effective concentration at the target site (e.g., the voltage-gated sodium channel for pyrethroids).

Mechanism_of_Synergy cluster_0 Standard Scenario (Without Synergist) cluster_1 Synergistic Scenario (With this compound) Insecticide_A Insecticide P450_A Cytochrome P450 Insecticide_A->P450_A Metabolism Target_A Target Site Insecticide_A->Target_A Reduced Concentration Metabolite_A Inactive Metabolite P450_A->Metabolite_A Effect_A Reduced Efficacy Target_A->Effect_A MMP This compound P450_B Cytochrome P450 MMP->P450_B Inhibition Insecticide_B Insecticide Insecticide_B->P450_B Metabolism Blocked Target_B Target Site Insecticide_B->Target_B Maintained Concentration Effect_B Enhanced Efficacy Target_B->Effect_B

Figure 1: Proposed mechanism of this compound (MMP) as a P450 inhibitor.

Experimental Design & Methodologies

To objectively compare the efficacy of an agrochemical with and without this compound, a two-pronged experimental approach is required: a whole-organism bioassay to quantify the synergistic effect and a biochemical assay to validate the proposed mechanism of P450 inhibition.

Part 1: Insecticide Toxicity Bioassay (LD₅₀ Determination)

The primary goal is to determine the Lethal Dose 50 (LD₅₀), the dose of an insecticide that kills 50% of a test population.[9][10] A significant reduction in the LD₅₀ for the formulation containing this compound would indicate synergy.

Objective: To compare the LD₅₀ of a model insecticide (e.g., Deltamethrin) with and without the addition of this compound against a susceptible insect strain (e.g., Musca domestica or Aedes aegypti).

Experimental Groups:

  • Control (Solvent only): Acetone.

  • Insecticide only: Deltamethrin at varying concentrations.

  • Synergist only: this compound at a fixed, high concentration.

  • Insecticide + Synergist: Deltamethrin at varying concentrations, co-administered with a fixed concentration of this compound.

Detailed Protocol:

  • Preparation of Dosing Solutions:

    • Create a stock solution of the insecticide (e.g., 1 mg/mL Deltamethrin) in acetone.[9]

    • Perform serial dilutions (e.g., 1/2 or 1/10 dilutions) from the stock solution to create a range of at least 5-6 concentrations expected to produce mortality between 10% and 90%.[11]

    • Prepare a separate set of identical insecticide dilutions that also contain a fixed, sub-lethal concentration of this compound. The concentration of the synergist should be determined from preliminary tests to ensure it causes minimal mortality on its own.

    • Prepare a control solution of acetone and a solution of only the synergist in acetone.[9]

  • Insect Handling and Dosing:

    • Anesthetize adult insects (2-5 days old) using CO₂ or by chilling them on a cold plate.[11]

    • Using a calibrated micro-applicator, apply a precise volume (e.g., 0.5 µL) of a test solution to the dorsal thorax of each insect.[9]

    • Test at least 3-4 replicates of 20-25 insects for each concentration level and for each control group.

  • Incubation and Mortality Assessment:

    • Place the treated insects in recovery containers with access to a food source (e.g., a sugar-water solution).

    • Maintain the insects under controlled conditions (e.g., 25°C, 65% relative humidity, 12:12 light:dark cycle).

    • Assess mortality at a fixed time point, typically 24 hours post-application.[12] Mortality is defined as the inability of an insect to make a coordinated movement when prodded.

  • Data Analysis:

    • Correct mortality data using Abbott's formula if control mortality is between 5% and 20%.

    • Analyze the dose-response data using probit analysis to calculate the LD₅₀ values and their 95% confidence intervals for the insecticide-only and the insecticide+synergist groups.[12]

    • Calculate the Synergism Ratio (SR) as follows:

      • SR = LD₅₀ of Insecticide alone / LD₅₀ of Insecticide + Synergist

    • An SR value significantly greater than 1 indicates synergism.[13]

Part 2: In Vitro Cytochrome P450 Inhibition Assay

This assay provides direct mechanistic evidence by measuring the ability of this compound to inhibit P450 enzyme activity.

Objective: To determine if this compound inhibits P450 activity in insect microsomes.

Detailed Protocol:

  • Microsome Preparation:

    • Homogenize a large sample of insect abdomens (the primary site of P450s) in a chilled buffer solution.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.

    • Determine the total protein concentration of the microsomal preparation (e.g., using a Bradford assay).

  • Enzyme Assay:

    • The assay is typically performed in a 96-well microplate format.

    • To each well, add:

      • Microsomal preparation (a fixed amount of protein).

      • A fluorogenic P450 substrate (e.g., 7-ethoxy-4-trifluoromethylcoumarin, EFC), which becomes fluorescent upon metabolism by P450s.

      • The test compound (this compound) at various concentrations. Include a positive control inhibitor (e.g., PBO) and a no-inhibitor control.

    • Pre-incubate the mixture to allow the inhibitor to interact with the enzymes.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system (the cofactor required for P450 activity).

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to P450 activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental_Workflow cluster_Bioassay Part 1: Insecticide Bioassay cluster_EnzymeAssay Part 2: P450 Inhibition Assay A1 Prepare Dosing Solutions (Insecticide +/- MMP) A2 Topical Application to Insects A1->A2 A3 24h Incubation A2->A3 A4 Assess Mortality A3->A4 A5 Probit Analysis (Calculate LD50) A4->A5 A6 Calculate Synergism Ratio (SR) A5->A6 C1 Comparative Analysis & Conclusion A6->C1 B1 Prepare Insect Microsomes B2 Incubate Microsomes + Substrate with varying [MMP] B1->B2 B3 Initiate reaction (add NADPH) B2->B3 B4 Measure Fluorescence B3->B4 B5 Calculate % Inhibition B4->B5 B6 Determine IC50 B5->B6 B6->C1

Figure 2: High-level workflow for evaluating agrochemical synergy.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Toxicity of Deltamethrin Formulations Against Musca domestica

FormulationN (Insects)LD₅₀ (ng/insect)95% Confidence IntervalSynergism Ratio (SR)
Deltamethrin Alone4505.24.8 - 5.6-
Deltamethrin + MMP4501.10.9 - 1.34.7

Hypothetical data presented for illustrative purposes.

Table 2: In Vitro Inhibition of Musca domestica Cytochrome P450s

CompoundIC₅₀ (µM)95% Confidence Interval
This compound2.52.1 - 3.0
Piperonyl Butoxide (PBO)0.80.6 - 1.1

Hypothetical data presented for illustrative purposes.

Interpretation: The hypothetical results above would strongly support the hypothesis. The Synergism Ratio of 4.7 in Table 1 indicates that 4.7 times less Deltamethrin was required to achieve 50% mortality when combined with this compound.[13] This is a significant enhancement of efficacy. The data in Table 2 provides a direct mechanistic link, showing that this compound is a potent inhibitor of P450 enzymes, with an IC₅₀ value in the low micromolar range. This evidence strongly suggests that the observed synergy is due to the inhibition of metabolic detoxification of the insecticide.

Conclusion and Field Implications

This guide outlines a standardized, authoritative framework for evaluating the efficacy of agrochemical formulations containing putative synergists like this compound. By combining whole-organism bioassays with mechanistic enzyme inhibition studies, researchers can generate robust, self-validating data.

If validated, the inclusion of this compound in insecticide formulations could have significant practical benefits:

  • Combating Resistance: It could restore the efficacy of existing insecticides against resistant pest populations.

  • Dose Reduction: Lower amounts of the active ingredient may be needed to achieve the same level of control, reducing environmental load and formulation costs.

  • Sustainable Pest Management: It provides a valuable tool for insecticide resistance management (IRM) strategies.

Further research should extend these laboratory findings to greenhouse and small-scale field trials to confirm performance under more realistic agricultural conditions.[14]

References

A Senior Application Scientist's Guide to Benchmarking the Purity of 2-Methoxy-4-methylpyridine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock of reproducible and reliable results. 2-Methoxy-4-methylpyridine is a versatile building block in the synthesis of pharmaceuticals and agrochemicals, where even trace impurities can significantly impact reaction yields, byproduct profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive framework for benchmarking the purity of this compound from various commercial suppliers. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols, and present a clear methodology for data interpretation, empowering you to make informed decisions for your critical research and development endeavors.

The Critical Role of Purity in Synthesis

This compound, also known as 2-methoxy-4-picoline, is a key intermediate in the synthesis of a range of complex molecules.[2] Its pyridine ring and functional groups offer reactive sites for building intricate molecular architectures. However, the synthetic routes to this intermediate can introduce various impurities, such as positional isomers, unreacted starting materials, or byproducts from side reactions. The presence of these impurities can have cascading effects in a multi-step synthesis, leading to:

  • Reduced Yields: Impurities can interfere with catalytic cycles or react with intermediates, lowering the overall yield of the desired product.

  • Complex Purification: The presence of closely related impurities can make the purification of the final compound challenging and costly.

  • Altered Biological Activity: In drug development, even small amounts of structurally similar impurities can exhibit off-target effects or toxicity, compromising the safety and efficacy of the drug candidate.

  • Inconsistent Results: Batch-to-batch variability in the purity of starting materials is a major contributor to a lack of reproducibility in experimental results.

Given these critical considerations, a robust analytical workflow to assess the purity of this compound is not just recommended, it is essential.

An Orthogonal Approach to Purity Assessment: The Experimental Workflow

To obtain a comprehensive and reliable assessment of purity, it is crucial to employ a multi-technique, or orthogonal, approach. No single analytical method can provide a complete picture of a sample's purity. By combining the strengths of different techniques, we can confidently identify and quantify a wide range of potential impurities.

Our recommended workflow for benchmarking the purity of this compound from different suppliers involves three primary analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the quantification of the main component and non-volatile impurities.[4]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary ratio method that provides an absolute purity value without the need for a specific reference standard of the analyte.[5][6][7]

The following diagram illustrates the logical flow of our comprehensive purity assessment strategy.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Impurity Identification) Sample_A->GC_MS HPLC High-Performance Liquid Chromatography (HPLC) (Purity Quantification) Sample_A->HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity) Sample_A->qNMR Sample_B Supplier B Sample Sample_B->GC_MS Sample_B->HPLC Sample_B->qNMR Sample_C Supplier C Sample Sample_C->GC_MS Sample_C->HPLC Sample_C->qNMR Data_Integration Data Integration & Purity Profile Generation GC_MS->Data_Integration HPLC->Data_Integration qNMR->Data_Integration Supplier_Comparison Comparative Analysis of Suppliers Data_Integration->Supplier_Comparison

Caption: A comprehensive workflow for purity assessment.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for each of the core analytical techniques. These protocols are designed to be self-validating and adhere to best practices in analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: GC is an excellent technique for separating volatile compounds, making it ideal for identifying process-related impurities and residual solvents in this compound.[8] Coupling it with a Mass Spectrometer allows for the confident identification of unknown impurities by analyzing their fragmentation patterns.[3]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity methanol.

    • Transfer an aliquot to a GC vial for analysis.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in split mode (split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 35-350 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main peak corresponding to this compound.

    • For each impurity peak, perform a library search (e.g., NIST) to tentatively identify the compound.

    • Calculate the area percent of each impurity relative to the total peak area.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

Rationale: Reverse-phase HPLC is a robust and widely used technique for the purity determination of organic compounds.[9] It is particularly well-suited for separating the main component from less volatile impurities and degradation products. UV detection provides a sensitive and linear response for quantification.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing approximately 25 mg of the this compound sample into a 25 mL volumetric flask and diluting to volume with the mobile phase.

    • Prepare the working solution by diluting 1 mL of the stock solution to 100 mL with the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) detector.

    • Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak (this compound) relative to the total area of all peaks. This provides the percentage purity by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Rationale: qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.[5][6] By using a certified internal standard of known purity, the absolute purity of the analyte can be calculated based on the integral ratios of specific, well-resolved signals.[7][10]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, certified reference material) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher, equipped with a probe that allows for quantitative measurements.

    • Experiment: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation and Interpretation

To facilitate a clear comparison between suppliers, all quantitative data should be summarized in a well-structured table.

Table 1: Comparative Purity Analysis of this compound from Different Suppliers

SupplierLot NumberGC-MS Purity (%)HPLC Purity (%)qNMR Purity (%)Major Impurities Identified by GC-MS
Supplier A A-12399.599.699.44-methylpyridine (0.2%), 2-chloro-4-methylpyridine (0.1%)
Supplier B B-45698.898.998.74-methylpyridine (0.5%), Unidentified isomer (0.3%)
Supplier C C-78999.899.999.84-methylpyridine (0.1%)

Interpretation of Results:

The hypothetical data in Table 1 illustrates how this multi-faceted approach provides a comprehensive purity profile.

  • Supplier C demonstrates the highest overall purity across all three analytical techniques, with only a minor, known impurity.

  • Supplier A also provides a high-purity product, with slightly higher levels of identified impurities compared to Supplier C.

  • Supplier B shows a lower purity, and critically, an unidentified impurity is detected by GC-MS. This would warrant further investigation to determine its structure and potential impact on downstream applications.

The consistency between the purity values obtained from HPLC and qNMR for each supplier provides a high degree of confidence in the results. Any significant discrepancy between these techniques would necessitate further investigation into the nature of the impurities present.

Conclusion and Recommendations

The purity of this compound is a critical parameter that directly influences the success of research and development in the pharmaceutical and agrochemical industries. A thorough and scientifically sound benchmarking of this starting material from different suppliers is not an overhead, but a necessary investment in the quality and reliability of your work.

By employing an orthogonal analytical approach that combines the strengths of GC-MS, HPLC, and qNMR, researchers can:

  • Confidently quantify the purity of this compound.

  • Identify and quantify specific impurities , including process-related byproducts and residual starting materials.

  • Make informed decisions when selecting a supplier to ensure batch-to-batch consistency and minimize the risk of downstream complications.

It is our recommendation that this comprehensive purity assessment be integrated as a standard procedure for the qualification of all critical starting materials. This proactive approach to quality control will ultimately accelerate your development timelines and enhance the robustness and reproducibility of your scientific endeavors. In line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), a thorough understanding of the impurity profile of starting materials is fundamental to ensuring the safety and quality of the final drug product.[11][12][13][14]

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical development, agrochemical synthesis, and materials science, the purity of chemical intermediates is not merely a quality metric; it is the foundation of a product's efficacy, safety, and reliability. 2-Methoxy-4-methylpyridine (CAS No. 100848-70-2), a critical pyridine derivative, serves as a versatile building block in the synthesis of novel compounds, from pharmaceuticals targeting neurological disorders to high-performance agricultural chemicals.[1] The presence of unreacted starting materials, isomeric byproducts, or degradation products can have profound consequences on downstream reaction yields, biological activity, and the safety profile of the final active ingredient.

This in-depth guide provides a comparative analysis of the principal analytical techniques for assessing the purity of synthesized this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, enabling researchers to design robust, self-validating analytical workflows. The focus is on a multi-technique approach, as no single method can provide a complete purity profile. By integrating data from orthogonal techniques, we build a comprehensive and trustworthy assessment of compound quality.

The Analytical Imperative: A Multi-Pronged Strategy

The purity of this compound is typically quoted as a percentage, often determined by Gas Chromatography (GC).[1] However, a single percentage point can mask the presence of multiple impurities. A robust purity assessment, therefore, relies on the strategic combination of separation techniques and spectroscopic analysis. The workflow logically separates the tasks of separation, quantification, identification, and structural confirmation.

Purity_Assessment_Workflow cluster_prep Sample Handling cluster_analysis Analytical Techniques cluster_results Data Integration & Reporting raw_product Synthesized This compound sample_prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) raw_product->sample_prep gcms GC-MS Analysis sample_prep->gcms Dilute for GC hplc HPLC-UV Analysis sample_prep->hplc Dilute for HPLC nmr NMR Spectroscopy sample_prep->nmr Prepare NMR Sample data_integration Integrate Data: - Quantify Purity - Identify Impurities - Confirm Structure gcms->data_integration hplc->data_integration nmr->data_integration final_report Certificate of Analysis (Purity & Impurity Profile) data_integration->final_report

Caption: Overall workflow for the comprehensive purity assessment of this compound.

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Gas Chromatography is the most frequently cited method for the purity analysis of this compound due to the compound's volatility and thermal stability.[1][2] When coupled with a Flame Ionization Detector (FID), GC offers exceptional sensitivity and a wide linear range for quantifying organic compounds. For impurity identification, coupling GC with a Mass Spectrometer (MS) is the industry standard.

Expertise & Causality:

Why GC-FID for quantification? The FID responds proportionally to the number of carbon atoms being combusted, making it a reliable quantitative detector for hydrocarbons and related compounds. Its response is less dependent on the specific structure of the molecule than UV detection, providing a more accurate area-percentage purity unless response factors for each impurity are determined.

Why GC-MS for identification? MS provides the molecular weight and a characteristic fragmentation pattern for the analyte and any co-eluting impurities, allowing for confident identification.[3][4] This is critical for distinguishing between isomers or identifying unexpected byproducts from the synthesis.[3]

Experimental Protocol: GC-MS/FID
  • Instrumentation: A gas chromatograph equipped with a split/splitless inlet and either an FID for quantification or a Mass Spectrometer for identification.

  • Column Selection: A mid-polarity capillary column, such as a 5% Phenyl Polydimethylsiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), offers a good balance of selectivity for aromatic and polar compounds.[3]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized product in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1 (adjust as needed for concentration).

    • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program ensures the elution of the main component and any higher-boiling impurities.[3]

  • Detector Conditions:

    • FID: Temperature at 280-300 °C.

    • MS: Transfer line at 280 °C, Electron Ionization (EI) at 70 eV, and a mass scan range of m/z 40-400 amu.[3]

Data Interpretation & Validation:
  • Purity Calculation (FID): The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.

  • Impurity Identification (MS): The mass spectrum of each impurity peak is compared against spectral libraries (e.g., NIST) and fragmentation patterns of suspected structures. For this compound, the molecular ion [M]⁺ is expected at m/z 123.

High-Performance Liquid Chromatography (HPLC): Orthogonal Separation Power

HPLC is a powerful complementary technique to GC, particularly for separating non-volatile or thermally labile impurities.[2] For a moderately polar compound like this compound, a reverse-phase (RP-HPLC) method provides an orthogonal (different) separation mechanism compared to GC, potentially resolving impurities that co-elute in the gas phase.

Expertise & Causality:

Why use HPLC as a secondary method? Relying solely on GC can be misleading if an impurity has a similar volatility and polarity to the main compound or degrades in the hot GC inlet. HPLC separates based on partitioning between a liquid mobile phase and a solid stationary phase, a fundamentally different principle. If purity values from GC and HPLC are concordant, it significantly increases confidence in the result. A common choice for pyridine derivatives is a C18 column with a buffered mobile phase to ensure consistent peak shape.[2][5][6]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system with a UV detector.

  • Stationary Phase: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[2][5]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g., 20mM potassium phosphate, pH 3.0). A typical starting point could be 40:60 (v/v) Acetonitrile:Buffer. The acidic pH ensures the pyridine nitrogen is protonated, leading to sharper peaks.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][5]

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of maximum absorbance, likely around 254 nm or 270 nm for the pyridine ring system.[2][5]

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter.[5]

Data Interpretation & Validation:

Purity is determined by the area percentage of the main peak. The retention time serves as the primary identifier. Any peaks not present in a certified reference standard chromatogram are considered impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

While chromatography separates components, NMR spectroscopy provides unambiguous structural confirmation and can be used for highly accurate quantitative analysis (qNMR). ¹H NMR is particularly powerful for verifying the identity of this compound and detecting structurally similar impurities.

Expertise & Causality:

NMR provides a detailed chemical fingerprint. For this compound (C₇H₉NO), the ¹H NMR spectrum should show four distinct signals:

  • A singlet for the methoxy (-OCH₃) protons.

  • A singlet for the methyl (-CH₃) protons.

  • Three signals for the aromatic protons on the pyridine ring.

The chemical shifts, splitting patterns, and integration values must all be consistent with the proposed structure. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. The integration of the analyte's signal relative to the standard's signal allows for a direct calculation of purity that is independent of the analyte's response factor in other methods.

Experimental Protocol: ¹H NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. For qNMR, a precisely weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) is added to a precisely weighed amount of the sample.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all signals.

Expected ¹H NMR Data (Predicted)
ProtonsGroupPredicted Shift (ppm)MultiplicityIntegration
3H-OCH₃~3.9Singlet3
3H-CH₃~2.3Singlet3
1HAromatic C₅-H~6.7Doublet1
1HAromatic C₃-H~6.8Singlet1
1HAromatic C₆-H~7.9Doublet1

Note: Predicted shifts are estimates and can vary based on solvent and spectrometer frequency.

Comparative Analysis of Techniques

The true power of this analytical approach lies in understanding how the techniques complement each other to create a self-validating system.

Logic_Diagram GC_FID GC-FID Conclusion High-Confidence Purity Assessment GC_FID->Conclusion Primary Quantification (Area %) HPLC_UV HPLC-UV HPLC_UV->Conclusion Orthogonal Quantification (Confirms GC result) GC_MS GC-MS GC_MS->Conclusion Impurity ID (MW & Fingerprint) NMR NMR NMR->Conclusion Structural Confirmation Absolute Quantification (qNMR)

Caption: Logical integration of analytical techniques for a validated purity result.

Technique Primary Role Strengths Limitations
GC-FID QuantificationHigh sensitivity, robust, excellent for volatile compounds.[2]Requires analyte to be thermally stable; potential for co-elution.[2]
HPLC-UV Orthogonal QuantificationVersatile for many compound types, non-destructive.[2][5]Requires a chromophore for UV detection; higher solvent consumption.[2]
GC-MS Impurity IdentificationProvides molecular weight and structural fragments for identification.[3]Less quantitative than FID without specific calibration for each compound.
¹H NMR Structural ConfirmationUnambiguous structure verification; qNMR provides absolute purity.Lower throughput; requires higher sample concentration.

Conclusion

Assessing the purity of synthesized this compound requires a methodical and multi-faceted analytical strategy. While GC-FID provides a rapid and reliable primary purity value, its data must be contextualized and validated by orthogonal methods. RP-HPLC offers a crucial secondary separation to uncover impurities that may be hidden in the GC chromatogram. Concurrently, GC-MS serves to identify these unknown peaks, transforming them from simple percentages into known chemical entities. Finally, NMR spectroscopy acts as the ultimate arbiter, providing unequivocal structural confirmation of the main component and offering the potential for a highly accurate, calibration-independent purity assessment via qNMR. By integrating these techniques, researchers and drug development professionals can establish a comprehensive, trustworthy, and scientifically sound purity profile, ensuring the quality and integrity of their downstream applications.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Methoxy-4-methylpyridine, ensuring the protection of personnel and the environment.

Immediate Safety & Hazard Profile of this compound

Before initiating any disposal procedures, a thorough understanding of the inherent hazards of this compound is paramount. This substituted pyridine is a flammable liquid and is classified as an irritant to the skin, eyes, and respiratory system.[1][2] Inhalation or direct contact can cause adverse health effects. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

Core Hazard Information:

Hazard ClassificationDescriptionPrimary Precaution
Flammable Liquid Can be ignited under typical laboratory conditions.Keep away from heat, sparks, open flames, and hot surfaces.[2]
Skin Irritant Causes skin irritation upon contact.Wear chemical-resistant gloves (e.g., nitrile or neoprene).[3]
Eye Irritant Causes serious eye irritation.Wear chemical safety goggles or a face shield.[1][3]
Respiratory Irritant May cause respiratory irritation if inhaled.Handle in a well-ventilated area, preferably a certified chemical fume hood.[1][3]

All personnel handling this compound must be thoroughly trained on its hazards and the appropriate emergency procedures. An eyewash station and safety shower should be readily accessible.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5] The following protocol outlines the necessary steps for its safe collection, storage, and transfer for disposal.

Step 1: Waste Collection

Proper segregation of chemical waste at the source is fundamental to a safe and compliant disposal process.

  • Designated Waste Container: All waste containing this compound, including neat (pure) liquid, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be collected in a dedicated, compatible, and properly sealed hazardous waste container.[4][6]

  • Container Material: The container should be constructed of a material that is chemically resistant to this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable.[7]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. It is particularly important to keep it segregated from strong oxidizing agents and strong acids.[4][8]

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and a critical safety communication tool.

  • Content Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Hazard Communication: The label should also include the appropriate hazard pictograms (e.g., flammable, irritant).

Step 3: Interim Storage in the Laboratory

Safe interim storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.

  • Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated.[3][7] It should be away from sources of ignition and direct sunlight.[4]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 4: Final Disposal

The final disposal of this compound must be handled by a licensed and reputable hazardous waste management company.

  • Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) department will have a contract with a professional waste disposal service. Follow your institution's specific procedures for requesting a waste pickup.

  • Primary Disposal Method - Incineration: The most common and effective method for the disposal of pyridine and its derivatives is high-temperature incineration.[6] This process ensures the complete destruction of the chemical, converting it into less harmful combustion products.

  • Regulatory Compliance: this compound waste is regulated as hazardous waste by the Environmental Protection Agency (EPA). It falls under the category of ignitable waste (D001) and may also be classified based on its specific chemical properties. Pyridine itself is listed under the RCRA waste code U196.[5][9][10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of this compound Waste collect Step 1: Collect Waste in a Designated, Compatible Container start->collect no_drain Do NOT Dispose Down the Drain or in Regular Trash start->no_drain label Step 2: Label Container with 'Hazardous Waste' and Chemical Name collect->label store Step 3: Store in a Cool, Dry, Well-Ventilated Satellite Accumulation Area label->store pickup Step 4: Arrange for Pickup by Institutional EHS/Licensed Waste Vendor store->pickup transport Transport to a Licensed Hazardous Waste Facility pickup->transport dispose Final Disposal: High-Temperature Incineration transport->dispose

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

Alternative Disposal Considerations: Laboratory-Scale Chemical Treatment

While professional disposal via incineration is the standard and recommended practice, in some instances, laboratory-scale chemical treatment of small quantities of chemical waste may be considered. However, this should only be undertaken by highly trained personnel with a thorough understanding of the reaction chemistry and hazards involved, and in strict accordance with institutional and regulatory guidelines.[11]

For pyridine-containing wastewater, advanced oxidation processes (AOPs) such as Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) have been shown to be effective in degrading the pyridine ring structure.[12] However, scaling down such processes for laboratory use requires careful consideration of reaction stoichiometry, temperature control, and the safe handling of the reagents and byproducts.

It is crucial to consult with your institution's EHS department before attempting any chemical treatment of hazardous waste. Unauthorized treatment of hazardous waste is illegal and can be dangerous.[6]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure to this compound, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[7] Place the contaminated material in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.